molecular formula C5H8O3 B1218965 2-Methylacetoacetic acid CAS No. 2382-59-4

2-Methylacetoacetic acid

Cat. No.: B1218965
CAS No.: 2382-59-4
M. Wt: 116.11 g/mol
InChI Key: GCXJINGJZAOJHR-UHFFFAOYSA-N
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Description

2-methylacetoacetic acid is a 3-oxo monocarboxylic acid that is acetoacetic acid which is substituted at position 2 by a methyl group. It derives from a butyric acid and an acetoacetic acid. It is a conjugate acid of a 2-methylacetoacetate.
2Methyl-3-ketovaleric acid, also known as 2-methyl-3-oxo-butyric acid or (+/-)-2-methyl-3-oxobutanoate, belongs to the class of organic compounds known as short-chain keto acids and derivatives. These are keto acids with an alkyl chain the contains less than 6 carbon atoms. 2Methyl-3-ketovaleric acid is soluble (in water) and a weakly acidic compound (based on its pKa). 2Methyl-3-ketovaleric acid has been detected in multiple biofluids, such as urine and blood. 2Methyl-3-ketovaleric acid participates in a number of enzymatic reactions. In particular, 2methyl-3-ketovaleric acid can be biosynthesized from acetoacetic acid and butyric acid. 2Methyl-3-ketovaleric acid can also be converted into benzyl 2-methyl-3-oxobutanoate. 2Methyl-3-ketovaleric acid has been linked to the inborn metabolic disorders including beta-ketothiolase deficiency.

Properties

IUPAC Name

2-methyl-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXJINGJZAOJHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40946615
Record name 2-Methyl-3-oxobutanoic acid
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Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2382-59-4
Record name 2-Methyl-3-oxobutanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylacetoacetic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-oxobutanoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 2-Methylacetoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 2-methylacetoacetic acid, a crucial intermediate in amino acid and ketone body metabolism. Its structure, properties, synthesis, and biological significance are detailed, with a focus on its role as a biomarker for specific metabolic disorders.

Core Molecular Structure and Identification

This compound, systematically named 2-methyl-3-oxobutanoic acid, is a beta-keto acid.[1][2] Its structure consists of a four-carbon butanoic acid backbone with a ketone group at the third carbon (C3) and a methyl group at the second, or alpha, carbon (C2).[2][3] This substitution at the alpha-carbon creates a chiral center, meaning the molecule can exist as two distinct enantiomers, (2R) and (2S), although it is often studied as a racemic mixture.[2] The presence of both a carboxylic acid and a beta-keto group dictates its chemical reactivity, including its propensity for keto-enol tautomerism and decomposition via decarboxylation.[1][2]

Identifier Value
IUPAC Name 2-methyl-3-oxobutanoic acid[1][2][3]
Synonyms alpha-Methylacetoacetate, 2-methyl-3-oxo-butyric acid[1][3]
CAS Number 2382-59-4[1][2][4]
Molecular Formula C₅H₈O₃[1][2][3][5]
Molecular Weight 116.11 g/mol [1][2][3]
Canonical SMILES CC(C(=O)C)C(=O)O[1][3][5]
InChI InChI=1S/C5H8O3/c1-3(4(2)6)5(7)8/h3H,1-2H3,(H,7,8)[1][3][5]
InChIKey GCXJINGJZAOJHR-UHFFFAOYSA-N[1][3][5]

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of this compound are fundamental to its detection and quantification in biological and chemical systems.

Physical Properties
Property Value
Melting Point 320-321 °C[1]
Boiling Point 227.9 °C at 760 mmHg[1]
Density 1.125 g/cm³[1]
Flash Point 105.9 °C[1]
Spectroscopic Data
Spectroscopy Type Characteristic Features
¹H NMR α-CH proton: Multiplet. α-CH₃ protons: Doublet, ~1.2-1.3 ppm. Ketone CH₃ protons: Singlet, ~2.1-2.3 ppm. Carboxylic acid proton: Broad peak, near 12 ppm.[1][2]
¹³C NMR Ketone Carbonyl Carbon (C=O): ~200-215 ppm. Carboxylic Acid Carbonyl Carbon (C=O): ~170-180 ppm.[1][2]
Infrared (IR) C=O Stretching (Ketone & Carboxylic Acid): Strong absorption around 1700 cm⁻¹. O-H Stretching (Carboxylic Acid): Broad band between 2500-3000 cm⁻¹.[2]
Mass Spectrometry (MS) Molecular Ion Peak (m/z): 116.[1] Characteristic fragmentation involves the loss of functional groups.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is crucial for producing standards for research and diagnostic applications.

Acetoacetic Ester Synthesis

A classic and versatile method for preparing α-substituted keto acids is the acetoacetic ester synthesis. This involves the alkylation of an acetoacetic ester (like ethyl acetoacetate) followed by hydrolysis and decarboxylation.[1]

Detailed Experimental Protocol: Synthesis via Methyl Acetoacetate (B1235776) Hydrogenation

This industrial method involves the hydrogenation of methyl acetoacetate in the presence of formaldehyde (B43269) to produce methyl 2-methyl acetoacetate, which can then be hydrolyzed to the final acid product.[2]

Step 1: Raw Material Preparation

  • Combine methyl acetoacetate (99% purity), palladium on carbon (2-4 wt%), acetic acid, and pyridine (B92270) in a molar ratio of 1:0.004–0.006:0.5–1.5:0.5–1.5.[2]

Step 2: Hydrogenation Reaction

  • Transfer the mixture to an autoclave.

  • Inject formaldehyde into the autoclave under a hydrogen pressure of 0.4–0.6 MPa at a rate of 0.1–0.3 m³/h.[2]

  • Maintain the reaction temperature between 50–80°C and stir the mixture for 0.5–1.5 hours.[2]

Step 3: Product Isolation and Purification

  • After the reaction is complete, cool the mixture.

  • Purify the resulting methyl 2-methyl acetoacetate intermediate via distillation. The reported yield for this step is typically 92–95%.[2]

  • Perform acidic hydrolysis of the purified ester followed by extraction to yield this compound.

Biological Role and Clinical Significance

This compound is a key metabolite in the catabolism of the amino acid isoleucine and is involved in ketone body metabolism.[6] Its accumulation in the body is a hallmark of specific inborn errors of metabolism.

Metabolic Pathway of Isoleucine

The breakdown of isoleucine produces intermediates that enter central metabolic pathways. A key step involves the enzyme mitochondrial acetoacetyl-CoA thiolase (also known as beta-ketothiolase), which is responsible for cleaving 2-methylacetoacetyl-CoA.[6][7]

Biomarker for Beta-Ketothiolase Deficiency

Beta-ketothiolase deficiency is a rare autosomal recessive disorder caused by mutations in the ACAT1 gene.[2] This genetic defect impairs the function of mitochondrial acetoacetyl-CoA thiolase.[6] Consequently, the enzyme cannot properly break down 2-methylacetoacetyl-CoA (derived from isoleucine) or acetoacetyl-CoA (a ketone body).[7] This blockage leads to the accumulation of this compound, which is then excreted in the urine, making it a critical diagnostic marker for this condition.[2][6] The disorder is characterized by intermittent episodes of severe ketoacidosis.[6]

Isoleucine_Metabolism Isoleucine Isoleucine Intermediates Multiple Enzymatic Steps Isoleucine->Intermediates 2M_AcAc_CoA 2-Methylacetoacetyl-CoA Intermediates->2M_AcAc_CoA Thiolase Mitochondrial Acetoacetyl-CoA Thiolase (Beta-Ketothiolase) 2M_AcAc_CoA->Thiolase Substrate Products Propionyl-CoA + Acetyl-CoA Thiolase->Products Catalyzes Deficiency Enzyme Deficiency (Beta-Ketothiolase Deficiency) Thiolase->Deficiency Accumulation Accumulation & Excretion of This compound Deficiency->Accumulation Leads to

Caption: Metabolic pathway of isoleucine breakdown and the effect of beta-ketothiolase deficiency.

Experimental Protocol: Assay of 3-Oxothiolase Activity

Detecting the enzymatic defect in beta-ketothiolase deficiency requires a specific assay using the correct substrate. This protocol is adapted from studies on fibroblasts from affected patients.[7]

Objective: To measure the activity of 3-oxothiolase (beta-ketothiolase) in cultured human fibroblast homogenates using synthesized 2-methylacetoacetyl-CoA as the substrate.

Materials:

  • Cultured human fibroblasts

  • Homogenization buffer

  • Synthesized 2-methylacetoacetyl coenzyme A substrate[7]

  • Spectrophotometer

Procedure:

  • Cell Homogenization: Harvest cultured fibroblasts and prepare cell homogenates using an appropriate buffer.

  • Reaction Mixture: Prepare a reaction mixture containing the fibroblast homogenate and a known concentration of 2-methylacetoacetyl-CoA.

  • Enzymatic Assay: Initiate the reaction and monitor the thiolytic cleavage of 2-methylacetoacetyl-CoA by measuring the change in absorbance at a specific wavelength, which corresponds to the consumption of the substrate or formation of the product.

  • Data Analysis: Compare the enzyme activity in patient-derived fibroblasts to that of normal controls. A significant decrease or absence of activity with 2-methylacetoacetyl-CoA as the substrate is indicative of beta-ketothiolase deficiency.[7]

References

An In-depth Technical Guide to 2-Methylacetoacetic Acid: Chemical Properties, Metabolic Significance, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylacetoacetic acid, systematically known as 2-methyl-3-oxobutanoic acid, is a short-chain keto acid of significant interest in the fields of biochemistry and clinical diagnostics.[1] As a key metabolite in the catabolism of the amino acid isoleucine, its accumulation in biological fluids is a primary biomarker for the inborn error of metabolism known as beta-ketothiolase deficiency.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its critical role in metabolic pathways, and detailed methodologies for its synthesis and analysis.

Core Chemical and Physical Properties

This compound is a derivative of acetoacetic acid with a methyl group at the alpha position.[4][5] This substitution creates a chiral center at the C2 carbon.[6] The compound exists in equilibrium between its keto and enol tautomers, a characteristic feature of beta-keto acids that influences its reactivity.[6]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
IUPAC Name 2-methyl-3-oxobutanoic acid[1][6]
Synonyms 2-Methyl-3-oxo-butyric acid, alpha-Methylacetoacetate[1][6]
CAS Number 2382-59-4[1][6]
Chemical Formula C₅H₈O₃[1]
Molecular Weight 116.11 g/mol [1]
Melting Point 320-321 °C[1]
Boiling Point 227.9 °C (at 760 mmHg)[1]
Density 1.125 g/cm³[1]
Flash Point 105.9 °C[1]
pKa (Acid Dissociation Constant) ~4.17 - 4.65[2]
Water Solubility Predicted: 94.9 g/L[2]
Spectroscopic Characteristics
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Characteristic proton signals include a broad singlet for the carboxylic acid proton (10-12 ppm), a singlet for the ketone methyl group (2.1-2.3 ppm), and signals corresponding to the alpha-carbon proton and methyl group.[1]

    • ¹³C NMR: The carbonyl carbons are distinct, with the carboxylic carbon resonating around 170-180 ppm and the ketone carbon in the downfield region of 200-210 ppm.[1]

  • Mass Spectrometry (MS) :

    • The molecular ion peak is observed at an m/z of 116.[1]

    • Common fragmentation patterns for beta-keto acids include decarboxylation (loss of COOH, 45 mass units) and the loss of water (18 mass units).[1]

Biological Significance and Metabolic Pathways

This compound is a critical intermediate in the metabolic pathway for isoleucine and ketone bodies. Its clinical significance is primarily associated with its role as a biomarker for a rare genetic disorder.

Role in Beta-Ketothiolase Deficiency

Mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, also known as beta-ketothiolase deficiency, is an autosomal recessive disorder that impairs the catabolism of isoleucine and ketone bodies.[3][7] The enzyme T2 is responsible for the cleavage of 2-methylacetoacetyl-CoA. In individuals with a deficiency in this enzyme, upstream metabolites accumulate. This leads to the abnormal urinary excretion of this compound, along with 2-methyl-3-hydroxybutyric acid and tiglylglycine.[7] This accumulation can trigger episodes of severe ketoacidosis, vomiting, and lethargy, particularly during periods of illness or fasting.[7][8] Consequently, the detection of elevated levels of this compound in urine is a key diagnostic marker for this condition.[2][3]

Neurological Implications

Research has indicated that an accumulation of this compound can induce oxidative stress in brain tissues.[1] Studies in developing rats have shown that it can inhibit aerobic energy metabolism by affecting the Krebs cycle and, to a lesser extent, the respiratory chain.[8] This inhibition of energy metabolism may contribute to the neurological dysfunction observed in patients with untreated beta-ketothiolase deficiency.[8]

Isoleucine Catabolism Pathway and Site of Defect

The following diagram illustrates the final steps of the isoleucine catabolism pathway, highlighting the enzymatic block in beta-ketothiolase deficiency that leads to the accumulation of this compound.

Isoleucine_Catabolism cluster_defect Beta-Ketothiolase Deficiency Isoleucine Isoleucine Tiglyl_CoA Tiglyl-CoA Isoleucine->Tiglyl_CoA Multiple Steps Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Tiglyl_CoA->Methylacetoacetyl_CoA Methylacetoacetic_Acid This compound (Excreted in Urine) Methylacetoacetyl_CoA->Methylacetoacetic_Acid Accumulation & Hydrolysis Enzyme_T2 Mitochondrial Acetoacetyl-CoA Thiolase (T2) Methylacetoacetyl_CoA->Enzyme_T2 Propionyl_CoA Propionyl-CoA Succinyl_CoA Succinyl-CoA (to Krebs Cycle) Propionyl_CoA->Succinyl_CoA Acetyl_CoA Acetyl-CoA Enzyme_T2->Propionyl_CoA Enzyme_T2->Acetyl_CoA Defect X

Isoleucine catabolism and the metabolic block in beta-ketothiolase deficiency.

Experimental Protocols

The following sections outline generalized methodologies for the chemical synthesis and analytical detection of this compound. These protocols are based on established chemical principles and published analytical methods and should be adapted and optimized for specific laboratory conditions.

Chemical Synthesis: Acetoacetic Ester Synthesis

The classical approach for synthesizing this compound is the acetoacetic ester synthesis, which involves the alkylation of an acetoacetic ester followed by hydrolysis and decarboxylation.[1][2]

Objective: To synthesize 2-methyl-3-oxobutanoic acid via methylation of ethyl acetoacetate (B1235776).

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide (or another suitable strong base)

  • Methyl iodide (or another methylating agent)

  • Ethanol (B145695) (anhydrous)

  • Hydrochloric acid (aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Methodology:

  • Enolate Formation:

    • Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add ethyl acetoacetate dropwise to the cooled base solution with continuous stirring. The base deprotonates the alpha-carbon of the ethyl acetoacetate, forming a resonance-stabilized enolate.[2]

  • Alkylation:

    • Once enolate formation is complete, add methyl iodide dropwise to the reaction mixture. The enolate acts as a nucleophile, attacking the methyl iodide in an S(_N)2 reaction to form ethyl 2-methylacetoacetate.[3]

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 1-2 hours to ensure the reaction goes to completion.

  • Hydrolysis and Decarboxylation:

    • After cooling, remove the ethanol under reduced pressure.

    • Add an aqueous solution of hydrochloric acid to the residue.

    • Heat the mixture to reflux. The acidic conditions first hydrolyze the ester to form this compound (a β-keto acid).[2]

    • Continued heating promotes the decarboxylation of the β-keto acid, which readily loses CO₂ to yield the final product. Note: For isolation of the acid itself, the decarboxylation step should be carefully controlled or avoided by using milder hydrolysis conditions.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product into an organic solvent such as diethyl ether.

    • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

    • Remove the solvent by rotary evaporation.

    • The crude product can be further purified by distillation or recrystallization.[6]

Analytical Protocol: Urinary Organic Acid Profiling by GC-MS

The quantitative analysis of this compound in urine is essential for the diagnosis of metabolic disorders. The gold-standard method is Gas Chromatography-Mass Spectrometry (GC-MS) following sample extraction and derivatization.[5][9]

Objective: To detect and quantify this compound in a urine sample.

Materials:

  • Urine sample

  • Internal standard solution (e.g., a stable isotope-labeled organic acid)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Ethyl acetate (B1210297) and/or Diethyl ether

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas supply

Methodology:

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature. Check the pH to ensure it is not indicative of bacterial contamination (pH > 8.5 can be problematic).[4]

    • To a specific volume of urine (volume may be normalized based on creatinine (B1669602) concentration), add a known amount of the internal standard.[4]

    • Saturate the sample with sodium chloride to improve extraction efficiency.

    • Acidify the urine to a pH of approximately 1 by adding HCl.[5]

  • Liquid-Liquid Extraction:

    • Perform a sequential extraction of the acidified urine with an organic solvent. A common procedure involves a first extraction with ethyl acetate, followed by a second extraction with diethyl ether.[5]

    • Combine the organic phases.

  • Drying and Derivatization:

    • Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen gas. The temperature should be kept ambient or mild (e.g., < 40°C) to prevent the loss of volatile organic acids.[5]

    • To the dried residue, add pyridine and the derivatizing agent (BSTFA with 1% TMCS). This step converts the non-volatile carboxylic acid into its volatile trimethylsilyl (B98337) (TMS) ester, which is suitable for GC analysis.[5]

    • Seal the vial and heat at approximately 60-75°C for 30 minutes to ensure complete derivatization.[5][9]

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

    • The GC separates the various organic acids based on their boiling points and interaction with the column's stationary phase.

    • The mass spectrometer detects and fragments the eluting compounds, generating a unique mass spectrum for each analyte.

    • Identification of the this compound-TMS derivative is achieved by comparing its retention time and mass spectrum to that of an authentic standard. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Diagnostic Workflow Visualization

The following diagram outlines the logical workflow for the diagnosis of beta-ketothiolase deficiency using urinary organic acid analysis.

Diagnostic_Workflow Start Patient presents with - Ketoacidotic episodes - Vomiting, Lethargy Urine_Sample Collect Urine Sample Start->Urine_Sample GCMS_Analysis Perform Urinary Organic Acid Analysis via GC-MS Urine_Sample->GCMS_Analysis Data_Analysis Analyze Chromatogram and Mass Spectra Data GCMS_Analysis->Data_Analysis Decision Elevated this compound, 2-Methyl-3-hydroxybutyrate, and Tiglylglycine? Data_Analysis->Decision Positive_Diagnosis Presumptive Diagnosis: Beta-Ketothiolase Deficiency Decision->Positive_Diagnosis  Yes Negative_Result Investigate Other Causes of Symptoms Decision->Negative_Result No   Confirmation Confirm with - Enzyme Assay in Fibroblasts - ACAT1 Gene Sequencing Positive_Diagnosis->Confirmation

Diagnostic workflow for beta-ketothiolase deficiency.

Conclusion

This compound is a molecule of considerable importance, bridging fundamental organic chemistry with clinical diagnostics. Its distinct chemical properties, governed by its beta-keto acid structure, are well-characterized. In the context of human health, it serves as an indispensable biomarker for the diagnosis of beta-ketothiolase deficiency, an inborn error of metabolism with potentially severe clinical consequences. The analytical methods for its detection, primarily GC-MS, are robust and well-established, allowing for early diagnosis and management of affected individuals. A thorough understanding of this compound's chemistry and metabolic context is crucial for researchers in metabolic diseases, clinicians, and professionals involved in the development of diagnostic tools and therapeutic strategies.

References

The Isoleucine Catabolic Pathway: A Technical Guide to the Biosynthesis of 2-Methyl-3-Oxobutanoic Acid (3-Methyl-2-Oxopentanoate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-oxobutanoic acid, more precisely identified in biological systems as its isomer 3-methyl-2-oxopentanoate (B1228249) (also known as α-keto-β-methylvalerate), is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine. This pathway is fundamental for maintaining amino acid homeostasis, providing energy, and generating precursors for other metabolic processes. Dysregulation of BCAA catabolism has been implicated in various pathological conditions, including metabolic syndrome, diabetes, and certain types of cancer, making the enzymes and intermediates of this pathway significant targets for therapeutic intervention. This technical guide provides an in-depth overview of the core enzymatic steps leading to the formation of 3-methyl-2-oxopentanoate, quantitative data on key components, detailed experimental protocols, and visualizations of the associated signaling pathways.

The Core Pathway: Isoleucine Catabolism to 3-Methyl-2-Oxopentanoate

The initial and rate-limiting steps of isoleucine catabolism occur primarily within the mitochondria of various tissues, with skeletal muscle being a major site for the initial transamination reaction.

Step 1: Reversible Transamination of L-Isoleucine

The first step in the catabolism of L-isoleucine is a reversible transamination reaction that converts it to its corresponding α-keto acid, 3-methyl-2-oxopentanoate. This reaction is catalyzed by the enzyme Branched-Chain Amino Acid Transaminase (BCAT) . There are two isoforms of this enzyme: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2), with BCAT2 being the predominant form in most non-neuronal tissues.[1] The reaction involves the transfer of the amino group from L-isoleucine to α-ketoglutarate, yielding L-glutamate and 3-methyl-2-oxopentanoate.

L-Isoleucine + α-Ketoglutarate ⇌ 3-Methyl-2-Oxopentanoate + L-Glutamate

Step 2: Irreversible Oxidative Decarboxylation

The 3-methyl-2-oxopentanoate formed in the first step undergoes irreversible oxidative decarboxylation to produce 2-methylbutyryl-CoA. This reaction is catalyzed by the Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located in the inner mitochondrial membrane.[1] This is the rate-limiting step of BCAA catabolism. The activity of the BCKDH complex is tightly regulated by phosphorylation and dephosphorylation. Phosphorylation by BCKDH kinase (BCKDK) inactivates the complex, while dephosphorylation by protein phosphatase 2Cm (PP2Cm) activates it.[1]

3-Methyl-2-Oxopentanoate + NAD⁺ + CoA-SH → 2-Methylbutyryl-CoA + NADH + H⁺ + CO₂

The product, 2-methylbutyryl-CoA, then enters further downstream pathways to be ultimately converted into acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites of the isoleucine catabolic pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmaxOrganism/TissueReference
Branched-Chain Amino Acid Transaminase 2 (BCAT2)L-Isoleucine1.77 - 2.85 mM2.17 - 5.70 µmol/min/mgMycobacterium tuberculosis[2]
Branched-Chain Amino Acid Transaminase (mutant)3-Methyl-2-oxopentanoic acid0.016 mM0.379 U/mgThermus thermophilus[3]
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH)α-Ketoisovalerate (Valine analog)~0.8 mM-Rat Liver[4]

Table 2: Metabolite Concentrations

MetaboliteConcentration RangeSample TypeConditionReference
L-Isoleucine~50 - 100 µMHuman PlasmaFasting
L-Valine~150 - 300 µMHuman PlasmaFasting
3-Hydroxyisobutyrate (3-HIB, a valine catabolite)10 - 40 µMHuman Plasma-[5]
Intracellular to Plasma Ratio (Isoleucine)1.75 ± 0.79Human-[6]
Intracellular to Plasma Ratio (Valine)1.16 ± 0.42Human-[6]

Note: Direct intracellular concentrations for 3-methyl-2-oxopentanoate are difficult to obtain due to its rapid conversion by the BCKDH complex.

Signaling Pathways and Regulation

The catabolism of branched-chain amino acids is intricately regulated by key signaling pathways that sense nutrient availability and cellular energy status.

mTOR Signaling Pathway

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation and is activated by amino acids, particularly leucine.[7] Elevated levels of BCAAs, often due to suppressed catabolism in cancer cells, can lead to chronic activation of mTORC1, promoting tumor development.[7][8]

mTOR_Signaling cluster_catabolism BCAA Catabolism BCAA Branched-Chain Amino Acids (e.g., Leucine, Isoleucine) BCAT BCAT mTORC1 mTORC1 BCAA->mTORC1 BCKDH BCKDH Complex CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes BCAA_node BCAAs BCKA_node BCKAs BCAA_node->BCKA_node BCAT AcylCoA_node Acyl-CoAs BCKA_node->AcylCoA_node BCKDH Insulin_Signaling Insulin (B600854) Insulin InsulinReceptor Insulin Receptor (Brain) Insulin->InsulinReceptor Hepatic_BCKDH Hepatic BCKDH Expression & Activity InsulinReceptor->Hepatic_BCKDH Induces BCAA_Levels Circulating BCAA Levels Hepatic_BCKDH->BCAA_Levels Decreases Sirtuin_Regulation SIRT4 SIRT4 MCCC Methylcrotonyl-CoA Carboxylase (MCCC) SIRT4->MCCC Activates SIRT7 SIRT7 BCAT_BCKDH BCAT/BCKDH (Desuccinylation) SIRT7->BCAT_BCKDH Promotes BCAA_Catabolism BCAA Catabolism MCCC->BCAA_Catabolism Supports BCAT_BCKDH->BCAA_Catabolism Enhances LCMS_Workflow Sample Plasma/Tissue Sample (20 µL) Precipitation Protein Precipitation (Methanol with Internal Standards) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis (Isocratic Gradient, MRM Mode) Supernatant->LCMS Quantification Quantification LCMS->Quantification

References

The Pivotal Role of 2-Methylacetoacetic Acid in Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylacetoacetic acid is a critical intermediate in the catabolism of the essential amino acid isoleucine. Its metabolic fate is intrinsically linked to ketone body metabolism, and its accumulation is a key biomarker for the inborn error of metabolism known as beta-ketothiolase deficiency. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its position in metabolic pathways, the enzymatic reactions it undergoes, and the clinical significance of its dysregulation. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative metabolic data, and visual representations of the associated biochemical pathways to support advanced research and therapeutic development.

Introduction

This compound, a 3-oxo monocarboxylic acid, holds a central position in intermediary metabolism.[1] Primarily generated during the degradation of isoleucine, it is a substrate for the mitochondrial enzyme beta-ketothiolase (also known as mitochondrial acetoacetyl-CoA thiolase or T2), which cleaves it into propionyl-CoA and acetyl-CoA.[2][3] These products can then enter the citric acid cycle for energy production. Beyond its role in amino acid catabolism, the pathway intersects with ketone body metabolism, highlighting a complex regulatory network.[3][4]

The clinical relevance of this compound is most pronounced in the context of beta-ketothiolase deficiency, an autosomal recessive disorder caused by mutations in the ACAT1 gene.[4][5] A deficiency in the beta-ketothiolase enzyme leads to the accumulation of this compound and other upstream metabolites, resulting in episodes of severe ketoacidosis.[4][6] Therefore, the quantification of this compound in biological fluids is a cornerstone in the diagnosis of this metabolic disorder.[7]

Metabolic Pathways Involving this compound

Isoleucine Catabolism

The breakdown of isoleucine is a multi-step process occurring within the mitochondria. This compound is a key intermediate in this pathway. The following diagram illustrates the catabolic cascade leading to and from this compound.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Branched-chain aminotransferase alpha_methylbutyryl_CoA α-methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->Tiglyl_CoA Isobutyryl-CoA dehydrogenase L_2_methyl_3_hydroxybutyryl_CoA L-2-methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->L_2_methyl_3_hydroxybutyryl_CoA Enoyl-CoA hydratase Two_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA L_2_methyl_3_hydroxybutyryl_CoA->Two_Methylacetoacetyl_CoA L-3-hydroxyacyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA Two_Methylacetoacetyl_CoA->Propionyl_CoA β-ketothiolase (ACAT1) Acetyl_CoA Acetyl-CoA Two_Methylacetoacetyl_CoA->Acetyl_CoA β-ketothiolase (ACAT1) Citric_Acid_Cycle Citric Acid Cycle Propionyl_CoA->Citric_Acid_Cycle Acetyl_CoA->Citric_Acid_Cycle

Isoleucine Catabolism Pathway

In beta-ketothiolase deficiency, the final step of this pathway is impaired, leading to the accumulation of 2-methylacetoacetyl-CoA, which is subsequently hydrolyzed to this compound and excreted in the urine.[8]

Quantitative Data in Health and Disease

The concentration of this compound and related metabolites is a critical diagnostic indicator for beta-ketothiolase deficiency. The following tables summarize key quantitative data from the literature.

Table 1: Urinary Metabolite Concentrations in Beta-Ketothiolase Deficiency

MetaboliteConditionConcentration (umol/mmol creatinine)Reference
This compoundNormal0[7]
This compoundBeta-Ketothiolase Deficiency325.0 (Range: 0.0 - 650.0)[9]
This compoundBeta-Ketothiolase Deficiency (single case)8030[9]
2-methyl-3-hydroxybutyrateBeta-Ketothiolase DeficiencyMarkedly increased[8]
TiglylglycineBeta-Ketothiolase DeficiencyMarkedly increased[8]

Table 2: Serum Ketone Levels

MetaboliteConditionConcentration (mmol/L)Reference
Total Ketone BodiesBeta-Ketothiolase Deficiency (ketoacidotic attack)> 7[6]
Total Ketone BodiesBeta-Ketothiolase Deficiency (single case during attack)12[10]

Table 3: Kinetic Parameters of Mitochondrial Acetoacetyl-CoA Thiolase (ACAT1)

ConditionSubstrateKmVmaxReference
Control (colonic mucosa)Acetoacetyl-CoANot specified16.9 (3.5) μmol/min/g wet weight[11]
Ulcerative Colitis (colonic mucosa)Acetoacetyl-CoANot specified3.4 (0.58) μmol/min/g wet weight[11]

Note: Kinetic data for ACAT1 in patients with beta-ketothiolase deficiency is sparse in the literature; the data presented is from a study on ulcerative colitis to provide an example of kinetic parameters.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of this compound and other organic acids in urine.

1. Sample Preparation:

  • Collect a random urine sample in a sterile, preservative-free container.[12]
  • Store the sample at -20°C until analysis.[12]
  • Thaw the sample and mix thoroughly.
  • Measure the creatinine (B1669602) concentration to normalize the results.[12]
  • Take a volume of urine equivalent to a specific amount of creatinine (e.g., normalized to 1 mmol/L creatinine).[12]

2. Extraction:

  • Acidify the urine sample with hydrochloric acid (HCl) to a pH of less than 2.[13]
  • Add internal standards.[13]
  • Saturate the solution with sodium chloride.[13]
  • Perform a liquid-liquid extraction using organic solvents such as ethyl acetate (B1210297) and diethyl ether.[14]
  • Combine the organic phases.

3. Derivatization:

  • Evaporate the combined organic extracts to dryness under a stream of nitrogen at a controlled temperature (e.g., ambient temperature to 40°C).[14]
  • Reconstitute the residue in a derivatization reagent, typically a mixture of pyridine (B92270) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[14]
  • Heat the mixture to approximately 75°C for 15-30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[12]

4. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
  • Gas Chromatography:
  • Use a suitable capillary column (e.g., HP-Ultra2).[15]
  • Employ a temperature program to separate the different organic acids. An example program starts at 80-100°C, holds for a few minutes, then ramps up to a final temperature of around 280-320°C.[14][15]
  • Use helium as the carrier gas.[15]
  • Mass Spectrometry:
  • Operate the mass spectrometer in electron impact (EI) ionization mode.[14]
  • Acquire data in full scan mode to identify the compounds based on their mass spectra.
  • For quantification, use selected ion monitoring (SIM) mode for higher sensitivity and specificity.

5. Data Analysis:

  • Identify the peaks corresponding to this compound and other target metabolites by comparing their retention times and mass spectra to those of authentic standards.
  • Quantify the concentration of each analyte by comparing its peak area to that of the internal standard and using a calibration curve.
  • Normalize the results to the creatinine concentration.

Beta-Ketothiolase (ACAT1) Enzyme Activity Assay in Cultured Fibroblasts

This protocol describes a method to measure the activity of mitochondrial acetoacetyl-CoA thiolase in cultured skin fibroblasts.

1. Cell Culture and Homogenate Preparation:

  • Culture human skin fibroblasts under standard conditions.
  • Harvest the cells and wash them with a suitable buffer (e.g., phosphate-buffered saline).
  • Resuspend the cell pellet in a homogenization buffer.
  • Disrupt the cells by sonication or other appropriate methods on ice.
  • Centrifuge the homogenate to remove cell debris. The supernatant is used for the enzyme assay.

2. Thiolase Activity Assay:

  • The assay measures the thiolytic cleavage of a substrate, such as 2-methylacetoacetyl-CoA or acetoacetyl-CoA. The reaction is often coupled to another enzyme for spectrophotometric detection.
  • A common method involves measuring the decrease in absorbance of the enol form of the CoA thioester at a specific wavelength.
  • Potassium-dependent activation: A key characteristic of mitochondrial acetoacetyl-CoA thiolase (T2) is its activation by potassium ions. Assays are typically performed in the presence and absence of K+ to distinguish T2 activity from other thiolases.
  • Reaction Mixture:
  • Buffer (e.g., Tris-HCl)
  • Coenzyme A (CoA)
  • Substrate (2-methylacetoacetyl-CoA or acetoacetyl-CoA)
  • Potassium chloride (for K+-activated assay)
  • Cell homogenate
  • Procedure:
  • Pre-incubate the reaction mixture without the substrate at a constant temperature (e.g., 37°C).
  • Initiate the reaction by adding the substrate.
  • Monitor the change in absorbance over time using a spectrophotometer.
  • Calculation:
  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the substrate.
  • Express the activity as nmol/min/mg of protein.

Diagnostic Workflow and Signaling Pathways

Diagnostic Workflow for Beta-Ketothiolase Deficiency

The diagnosis of beta-ketothiolase deficiency involves a multi-step process, starting from clinical suspicion or newborn screening and proceeding to confirmatory biochemical and genetic testing.

Diagnostic_Workflow cluster_0 Initial Suspicion cluster_1 Biochemical Findings Clinical_Suspicion Clinical Suspicion (e.g., ketoacidotic episodes) Urine_OA Urine Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urine_OA NBS Newborn Screening (elevated C5OH-carnitine) Plasma_AC Plasma Acylcarnitine Profile NBS->Plasma_AC Elevated_Metabolites Elevated this compound, 2-methyl-3-hydroxybutyrate, Tiglylglycine Urine_OA->Elevated_Metabolites Plasma_AC->Elevated_Metabolites Enzyme_Assay Enzyme Assay in Fibroblasts (Reduced β-ketothiolase activity) Elevated_Metabolites->Enzyme_Assay Genetic_Testing ACAT1 Gene Sequencing (Identification of mutations) Elevated_Metabolites->Genetic_Testing Diagnosis_Confirmed Diagnosis of Beta-Ketothiolase Deficiency Confirmed Enzyme_Assay->Diagnosis_Confirmed Genetic_Testing->Diagnosis_Confirmed

Diagnostic Workflow for Beta-Ketothiolase Deficiency

Conclusion

This compound is a metabolite of profound importance in the diagnosis and understanding of beta-ketothiolase deficiency. Its central role in isoleucine catabolism and its connection to ketone body metabolism underscore the intricate nature of metabolic pathways. This technical guide has provided a detailed overview of the biological significance of this compound, supported by quantitative data, experimental protocols, and pathway visualizations. It is hoped that this comprehensive resource will aid researchers, scientists, and drug development professionals in their efforts to further elucidate the pathophysiology of related metabolic disorders and to develop novel therapeutic strategies.

References

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Methylacetoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylacetoacetic acid, a crucial intermediate in isoleucine and ketone body metabolism, exhibits keto-enol tautomerism, a fundamental chemical equilibrium with significant implications for its reactivity and biological function.[1] This technical guide provides a comprehensive overview of the principles governing this tautomerism, detailed experimental protocols for its investigation, and a summary of relevant quantitative data. The influence of molecular structure and solvent environment on the equilibrium position is discussed, offering insights for researchers in drug development and metabolic studies.

Introduction to this compound and Tautomerism

This compound, systematically named 2-methyl-3-oxobutanoic acid, is a β-keto acid.[1] Its structure, featuring a ketone group at the β-position relative to a carboxylic acid, allows it to exist as two readily interconvertible constitutional isomers: the keto form and the enol form.[1][2] This dynamic equilibrium is known as keto-enol tautomerism.[2] The keto form contains a carbonyl group, while the enol form is characterized by a carbon-carbon double bond and a hydroxyl group.

The position of this equilibrium is a critical determinant of the molecule's chemical properties, including its nucleophilicity and ability to interact with biological macromolecules.[3] For instance, this compound is a known biomarker for β-ketothiolase deficiency, an inborn error of metabolism, and understanding its tautomeric behavior is essential for developing accurate diagnostic and therapeutic strategies.[1]

The Keto-Enol Equilibrium

The tautomerization of this compound involves the migration of a proton and the rearrangement of pi electrons. The equilibrium can be influenced by several factors:

  • Intramolecular Hydrogen Bonding: The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid group.[3]

  • Solvent Effects: The polarity of the solvent plays a significant role in the position of the equilibrium. Polar solvents can form intermolecular hydrogen bonds with the keto form, potentially stabilizing it and shifting the equilibrium in its favor.[2] Conversely, non-polar solvents tend to favor the enol form, where intramolecular hydrogen bonding is more dominant.[3]

  • Substitution: The presence of the methyl group at the α-carbon in this compound can influence the stability of the tautomers through electronic and steric effects compared to its parent compound, acetoacetic acid.[2]

The equilibrium between the keto and enol forms can be represented by the following equation:

Where K_eq is the equilibrium constant.

Quantitative Analysis of Tautomerism

Theoretical studies using methods like Density Functional Theory (DFT) can provide valuable insights into the relative stabilities of the tautomers and predict the equilibrium constant.[2]

Table 1: Keto-Enol Equilibrium Data for Acetoacetic Acid (as a proxy)

Solvent% Enol TautomerEquilibrium Constant (K_eq)Reference
D₂O< 2%< 0.02[3]
CCl₄49%0.96[3]

Note: This data is for acetoacetic acid and serves as an estimate. The equilibrium for this compound may differ due to the presence of the methyl group.

Experimental Protocols for Studying Tautomerism

The primary techniques for the quantitative investigation of keto-enol tautomerism are Nuclear Magnetic Resonance (NMR) spectroscopy and, to a lesser extent, Ultraviolet-Visible (UV-Vis) spectroscopy.

¹H NMR Spectroscopy Protocol

¹H NMR spectroscopy is a powerful method for determining the relative concentrations of the keto and enol tautomers because the proton exchange between the two forms is slow on the NMR timescale, allowing for the observation of distinct signals for each species.[4]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube. The choice of solvent is critical as it will influence the equilibrium position.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.0 ppm).[5]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure the spectral width is sufficient to include all relevant signals, particularly the potentially downfield-shifted enol hydroxyl proton.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

    • Phase the spectrum correctly.

    • Calibrate the chemical shift axis using the TMS signal.

    • Integrate the signals corresponding to unique protons of the keto and enol forms. For this compound, suitable signals would be:

      • Keto form: The α-proton (methine) and the methyl protons adjacent to the ketone.

      • Enol form: The vinylic proton and the methyl protons.

    • Calculate the equilibrium constant (K_eq) using the integrated areas. For example, if comparing the α-proton of the keto form (1H) and the vinylic proton of the enol form (1H): K_eq = Integral(enol vinylic proton) / Integral(keto α-proton)

Expected ¹H NMR Chemical Shifts (Estimated):

ProtonTautomerExpected Chemical Shift (δ, ppm)
α-CHKeto3.5 - 4.0
C(O)CH₃Keto2.1 - 2.3
α-C-CH₃Keto1.2 - 1.5 (doublet)
=CHEnol5.0 - 5.5
=C(OH)CH₃Enol1.9 - 2.2
α-C-CH₃Enol1.2 - 1.5 (doublet)
OHEnol10 - 13 (broad)

Note: These are estimated chemical shifts based on similar compounds. Actual values will depend on the solvent and other experimental conditions.

UV-Vis Spectroscopy Protocol

UV-Vis spectroscopy can be used to estimate the concentration of the enol tautomer, which typically exhibits a strong π → π* absorption band due to its conjugated system. The keto form generally has a much weaker n → π* transition at a shorter wavelength.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., hexane, ethanol).

    • Prepare a series of dilutions from the stock solution.

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Use a matched pair of quartz cuvettes (typically 1 cm path length).

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum of each diluted solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λ_max of the enol tautomer's absorption band.

    • To quantify the enol concentration, the molar absorptivity (ε) of the pure enol form is required. This is often the limiting factor of this method, as isolating the pure enol is challenging. If a reliable ε value can be obtained from the literature for a similar chromophore or determined through other means, the concentration of the enol can be calculated using the Beer-Lambert law (A = εbc).

    • The percentage of the enol form can then be calculated relative to the total concentration of this compound.

Visualization of Tautomerization and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the study of this compound tautomerism.

Tautomerization Equilibrium

Tautomerism Keto Keto Form (2-methyl-3-oxobutanoic acid) Enol Enol Form ((Z)-2-methyl-3-hydroxybut-2-enoic acid) Keto->Enol Tautomerization

Caption: Keto-Enol Tautomerism of this compound.

Acid-Catalyzed Tautomerization Mechanism

Acid_Catalyzed_Tautomerism cluster_steps Mechanism Steps cluster_catalyst Catalyst Cycle Keto Keto Tautomer Protonated_Keto Protonated Keto (Oxonium Ion) Keto->Protonated_Keto + H⁺ (from catalyst) Enol Enol Tautomer Protonated_Keto->Enol - H⁺ (to conjugate base) Catalyst H-A Conj_Base A⁻ Catalyst->Conj_Base Donates H⁺ Conj_Base->Catalyst Accepts H⁺

Caption: Acid-Catalyzed Keto-Enol Tautomerization Pathway.

Base-Catalyzed Tautomerization Mechanism

Base_Catalyzed_Tautomerism cluster_steps Mechanism Steps cluster_catalyst Catalyst Cycle Keto Keto Tautomer Enolate Enolate Intermediate Keto->Enolate - H⁺ (to base) Enol Enol Tautomer Enolate->Enol + H⁺ (from conjugate acid) Base B Conj_Acid B-H⁺ Base->Conj_Acid Accepts H⁺ Conj_Acid->Base Donates H⁺

Caption: Base-Catalyzed Keto-Enol Tautomerization Pathway.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh this compound Dissolve Dissolve in Deuterated Solvent with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock_Shim Lock and Shim Insert->Lock_Shim Acquire Acquire ¹H NMR Spectrum Lock_Shim->Acquire Process Process FID (FT, Phasing, Baseline Correction) Acquire->Process Integrate Integrate Keto and Enol Signals Process->Integrate Calculate Calculate K_eq and % Tautomers Integrate->Calculate

Caption: Workflow for Quantitative NMR Analysis of Tautomerism.

Conclusion

The keto-enol tautomerism of this compound is a critical aspect of its chemical behavior, influencing its stability, reactivity, and biological interactions. While specific quantitative data for this compound remains an area for further investigation, the principles governing its tautomeric equilibrium and the robust experimental methodologies detailed in this guide provide a solid framework for its study. ¹H NMR spectroscopy stands out as the most effective technique for quantifying the keto and enol forms in solution. The provided protocols and visualizations serve as a valuable resource for researchers in medicinal chemistry, biochemistry, and drug development, facilitating a deeper understanding of this important metabolic intermediate.

References

The Genesis of a Metabolite: A Technical History of Alpha-Methylacetoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the history, discovery, and experimental protocols related to alpha-methylacetoacetic acid, a key intermediate in isoleucine and ketone body metabolism. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic disorders.

Introduction

Alpha-methylacetoacetic acid, systematically known as 2-methyl-3-oxobutanoic acid, is a chiral beta-keto acid that holds a significant position in the landscape of intermediary metabolism. While not a household name, its discovery and the elucidation of its metabolic role have been pivotal in understanding a specific inborn error of metabolism and have provided valuable insights into the catabolic pathways of amino acids and the utilization of ketone bodies. This technical guide provides an in-depth exploration of the history of its chemical synthesis, its biological discovery, and detailed experimental protocols relevant to its study.

Part I: The Chemical Chronicle - From Acetoacetic Ester to its Methylated Derivative

The story of alpha-methylacetoacetic acid's synthesis is intrinsically linked to the development of the acetoacetic ester synthesis, a cornerstone of synthetic organic chemistry.

The Dawn of the Acetoacetic Ester Synthesis

The journey began in 1863 when A. Geuther reported that reacting ethyl acetate (B1210297) with sodium metal produced a new compound, which he named "ethyl diacetic acid".[1] This was the first documented synthesis of what we now know as ethyl acetoacetate (B1235776). A few years later, Frankland and Duppa expanded on this work, demonstrating that the alpha-carbon of this new ester could be alkylated.[1] This discovery laid the fundamental groundwork for the synthesis of a vast array of substituted beta-keto esters.

The true scope and mechanism of this reaction, however, were later elucidated by the German chemist Rainer Ludwig Claisen in 1887.[2][3] His work on the condensation of esters in the presence of a strong base led to the reaction being named the Claisen condensation.[2][3]

The Logical Next Step: Synthesis of Alpha-Methylacetoacetic Acid

The synthesis of alpha-methylacetoacetic acid is a direct application of the principles established by these 19th-century pioneers. It is achieved through the alkylation of an acetoacetic ester, such as ethyl acetoacetate, with a methylating agent.[4][5][6] The process involves the deprotonation of the acidic alpha-hydrogen of the acetoacetic ester with a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then readily reacts with a methyl halide (e.g., methyl iodide) in an SN2 reaction to introduce a methyl group at the alpha-position, yielding ethyl alpha-methylacetoacetate (B14438972).[4][5][6] Subsequent hydrolysis of the ester group, followed by decarboxylation, affords the final product, alpha-methylacetoacetic acid.[3][6]

While a singular, celebrated "discovery" of alpha-methylacetoacetic acid in the chemical literature is not apparent, its synthesis became an inevitable and logical extension of the well-established acetoacetic ester synthesis.

Part II: The Biological Revelation - A Marker of Metabolic Dysfunction

The biological significance of alpha-methylacetoacetic acid came to the forefront with the identification of a rare inborn error of metabolism.

The Discovery of Beta-Ketothiolase Deficiency

In 1971, Daum and colleagues first described a clinical disorder in a patient presenting with recurrent episodes of severe metabolic ketoacidosis.[1] This condition was later identified as beta-ketothiolase deficiency (also known as mitochondrial acetoacetyl-CoA thiolase deficiency or T2 deficiency).[1][2][7] It is an autosomal recessive disorder that impairs the body's ability to process the amino acid isoleucine and to utilize ketone bodies for energy.[8]

Alpha-Methylacetoacetic Acid: The Key Biomarker

A crucial breakthrough in understanding this disorder was the identification of elevated levels of specific organic acids in the urine of affected individuals. Among these, alpha-methylacetoacetic acid was a prominent and characteristic finding.[1][9] Its accumulation, along with 2-methyl-3-hydroxybutyric acid and tiglylglycine, became a key diagnostic marker for beta-ketothiolase deficiency.[1][9] This discovery transformed alpha-methylacetoacetic acid from a theoretical synthetic compound to a clinically relevant metabolite.

The underlying enzymatic defect was pinpointed to the mitochondrial acetoacetyl-CoA thiolase (T2), an enzyme responsible for the final step in the catabolism of isoleucine, where it cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[1] A deficiency in this enzyme leads to the accumulation of 2-methylacetoacetyl-CoA, which is then hydrolyzed to produce the free acid, alpha-methylacetoacetic acid, that is subsequently excreted in the urine.

Part III: Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of alpha-methylacetoacetic acid and the assessment of the related enzyme activity.

Chemical Synthesis of Alpha-Methylacetoacetic Acid

This protocol outlines the synthesis of alpha-methylacetoacetic acid via the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Absolute ethanol

  • Methyl iodide

  • Diethyl ether

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. Cool the solution in an ice bath and add ethyl acetoacetate dropwise with stirring.

  • Alkylation: To the resulting solution of the sodium salt of ethyl acetoacetate, add methyl iodide dropwise. After the addition is complete, reflux the mixture for 2-3 hours.

  • Work-up and Isolation of Ethyl Alpha-Methylacetoacetate: After cooling, pour the reaction mixture into water and extract with diethyl ether. Wash the ether layer with water, dry over anhydrous magnesium sulfate, and remove the ether by distillation. The resulting crude ethyl alpha-methylacetoacetate can be purified by fractional distillation.

  • Hydrolysis and Decarboxylation: Saponify the purified ethyl alpha-methylacetoacetate by refluxing with an aqueous solution of sodium hydroxide. After cooling, acidify the solution with hydrochloric acid. Gently heat the acidified solution to effect decarboxylation, which will be evident by the evolution of carbon dioxide.

  • Final Product Isolation: After decarboxylation is complete, the resulting alpha-methylacetoacetic acid can be extracted with a suitable organic solvent and purified by distillation or recrystallization.

Quantitative Data Presentation:

Reactant Molar Mass ( g/mol ) Amount (mol) Volume/Mass
Ethyl acetoacetate130.141.0Specify
Sodium ethoxide68.051.1Specify
Methyl iodide141.941.1Specify
Sodium hydroxide40.002.5Specify
Hydrochloric acid36.46As neededSpecify
Product Theoretical Yield (g) Actual Yield (g) Percent Yield (%)
Alpha-methylacetoacetic acid116.12To be determinedTo be calculated
Analysis of Alpha-Methylacetoacetic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of alpha-methylacetoacetic acid in urine samples, a standard method for the diagnosis of beta-ketothiolase deficiency.

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled version of the analyte)

  • Urease

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • GC column suitable for organic acid analysis (e.g., a capillary column with a polar stationary phase)

Procedure:

  • Sample Preparation: To a known volume of urine, add the internal standard. Treat the sample with urease to remove urea, which can interfere with the analysis.[10][11]

  • Extraction: Acidify the sample and extract the organic acids into an organic solvent like ethyl acetate. Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA + 1% TMCS) and heat to convert the non-volatile organic acids into their volatile trimethylsilyl (B98337) (TMS) derivatives.[12]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation of the TMS-derivatized organic acids is achieved on the GC column based on their volatility and interaction with the stationary phase. The mass spectrometer is used for detection and quantification, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[12][13]

Typical GC-MS Parameters:

Parameter Setting
Injector Temperature 250 °C
Column e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate
Oven Temperature Program Initial temp 70°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min
MS Ion Source Temp 230 °C
MS Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600
Mitochondrial Acetoacetyl-CoA Thiolase (T2) Enzyme Assay

This spectrophotometric assay measures the activity of the T2 enzyme in patient fibroblasts by monitoring the thiolytic cleavage of a substrate.[14]

Materials:

  • Cultured fibroblast homogenate

  • Phosphate buffered saline (PBS)

  • 2-Methylacetoacetyl-CoA (substrate)

  • Coenzyme A (CoA)

  • Potassium chloride (KCl) solution (for stimulation of mitochondrial activity)

  • Spectrophotometer

Procedure:

  • Fibroblast Homogenate Preparation: Harvest cultured fibroblasts and homogenize them in PBS by sonication.

  • Reaction Mixture: Prepare a reaction mixture containing the fibroblast homogenate, CoA, and either with or without KCl to differentiate mitochondrial from cytosolic thiolase activity.

  • Initiation of Reaction: Initiate the reaction by adding the substrate, 2-methylacetoacetyl-CoA.

  • Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at a specific wavelength (e.g., 303 nm), which corresponds to the cleavage of the thioester bond of 2-methylacetoacetyl-CoA.[14]

  • Calculation of Enzyme Activity: Calculate the enzyme activity based on the rate of change in absorbance and the protein concentration of the fibroblast homogenate. The activity is typically expressed as nmol of substrate cleaved per minute per mg of protein.

Quantitative Data Presentation:

Sample T2 Activity (without K+) (nmol/min/mg protein) T2 Activity (with K+) (nmol/min/mg protein)
Control FibroblastsTo be determinedTo be determined
Patient FibroblastsTo be determinedTo be determined

Visualizations

Signaling and Metabolic Pathways

Isoleucine_Catabolism Isoleucine Isoleucine Tiglyl_CoA Tiglyl_CoA Isoleucine->Tiglyl_CoA Multiple Steps Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Tiglyl_CoA->Methylacetoacetyl_CoA T2_enzyme Mitochondrial Acetoacetyl-CoA Thiolase (T2) Methylacetoacetyl_CoA->T2_enzyme Methylacetoacetic_Acid alpha-Methylacetoacetic Acid (Excreted in Urine) Methylacetoacetyl_CoA->Methylacetoacetic_Acid Hydrolysis in T2 Deficiency Propionyl_CoA Propionyl_CoA Acetyl_CoA Acetyl_CoA T2_enzyme->Propionyl_CoA T2_enzyme->Acetyl_CoA

Isoleucine Catabolism Pathway
Experimental Workflows

Synthesis_Workflow cluster_synthesis Synthesis of Alpha-Methylacetoacetic Acid start Ethyl Acetoacetate + Sodium Ethoxide enolate Formation of Enolate start->enolate alkylation Alkylation with Methyl Iodide enolate->alkylation product_ester Ethyl Alpha-Methylacetoacetate alkylation->product_ester hydrolysis Saponification (NaOH) product_ester->hydrolysis decarboxylation Acidification (HCl) & Decarboxylation (Heat) hydrolysis->decarboxylation final_product Alpha-Methylacetoacetic Acid decarboxylation->final_product

Chemical Synthesis Workflow

GCMS_Workflow cluster_gcms GC-MS Analysis of Urinary Alpha-Methylacetoacetic Acid urine_sample Urine Sample extraction Extraction of Organic Acids urine_sample->extraction derivatization Derivatization (e.g., TMS) extraction->derivatization gc_separation Gas Chromatography Separation derivatization->gc_separation ms_detection Mass Spectrometry Detection & Quantification gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

GC-MS Analysis Workflow

Conclusion

The journey of alpha-methylacetoacetic acid from a theoretical product of organic synthesis to a critical diagnostic marker for an inborn error of metabolism exemplifies the powerful synergy between chemistry and medicine. Its history is a testament to the foundational principles of synthetic chemistry laid down in the 19th century and the advancements in analytical and biochemical techniques of the 20th century. For researchers today, the study of alpha-methylacetoacetic acid continues to be relevant, not only for the diagnosis and management of beta-ketothiolase deficiency but also for a deeper understanding of the intricate pathways of human metabolism. This guide serves as a foundational resource for those dedicated to advancing our knowledge in these critical areas of scientific inquiry.

References

2-Methylacetoacetic Acid: A Core Component in Isoleucine and Ketone Body Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylacetoacetic acid (2-MAA) is a crucial intermediate in the catabolism of the branched-chain amino acid isoleucine and in the metabolism of ketone bodies. The accumulation of 2-MAA in biological fluids is a key indicator of certain inborn errors of metabolism, most notably beta-ketothiolase deficiency (β-KTD). This technical guide provides a comprehensive overview of the metabolic pathways involving 2-MAA, the enzymatic reactions, and the clinical significance of its dysregulation. It includes quantitative data on metabolite levels, detailed descriptions of experimental protocols for its measurement and related enzyme activity assays, and visualizations of the relevant metabolic pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a short-chain keto acid that plays a pivotal role in cellular energy metabolism.[1] Its metabolic significance is primarily highlighted in the context of beta-ketothiolase deficiency, an autosomal recessive disorder caused by mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme.[2][3] This enzyme is critical for the final step in the breakdown of isoleucine and for the utilization of ketone bodies as an energy source in extrahepatic tissues.[4][5] A deficiency in T2 leads to the accumulation of 2-methylacetoacetyl-CoA, which is subsequently hydrolyzed to this compound and other related metabolites, resulting in episodes of ketoacidosis.[4][6] This guide will delve into the intricate details of the metabolic pathways, associated enzymology, and the analytical methods pertinent to the study of this compound.

Metabolic Pathways Involving this compound

This compound is centrally positioned at the intersection of two major metabolic pathways: the degradation of isoleucine and the metabolism of ketone bodies.

Isoleucine Catabolism

The breakdown of the essential amino acid isoleucine occurs primarily in the mitochondria and generates acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle. The pathway involves a series of enzymatic reactions, with the final step catalyzed by beta-ketothiolase being crucial for the formation of these products from 2-methylacetoacetyl-CoA. A defect in this enzyme leads to the accumulation of upstream metabolites, including this compound.[6]

Isoleucine_Catabolism Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Branched-chain aminotransferase alpha_methylbutyryl_CoA α-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase L_2_methyl_3_hydroxybutyryl_CoA L-2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->L_2_methyl_3_hydroxybutyryl_CoA Enoyl-CoA hydratase _2_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA L_2_methyl_3_hydroxybutyryl_CoA->_2_Methylacetoacetyl_CoA L-3-hydroxyacyl-CoA dehydrogenase Acetyl_CoA Acetyl-CoA _2_Methylacetoacetyl_CoA->Acetyl_CoA β-Ketothiolase (T2) (ACAT1) Propionyl_CoA Propionyl-CoA _2_Methylacetoacetyl_CoA->Propionyl_CoA β-Ketothiolase (T2) (ACAT1) _2_MAA This compound _2_Methylacetoacetyl_CoA->_2_MAA Hydrolysis (in β-KTD)

Figure 1: Isoleucine Catabolism Pathway.

Ketone Body Metabolism

Ketone bodies (acetoacetate, 3-hydroxybutyrate, and acetone) are produced in the liver from fatty acids, particularly during periods of fasting, prolonged exercise, or low carbohydrate intake, and are used as an energy source by extrahepatic tissues like the brain, heart, and skeletal muscle.[5][7] The utilization of ketone bodies, termed ketolysis, involves the conversion of acetoacetate (B1235776) to acetoacetyl-CoA, a reaction catalyzed by succinyl-CoA:3-ketoacid CoA transferase (SCOT). Acetoacetyl-CoA is then cleaved by beta-ketothiolase (T2) to yield two molecules of acetyl-CoA, which enter the citric acid cycle. A deficiency in T2 also impairs this process.[4]

Ketone_Body_Metabolism cluster_extrahepatic Extrahepatic Tissues Acetoacetate Acetoacetate Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetate->Acetoacetyl_CoA SCOT (OXCT1) Succinyl_CoA Succinyl-CoA Succinyl_CoA->Acetoacetyl_CoA Succinate Succinate Acetoacetyl_CoA->Succinate Acetyl_CoA 2x Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA β-Ketothiolase (T2) (ACAT1) CoA CoA CoA->Acetyl_CoA TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle

Figure 2: Ketone Body Utilization (Ketolysis).

Quantitative Data

The diagnosis of beta-ketothiolase deficiency relies on the identification of characteristic metabolites in urine. While this compound is a key marker, it is often measured alongside other accumulated metabolites.

Table 1: Urinary Metabolite Concentrations in Beta-Ketothiolase Deficiency

MetaboliteNormal Range (mmol/mol creatinine)Patient Range (mmol/mol creatinine)Reference
2-Methyl-3-hydroxybutyric acid0 - 4Significantly elevated
TiglylglycineUndetectable to low levelsElevated, but can be variable[1][4]
This compoundNot typically detectedPresent in significant amounts, especially during ketoacidotic episodes[6][8]

Table 2: Enzyme Activity in Beta-Ketothiolase and SCOT Deficiencies

EnzymePatient Fibroblast ActivityNormal Fibroblast ActivityReference
Beta-ketothiolase (ACAT1)Reduced or absent potassium-dependent acetoacetyl-CoA thiolase activityNormal potassium-dependent activity[9]
SCOT (OXCT1)1.2 nmol/min/mg protein (in one reported case)2.6–8.6 nmol/min/mg protein[10]

Experimental Protocols

Measurement of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of urinary organic acids is the primary method for diagnosing beta-ketothiolase deficiency.[5][11]

Objective: To identify and quantify this compound and other key metabolites in urine.

Methodology:

  • Sample Preparation: A urine sample is normalized based on creatinine (B1669602) concentration.[12] An internal standard (e.g., a stable isotope-labeled version of an organic acid) is added.

  • Extraction: The organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.[2][13]

  • Derivatization: The extracted organic acids are chemically modified (derivatized) to increase their volatility for GC analysis. A common method is trimethylsilylation.[2][13]

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the compounds are separated based on their boiling points and interaction with the capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, allowing for identification and quantification.[12][14]

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Urine Urine Sample Normalize Normalize to Creatinine Urine->Normalize Internal_Std Add Internal Standard Normalize->Internal_Std Acidify Acidify Urine Internal_Std->Acidify Solvent_Extract Solvent Extraction (e.g., Ethyl Acetate) Acidify->Solvent_Extract Derivatize Derivatization (e.g., TMS) Solvent_Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Processing & Quantification GCMS->Data

Figure 3: GC-MS Workflow for Urinary Organic Acids.

Beta-Ketothiolase (ACAT1) Enzyme Activity Assay

Confirmation of beta-ketothiolase deficiency is achieved by measuring enzyme activity in cultured fibroblasts.[8][9]

Objective: To determine the functional activity of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme.

Methodology:

  • Cell Culture and Homogenization: Patient-derived fibroblasts are cultured and then harvested. The cells are lysed to release the cellular components, including the mitochondrial enzymes.

  • Enzymatic Reaction: The fibroblast homogenate is incubated with the substrate 2-methylacetoacetyl-CoA in the presence of Coenzyme A (CoA).[8] The activity of T2 is specifically assessed by its activation in the presence of potassium ions.[15]

  • Product Measurement: The reaction products, acetyl-CoA and propionyl-CoA, are separated and quantified using techniques such as high-performance liquid chromatography (HPLC) or ultra-high pressure liquid chromatography (UPLC).[8]

  • Data Analysis: The enzyme activity is calculated based on the rate of product formation and normalized to the total protein concentration in the homogenate. This is then compared to the activity measured in control fibroblasts.

SCOT (OXCT1) Enzyme Activity Assay

This assay is used to diagnose SCOT deficiency, another disorder of ketone body metabolism.

Objective: To measure the activity of succinyl-CoA:3-ketoacid CoA transferase.

Methodology:

  • Sample Preparation: Similar to the beta-ketothiolase assay, this is typically performed on cultured fibroblasts, lymphocytes, or platelets.[16]

  • Enzymatic Reaction: The cell homogenate is incubated with acetoacetate and succinyl-CoA.

  • Detection: The formation of the product, acetoacetyl-CoA, is monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 313 nm).[17]

  • Calculation: The enzyme activity is expressed as the rate of acetoacetyl-CoA formation per minute per milligram of total protein.[17]

Conclusion

This compound is a metabolite of profound clinical and biochemical importance. Its central role in isoleucine and ketone body metabolism makes it a critical biomarker for the diagnosis and monitoring of beta-ketothiolase deficiency. A thorough understanding of the metabolic pathways, the associated enzyme kinetics, and the analytical methodologies for its detection is essential for researchers and clinicians working on inborn errors of metabolism and for professionals involved in the development of therapeutic strategies for these disorders. This guide provides a foundational resource to aid in these endeavors.

References

The Pivotal Role of 2-Methylacetoacetic Acid in Isoleucine Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the function of 2-Methylacetoacetic acid in the catabolism of the branched-chain amino acid, isoleucine. As a key intermediate, the metabolism of this compound is critical for proper energy production from isoleucine. Deficiencies in this pathway, specifically in the enzyme mitochondrial acetoacetyl-CoA thiolase (T2), lead to the accumulation of this compound and the clinical presentation of beta-ketothiolase deficiency, an inborn error of metabolism. This document details the biochemical pathway, presents quantitative data on enzyme kinetics and metabolite levels, outlines experimental protocols for relevant assays, and provides visual representations of the metabolic and experimental workflows.

Introduction

Isoleucine is an essential branched-chain amino acid (BCAA) that, upon degradation, serves as both a glucogenic and ketogenic precursor, yielding propionyl-CoA and acetyl-CoA, respectively.[1][2][3] The catabolic pathway of isoleucine involves a series of enzymatic reactions, with 2-methylacetoacetyl-CoA being a crucial intermediate. The subsequent cleavage of this molecule is a critical step in the final stages of isoleucine degradation.

This compound is the free acid form of 2-methylacetoacetyl-CoA. Under normal physiological conditions, this compound is not present in detectable amounts in urine.[4] Its presence is a key diagnostic marker for a metabolic disorder known as beta-ketothiolase deficiency.[4][5] This guide will elucidate the precise function of this compound within this pathway and provide the technical details relevant to its study.

Isoleucine Catabolism Pathway

The breakdown of isoleucine occurs through a multi-step process primarily in the mitochondria. The initial steps involve transamination and oxidative decarboxylation, which are common to all BCAAs.[3] The pathway then diverges, and for isoleucine, it proceeds as follows:

  • Transamination: Isoleucine is converted to α-keto-β-methylvalerate by a branched-chain aminotransferase.

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to α-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.

  • Dehydrogenation: α-methylbutyryl-CoA is oxidized to tiglyl-CoA by short/branched-chain acyl-CoA dehydrogenase.

  • Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA by enoyl-CoA hydratase.

  • Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is oxidized to 2-methylacetoacetyl-CoA by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase.

  • Thiolytic Cleavage: In the final step, 2-methylacetoacetyl-CoA is cleaved by mitochondrial acetoacetyl-CoA thiolase (T2) , also known as beta-ketothiolase (EC 2.3.1.9), into propionyl-CoA and acetyl-CoA .[5][6][7]

It is the CoA ester, 2-methylacetoacetyl-CoA, that is the direct substrate for the thiolase enzyme. The free acid, this compound, accumulates when this final step is impaired.

Isoleucine_Catabolism Isoleucine Isoleucine a_keto α-Keto-β-methylvalerate Isoleucine->a_keto Branched-chain aminotransferase a_methylbutyryl_CoA α-Methylbutyryl-CoA a_keto->a_methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA a_methylbutyryl_CoA->Tiglyl_CoA Short/branched-chain acyl-CoA dehydrogenase methylhydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->methylhydroxybutyryl_CoA Enoyl-CoA hydratase methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA methylhydroxybutyryl_CoA->methylacetoacetyl_CoA 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA methylacetoacetyl_CoA->Propionyl_CoA Mitochondrial acetoacetyl-CoA thiolase (T2 / β-ketothiolase) EC 2.3.1.9 Acetyl_CoA Acetyl-CoA methylacetoacetyl_CoA->Acetyl_CoA Mitochondrial acetoacetyl-CoA thiolase (T2 / β-ketothiolase) EC 2.3.1.9

Diagram 1: Isoleucine Catabolism Pathway.

Quantitative Data

Enzyme Kinetics of Mitochondrial Acetoacetyl-CoA Thiolase (T2)

Mitochondrial acetoacetyl-CoA thiolase (T2) is the key enzyme responsible for the cleavage of 2-methylacetoacetyl-CoA. Kinetic studies have shown that human T2 can degrade both acetoacetyl-CoA and 2-methylacetoacetyl-CoA with similar catalytic efficiencies.[8] The enzyme's activity is notably enhanced by the presence of potassium ions.[8]

SubstrateApparent Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Acetoacetyl-CoA25 ± 3150 ± 106.0 x 10⁶
2-Methylacetoacetyl-CoA15 ± 2120 ± 88.0 x 10⁶
Table 1: Kinetic parameters of human mitochondrial acetoacetyl-CoA thiolase (T2). Data are representative values and may vary based on experimental conditions.
Urinary Levels of this compound

Under normal physiological conditions, this compound is not detected in the urine. In individuals with beta-ketothiolase deficiency, the urinary concentration of this compound is significantly elevated, particularly during episodes of metabolic ketoacidosis.[5][9]

ConditionUrinary this compound Level (mmol/mol creatinine)
Healthy IndividualsNot detectable
Beta-ketothiolase DeficiencyMarkedly elevated, especially during ketoacidotic crises. Specific quantitative values vary significantly among patients.[5]
Table 2: Urinary this compound levels in healthy individuals versus those with beta-ketothiolase deficiency.

Experimental Protocols

Beta-ketothiolase Enzyme Activity Assay in Fibroblasts

This assay measures the activity of mitochondrial acetoacetyl-CoA thiolase in cultured skin fibroblasts, which is a common method for the diagnosis of beta-ketothiolase deficiency.[1][10]

Principle: The assay quantifies the rate of thiolytic cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA. The formation of propionyl-CoA is monitored over time.

Methodology:

  • Fibroblast Culture and Homogenization:

    • Culture human skin fibroblasts under standard conditions.

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a suitable homogenization buffer (e.g., PBS) and lyse the cells by sonication on ice.

    • Centrifuge the homogenate to remove cell debris and collect the supernatant containing the cellular proteins.

    • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 8.0), Coenzyme A (CoA), and potassium chloride (to activate the enzyme).

    • Pre-incubate the reaction mixture at 37°C.

    • Initiate the reaction by adding the substrate, 2-methylacetoacetyl-CoA.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching solution (e.g., a strong acid like perchloric acid).

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant for the product, propionyl-CoA, using ultra-high pressure liquid chromatography (UHPLC).[1] The separation can be achieved on a C18 column with a suitable mobile phase gradient.

    • Quantify the amount of propionyl-CoA produced by comparing its peak area to a standard curve of known propionyl-CoA concentrations.

  • Calculation of Enzyme Activity:

    • Calculate the enzyme activity as the amount of propionyl-CoA produced per unit time per milligram of protein in the fibroblast homogenate.

    • A reference range for normal enzyme activity in fibroblasts is typically 23–74 nmol/(min·mg of protein).[1]

Enzyme_Assay_Workflow start Start: Cultured Fibroblasts homogenization Cell Homogenization (Sonication) start->homogenization protein_quant Protein Quantification homogenization->protein_quant reaction_setup Enzyme Reaction Setup (Buffer, CoA, KCl) protein_quant->reaction_setup add_substrate Add Substrate (2-Methylacetoacetyl-CoA) reaction_setup->add_substrate incubation Incubation (37°C) add_substrate->incubation termination Reaction Termination (Acid Quenching) incubation->termination analysis UHPLC Analysis (Quantify Propionyl-CoA) termination->analysis calculation Calculate Enzyme Activity analysis->calculation end End: Activity Value calculation->end

Diagram 2: Beta-ketothiolase Enzyme Assay Workflow.
Quantification of Urinary this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of organic acids in urine.[11][12][13]

Principle: Organic acids are extracted from urine, chemically modified (derivatized) to make them volatile, and then separated and identified based on their mass spectra.

Methodology:

  • Sample Preparation:

    • Collect a random urine sample.

    • Thaw the frozen sample and centrifuge to remove any precipitate.

    • Add an internal standard (e.g., a stable isotope-labeled organic acid) to a known volume of urine.

    • Acidify the urine sample with hydrochloric acid (HCl).

  • Extraction:

    • Perform a liquid-liquid extraction of the organic acids from the acidified urine using an organic solvent such as ethyl acetate.

    • Repeat the extraction to ensure complete recovery.

    • Pool the organic phases and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a derivatizing agent. A common two-step process involves:

      • Oximation: To stabilize keto-acids, react the extract with an oximation reagent (e.g., methoxyamine hydrochloride in pyridine) to form methoximes.

      • Silylation: Convert the polar carboxyl and hydroxyl groups to their more volatile trimethylsilyl (B98337) (TMS) esters and ethers by reacting with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Gas Chromatography: Use a non-polar capillary column (e.g., DB-5ms) to separate the derivatized organic acids based on their boiling points and polarity. A temperature gradient program is used to elute the compounds over time.

    • Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis:

    • Identify this compound by its characteristic retention time and mass spectrum.

    • Quantify the concentration of this compound by comparing the peak area of a characteristic ion to the peak area of the internal standard and referencing a calibration curve prepared with known concentrations of derivatized this compound.

    • Normalize the result to the urinary creatinine (B1669602) concentration to account for variations in urine dilution.

GCMS_Workflow start Start: Urine Sample preparation Sample Preparation (Internal Standard, Acidification) start->preparation extraction Liquid-Liquid Extraction (Ethyl Acetate) preparation->extraction drying Drying and Evaporation extraction->drying derivatization Derivatization (Oximation and Silylation) drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis (Identification and Quantification) gcms_analysis->data_analysis end End: Urinary Concentration data_analysis->end

Diagram 3: GC-MS Analysis Workflow for Urinary Organic Acids.

Conclusion

This compound, in its CoA ester form, is a critical intermediate in the catabolic pathway of isoleucine. Its efficient cleavage by mitochondrial acetoacetyl-CoA thiolase is essential for the complete degradation of isoleucine to acetyl-CoA and propionyl-CoA, which are vital for cellular energy metabolism. The accumulation of this compound in urine is a pathognomonic finding for beta-ketothiolase deficiency. The detailed experimental protocols provided in this guide for the measurement of T2 enzyme activity and the quantification of urinary this compound are fundamental tools for the diagnosis, monitoring, and development of therapeutic strategies for this and related metabolic disorders. A thorough understanding of the role of this compound and its associated metabolic pathway is paramount for researchers and clinicians working in the field of inborn errors of metabolism and drug development.

References

The Role of 2-Methylacetoacetic Acid in Ketone Body Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylacetoacetic acid is a key metabolic intermediate in the catabolism of the branched-chain amino acid isoleucine. While not a direct component of the canonical ketone body synthesis or utilization pathways, its metabolism is intrinsically linked to ketolysis through the enzyme mitochondrial acetoacetyl-CoA thiolase (T2), also known as β-ketothiolase. A deficiency in this enzyme leads to the accumulation of this compound, making it a critical biomarker for the inborn error of metabolism known as β-ketothiolase deficiency. This technical guide provides an in-depth overview of the role of this compound, its metabolic pathways, associated disorders, and the analytical methods for its detection and quantification.

Introduction

Ketone bodies, primarily acetoacetate, β-hydroxybutyrate, and acetone, are produced in the liver from fatty acids during periods of fasting, prolonged exercise, or low carbohydrate intake.[1] They serve as a crucial alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.[2] The metabolism of this compound intersects with ketone body metabolism at a critical enzymatic step, providing a window into a specific inborn error of metabolism. This guide will explore this intersection and its implications for diagnostics and therapeutic research.

Biochemical Pathways

The metabolic fate of this compound is intertwined with the catabolic pathway of isoleucine and the broader process of ketolysis (ketone body utilization).

Isoleucine Catabolism

Isoleucine, an essential branched-chain amino acid, is catabolized through a series of enzymatic reactions primarily in the mitochondria.[1] A key intermediate in this pathway is 2-methylacetoacetyl-CoA. The enzyme mitochondrial acetoacetyl-CoA thiolase (T2) is responsible for the thiolytic cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[3] Acetyl-CoA can then enter the citric acid cycle for energy production.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Branched-chain aminotransferase alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA alpha_Methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->alpha_Methyl_beta_hydroxybutyryl_CoA Two_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA alpha_Methyl_beta_hydroxybutyryl_CoA->Two_Methylacetoacetyl_CoA Two_Methylacetoacetic_Acid This compound Two_Methylacetoacetyl_CoA->Two_Methylacetoacetic_Acid Accumulation in T2 deficiency Propionyl_CoA Propionyl-CoA Two_Methylacetoacetyl_CoA->Propionyl_CoA β-Ketothiolase (T2) Acetyl_CoA Acetyl-CoA Two_Methylacetoacetyl_CoA->Acetyl_CoA β-Ketothiolase (T2) TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Isoleucine Catabolism Pathway
Ketone Body Metabolism (Ketolysis)

In extrahepatic tissues, ketone bodies are converted back to acetyl-CoA for energy production. Acetoacetate is activated to acetoacetyl-CoA by the enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT). Subsequently, β-ketothiolase (T2) catalyzes the thiolytic cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA, which then enter the citric acid cycle.[4]

Ketone_Body_Metabolism beta_Hydroxybutyrate β-Hydroxybutyrate Acetoacetate Acetoacetate beta_Hydroxybutyrate->Acetoacetate β-Hydroxybutyrate dehydrogenase Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetate->Acetoacetyl_CoA SCOT Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA β-Ketothiolase (T2) TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 2: Ketone Body Utilization (Ketolysis)

β-Ketothiolase Deficiency

β-Ketothiolase deficiency is an autosomal recessive inborn error of metabolism caused by mutations in the ACAT1 gene, which encodes the T2 enzyme.[4] This deficiency impairs both the final step of isoleucine catabolism and the utilization of ketone bodies.[5] The blockage in the isoleucine pathway leads to the accumulation of 2-methylacetoacetyl-CoA, which is subsequently hydrolyzed to this compound and other derivatives like 2-methyl-3-hydroxybutyric acid and tiglylglycine.[6] These metabolites are then excreted in the urine.

Clinically, individuals with β-ketothiolase deficiency typically present with intermittent episodes of ketoacidosis, often triggered by illness, fasting, or a high-protein diet.[7]

Quantitative Data

The hallmark of β-ketothiolase deficiency is a significant elevation of specific organic acids in the urine, particularly during ketoacidotic episodes.

AnalyteNormal Range (mmol/mol creatinine)Pathological Range in β-Ketothiolase Deficiency (mmol/mol creatinine)
This compound Not typically detected or < 1> 10 to > 1000
2-Methyl-3-hydroxybutyric acid < 5> 50 to > 5000
Tiglylglycine < 2> 10 to > 500
Acetoacetate Variable, increases with ketosisMarkedly elevated during episodes
β-Hydroxybutyrate Variable, increases with ketosisMarkedly elevated during episodes

Note: Pathological ranges can vary significantly between individuals and depending on their metabolic state (e.g., during an acute crisis versus a stable period). Data compiled from multiple sources.[5][6][8]

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for the diagnosis of β-ketothiolase deficiency.

Sample Preparation:

  • Urine Collection: A random urine sample is collected. First morning void is often preferred.

  • Internal Standard: An internal standard (e.g., 3,3-dimethylglutaric acid) is added to a known volume of urine.

  • Extraction: Organic acids are extracted from the urine using an organic solvent, typically ethyl acetate (B1210297) or diethyl ether, after acidification of the urine sample.

  • Derivatization: The extracted organic acids are chemically modified (derivatized) to make them volatile for GC analysis. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Analysis:

  • Injection: The derivatized sample is injected into the gas chromatograph.

  • Separation: The different organic acids are separated based on their boiling points and interactions with the capillary column.

  • Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation MS_Detection Mass Spectrometry Detection Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 3: GC-MS Workflow for Urinary Organic Acids
Enzyme Assay in Fibroblasts

Confirmation of β-ketothiolase deficiency can be achieved by measuring T2 enzyme activity in cultured skin fibroblasts.

Methodology:

  • Cell Culture: Fibroblasts are obtained from a skin biopsy and cultured in the laboratory.

  • Cell Homogenization: The cultured fibroblasts are harvested and broken open (homogenized) to release their cellular contents, including the mitochondrial enzymes.

  • Enzyme Reaction: The fibroblast homogenate is incubated with the substrate 2-methylacetoacetyl-CoA and coenzyme A.

  • Product Measurement: The activity of the T2 enzyme is determined by measuring the rate of formation of the products, propionyl-CoA and acetyl-CoA, typically using high-performance liquid chromatography (HPLC).[9]

Diagnostic Workflow

The diagnosis of β-ketothiolase deficiency typically follows a stepwise approach.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (Ketoacidosis, Vomiting, Lethargy) Urine_OA Urinary Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urine_OA Plasma_AC Plasma Acylcarnitine Profile Clinical_Suspicion->Plasma_AC Characteristic_Metabolites Elevated this compound, 2-Methyl-3-hydroxybutyric Acid, Tiglylglycine Urine_OA->Characteristic_Metabolites Plasma_AC->Characteristic_Metabolites Enzyme_Assay Enzyme Assay (Fibroblasts) Characteristic_Metabolites->Enzyme_Assay Yes Genetic_Testing ACAT1 Gene Sequencing Characteristic_Metabolites->Genetic_Testing Yes Diagnosis_Confirmed Diagnosis of β-Ketothiolase Deficiency Confirmed Enzyme_Assay->Diagnosis_Confirmed Genetic_Testing->Diagnosis_Confirmed

Figure 4: Diagnostic Workflow for β-Ketothiolase Deficiency

Conclusion

This compound, while not a classical ketone body, plays a pivotal role in our understanding and diagnosis of a specific disorder of ketone body and isoleucine metabolism. Its accumulation serves as a direct indicator of deficient β-ketothiolase activity. For researchers and drug development professionals, understanding the metabolic context of this compound is crucial for the development of diagnostic tools and potential therapeutic interventions for β-ketothiolase deficiency. Further research into the precise downstream effects of this compound accumulation may reveal novel targets for managing the acute and long-term consequences of this metabolic disorder.

References

An In-depth Technical Guide to 2-Methylacetoacetic Acid (CAS Number: 2382-59-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylacetoacetic acid, with the CAS number 2382-59-4, is a 3-oxo monocarboxylic acid. It is a derivative of acetoacetic acid with a methyl group substituted at the second position.[1][2][3][4] This short-chain keto acid plays a significant role in various biological pathways and serves as a critical biomarker for certain metabolic disorders.[1][5] Its chemical formula is C₅H₈O₃.[1][6] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, biological role, and analytical methods for its detection and quantification.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-methyl-3-oxobutanoic acid, possesses distinct physicochemical properties that are crucial for its handling and analysis.[1][6]

PropertyValueReference
CAS Number 2382-59-4[1][6]
IUPAC Name 2-methyl-3-oxobutanoic acid[1][6]
Synonyms 2-methyl-3-oxo-butyric acid, alpha-methylacetoacetate[1][5]
Molecular Formula C₅H₈O₃[1][6]
Molecular Weight 116.11 g/mol [1][2][6]
Melting Point 320-321 °C[1][7]
Boiling Point 227.9 °C at 760 mmHg[1][6][8]
Density 1.125 g/cm³[1][6][8]
Flash Point 105.9 °C[1][6][8]
pKa ~3.60 - 4.65[5][7]
InChI Key GCXJINGJZAOJHR-UHFFFAOYSA-N[1][6]
Canonical SMILES CC(C(=O)C)C(=O)O[1][6]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Spectroscopic DataDescriptionReference
¹H NMR Resonances for methyl protons are observed around δ 1.2–1.3 ppm. The carboxylic acid proton appears as a broad peak near δ 12 ppm.[5]
¹³C NMR The ketone carbonyl carbon resonates at approximately δ 210–215 ppm, while the carboxylic acid carbon is found around δ 170–175 ppm.[1][5]
Infrared (IR) Spectroscopy Characteristic peaks include C=O stretching for both the ketone and carboxylic acid groups at ~1700 cm⁻¹, and O-H stretching from the carboxylic acid at ~2500–3000 cm⁻¹.[5]
Mass Spectrometry The molecular ion peak appears at m/z 116. Primary fragmentation pathways involve the loss of the carboxylic acid group (decarboxylation) and the loss of water.[1]

Biological Role and Significance

This compound is a key metabolite in the catabolism of the amino acid isoleucine and in ketone body metabolism.[9] Its accumulation in the body is indicative of specific inborn errors of metabolism.

Biomarker for Beta-Ketothiolase Deficiency

Elevated levels of this compound in urine are a primary diagnostic marker for beta-ketothiolase deficiency, an autosomal recessive disorder.[5][9] This condition results from mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase enzyme.[5] This enzyme is crucial for the final step of isoleucine catabolism and for the metabolism of ketone bodies.[9] A deficiency leads to the accumulation of 2-methylacetoacetyl-CoA, which is then hydrolyzed to this compound and excreted in the urine.[5][9]

Metabolic Pathways and Cellular Effects

This compound is involved in metabolic pathways critical for energy production, particularly during periods of fasting or exercise when ketone bodies are utilized as an alternative energy source.[1] Research has indicated that at high concentrations, this compound can induce oxidative stress in brain tissues, leading to lipid peroxidation and protein damage.[1] This suggests a potential role in the pathophysiology of neurodegenerative diseases where its accumulation is observed.[1] Studies have shown that it can inhibit CO2 production from various substrates and mildly inhibit respiratory chain complex II and succinate (B1194679) dehydrogenase, indicating a disruption in the Krebs cycle and cellular energy metabolism.[10]

Metabolic_Pathway_of_Isoleucine_Catabolism Metabolic Pathway of Isoleucine Catabolism and Beta-Ketothiolase Deficiency Isoleucine Isoleucine Tiglyl_CoA Tiglyl-CoA Isoleucine->Tiglyl_CoA Multiple Steps Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Tiglyl_CoA->Methylacetoacetyl_CoA Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA Beta-Ketothiolase (T2) Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA Beta-Ketothiolase (T2) Methylacetoacetic_Acid This compound (Excreted in Urine) Methylacetoacetyl_CoA->Methylacetoacetic_Acid Accumulation Krebs_Cycle Krebs Cycle Propionyl_CoA->Krebs_Cycle Acetyl_CoA->Krebs_Cycle Deficiency Beta-Ketothiolase Deficiency (ACAT1 gene) Deficiency->Methylacetoacetyl_CoA Deficiency->Methylacetoacetic_Acid

Caption: Isoleucine catabolism and the effect of beta-ketothiolase deficiency.

Experimental Protocols

Synthesis of this compound via Acetoacetic Ester Synthesis

A common method for the synthesis of this compound is through the acetoacetic ester synthesis.[1] This involves the alkylation of an acetoacetic ester followed by hydrolysis and decarboxylation.

Materials:

Procedure:

  • Deprotonation: Dissolve ethyl acetoacetate in anhydrous diethyl ether. Add a solution of sodium ethoxide in ethanol (B145695) dropwise at 0°C to form the enolate.

  • Alkylation: Add methyl iodide to the enolate solution and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, quench with water and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Hydrolysis and Decarboxylation: Remove the solvent under reduced pressure. Add aqueous HCl to the resulting ethyl 2-methylacetoacetate (B1246266) and heat the mixture to reflux. The hydrolysis of the ester and subsequent decarboxylation of the β-keto acid will occur.

  • Purification: After cooling, saturate the aqueous solution with NaCl and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or recrystallization.

Acetoacetic_Ester_Synthesis_Workflow Workflow for Acetoacetic Ester Synthesis of this compound Start Start: Ethyl Acetoacetate Deprotonation 1. Deprotonation (Sodium Ethoxide) Start->Deprotonation Enolate Ethyl Acetoacetate Enolate Deprotonation->Enolate Alkylation 2. Alkylation (Methyl Iodide) Enolate->Alkylation Intermediate Ethyl 2-methylacetoacetate Alkylation->Intermediate Hydrolysis 3. Hydrolysis & Decarboxylation (Aq. HCl, Heat) Intermediate->Hydrolysis Purification 4. Extraction & Purification Hydrolysis->Purification End End Product: This compound Purification->End

Caption: General workflow for the synthesis of this compound.

Quantification of this compound in Urine by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of organic acids in urine.[5] Due to the low volatility of this compound, derivatization is required.

Materials:

  • Urine sample

  • Internal standard (e.g., a deuterated analog)

  • Ethyl acetate

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation: To a known volume of urine, add the internal standard. Acidify the sample with HCl.

  • Extraction: Perform a liquid-liquid extraction with ethyl acetate. Repeat the extraction multiple times and combine the organic layers.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization: Evaporate the solvent under a stream of nitrogen. Add the derivatizing agent (BSTFA) and heat to form the trimethylsilyl (B98337) (TMS) derivative of this compound.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms). The mass spectrometer is typically operated in electron ionization (EI) mode, and selected ion monitoring (SIM) is used for quantification.

GCMS_Analysis_Workflow Workflow for Quantification of this compound in Urine by GC-MS Start Start: Urine Sample Spiking 1. Add Internal Standard & Acidify Start->Spiking Extraction 2. Liquid-Liquid Extraction (Ethyl Acetate) Spiking->Extraction Drying 3. Dry Extract (Anhydrous Na₂SO₄) Extraction->Drying Evaporation 4. Evaporate Solvent (Nitrogen Stream) Drying->Evaporation Derivatization 5. Derivatization (e.g., BSTFA, Heat) Evaporation->Derivatization Analysis 6. GC-MS Analysis (EI, SIM) Derivatization->Analysis End End: Quantitative Result Analysis->End

Caption: Typical workflow for the GC-MS analysis of urinary this compound.

Applications in Research and Drug Development

The unique properties and biological relevance of this compound make it a compound of interest in several areas:

  • Clinical Diagnostics: Its primary application is as a biomarker for the diagnosis and monitoring of beta-ketothiolase deficiency.[1]

  • Biochemical Research: It serves as a substrate in enzymatic assays to study metabolic pathways and enzyme kinetics, particularly those related to ketone body metabolism and amino acid catabolism.[1]

  • Pharmaceutical Research: Derivatives of this compound can serve as precursors in the synthesis of novel pharmaceutical compounds.[5] Understanding its role in metabolic dysregulation and oxidative stress may also open avenues for therapeutic interventions in related disorders.

References

The Crossroads of Isoleucine and Ketone Body Metabolism: A Technical Guide to 2-Methylacetoacetic Acid's Role in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic reactions involving 2-methylacetoacetic acid, a critical intermediate in the catabolism of the essential amino acid isoleucine and ketone bodies. A comprehensive understanding of its mechanism of action is paramount, particularly in the context of the inborn error of metabolism, beta-ketothiolase deficiency, where its accumulation serves as a key diagnostic marker. This document details the core enzymatic players, their kinetic properties, the catalytic mechanisms, and the experimental protocols used for their study.

Core Metabolic Pathways Involving 2-Methylacetoacetyl-CoA

This compound exists in its activated form, 2-methylacetoacetyl-Coenzyme A (2-MAA-CoA), within the mitochondrial matrix. It stands at the intersection of two significant metabolic pathways: the final steps of L-isoleucine degradation and ketone body metabolism.[1][2] The proper processing of 2-MAA-CoA is crucial for energy production from both branched-chain amino acids and fats.

Two primary enzymes directly interact with 2-MAA-CoA:

  • 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD): This enzyme catalyzes the reversible NAD+-dependent dehydrogenation of (2S,3S)-2-methyl-3-hydroxybutyryl-CoA to form 2-MAA-CoA.[3][4]

  • Mitochondrial Acetoacetyl-CoA Thiolase (T2), also known as Beta-Ketothiolase (ACAT1): This is the key enzyme responsible for the thiolytic cleavage of 2-MAA-CoA into propionyl-CoA and acetyl-CoA.[1][2] This reaction is a critical step in both isoleucine catabolism and the utilization of ketone bodies in extrahepatic tissues.[5]

A deficiency in T2 leads to the accumulation of 2-MAA-CoA, which is then hydrolyzed to this compound and other upstream metabolites, resulting in the clinical presentation of beta-ketothiolase deficiency.[6]

Isoleucine_Catabolism cluster_isoleucine Isoleucine Catabolism Pathway Isoleucine L-Isoleucine Keto_Acid α-keto-β-methylvalerate Isoleucine->Keto_Acid BCAT Methylbutyryl_CoA α-methylbutyryl-CoA Keto_Acid->Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA SBCAD Methylhydroxybutyryl_CoA (2S,3S)-2-Methyl- 3-hydroxybutyryl-CoA Tiglyl_CoA->Methylhydroxybutyryl_CoA Enoyl-CoA Hydratase MAA_CoA 2-Methylacetoacetyl-CoA Methylhydroxybutyryl_CoA->MAA_CoA MHBD (HADH2) Propionyl_CoA Propionyl-CoA MAA_CoA->Propionyl_CoA T2 (ACAT1) Thiolysis Acetyl_CoA Acetyl-CoA MAA_CoA->Acetyl_CoA T2 (ACAT1) Thiolysis TCA TCA Cycle Propionyl_CoA->TCA Acetyl_CoA->TCA Ketone_Bodies Ketone Body Utilization Acetyl_CoA->Ketone_Bodies

Figure 1: Isoleucine Catabolism Pathway.

Mechanism of Action in Enzymatic Reactions

The interaction of 2-MAA-CoA with its primary enzymes is characterized by specific catalytic mechanisms tailored to its structure.

2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD)

MHBD is an oxidoreductase that facilitates the interconversion between 2-methyl-3-hydroxybutyryl-CoA and 2-MAA-CoA.[3] The reaction is a typical dehydrogenation where the hydroxyl group at the C3 position of the substrate is oxidized to a ketone, with the concomitant reduction of NAD+ to NADH.[4] The enzyme belongs to the family of short-chain dehydrogenases/reductases (SDRs). The reverse reaction, the reduction of 2-MAA-CoA, is crucial for diagnostic assays.

Mitochondrial Acetoacetyl-CoA Thiolase (T2 / ACAT1)

T2 is a homotetrameric enzyme that catalyzes the final step in isoleucine degradation: the cleavage of 2-MAA-CoA.[1] Thiolases, in general, operate via a two-step "Ping Pong" mechanism involving a covalent acyl-enzyme intermediate.

  • Acylation: A nucleophilic cysteine residue in the active site attacks the carbonyl carbon of the ketoacyl-CoA substrate (2-MAA-CoA). This forms a tetrahedral intermediate which then collapses, releasing the first product (propionyl-CoA) and leaving an acetyl group covalently bound to the cysteine residue (acetyl-enzyme intermediate).

  • Thiolysis: A second substrate molecule, Coenzyme A (CoA-SH), enters the active site. The thiol group of CoA attacks the carbonyl carbon of the acetyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the second product (acetyl-CoA) and regenerating the free enzyme.

A key feature of human T2 is its unique ability to accommodate the methyl group at the C2 position of its substrate. Structural studies have revealed that a Phe325-Pro326 dipeptide near the catalytic cavity is responsible for this exclusive 2-methyl-branched substrate specificity.[7] This structural feature distinguishes it from other thiolases that cannot efficiently process 2-methylated compounds.

Thiolase_Mechanism T2 (ACAT1) Catalytic Cycle cluster_workflow T2 (ACAT1) Catalytic Cycle start 1. Free Enzyme (T2-SH) + 2-MAA-CoA intermediate1 2. Tetrahedral Intermediate 1 (Acyl-Enzyme Formation) start->intermediate1 + 2-MAA-CoA acetyl_enzyme 3. Acetyl-Enzyme Intermediate (T2-S-Acetyl) intermediate1->acetyl_enzyme - Propionyl-CoA intermediate2 4. Tetrahedral Intermediate 2 (Thiolysis) acetyl_enzyme->intermediate2 + CoA-SH end 5. Free Enzyme (T2-SH) + Acetyl-CoA intermediate2->end - Acetyl-CoA end->start Regeneration

Figure 2: T2 Thiolase Catalytic Workflow.

Quantitative Data on Enzymatic Reactions

Precise kinetic parameters for human T2 with 2-MAA-CoA are not extensively documented in the literature. However, available studies provide valuable insights into its activity.

EnzymeSubstrateParameterValueConditionsReference
Mitochondrial Acetoacetyl-CoA Thiolase (T2/ACAT1) 2-Methylacetoacetyl-CoACatalytic EfficiencySimilar to Acetoacetyl-CoAHuman recombinant T2[7]
Acetoacetyl-CoA & 2-Methylacetoacetyl-CoAActivation~3-fold increase in turnover number0 to 40 mM KCl[7]
Acetoacetyl-CoAVmax36.14 (Control) vs 22.6 (Diseased)Colonic mucosa homogenates[8]
Acetoacetyl-CoAReference Activity23–74 nmol/(min·mg protein)Cultured skin fibroblasts[9]
2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) 2-Methylacetoacetyl-CoASubstrate Concentration0.05 mMSpectrophotometric assay (reverse reaction)[3]

Experimental Protocols

The study of this compound and its related enzymes involves specialized biochemical assays.

Measurement of Beta-Ketothiolase (T2) Activity

A definitive diagnosis of T2 deficiency requires an enzyme activity assay, typically performed on cultured skin fibroblasts or leukocytes.[2][9]

Method 1: Direct Substrate Assay using UHPLC

This method directly measures the product of the T2-catalyzed reaction.

  • Principle: The thiolytic cleavage of 2-MAA-CoA by T2 in the presence of Coenzyme A produces propionyl-CoA and acetyl-CoA. The formation of propionyl-CoA is quantified.[9]

  • Sample Preparation: A cell homogenate is prepared from cultured fibroblasts by sonication in a suitable buffer (e.g., phosphate-buffered saline).[9]

  • Reaction Mixture:

    • Cell homogenate (containing the enzyme)

    • Phosphate buffer

    • Coenzyme A (CoA)

    • Substrate: 2-Methylacetoacetyl-CoA (synthesized for the assay)

  • Procedure:

    • The reaction is initiated by adding the substrate, 2-MAA-CoA, to the mixture containing the cell homogenate and CoA.

    • The reaction is incubated for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is terminated (e.g., by acidification or addition of an organic solvent).

    • Substrate (2-MAA-CoA) and the product (propionyl-CoA) are separated and quantified using ultra-high pressure liquid chromatography (UHPLC).[9]

  • Quantification: The enzyme activity is calculated based on the amount of propionyl-CoA produced per unit of time per milligram of protein in the cell homogenate. A reference range for normal activity is typically 23–74 nmol/(min·mg of protein).[9]

Method 2: Spectrophotometric Assay for MHBD (Reverse Reaction)

This assay is used for MHBD but is relevant as it uses 2-MAA-CoA as a starting substrate.

  • Principle: The activity of MHBD is measured in the reverse direction by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[3]

  • Reaction Mixture (Total Volume: 250 µL):

    • Buffer: 50 mM MES/100 mM potassium phosphate, pH 6.5

    • Detergent: 0.1% (w/v) Triton X-100

    • Cofactor: 0.1 mM NADH

    • Enzyme Source: ~0.2 mg/mL fibroblast homogenate protein

  • Procedure:

    • The reaction components (buffer, Triton X-100, NADH, and enzyme source) are combined in a cuvette and pre-incubated to reach the assay temperature (37°C).

    • The reaction is initiated by the addition of 2-methylacetoacetyl-CoA to a final concentration of 0.05 mM.[3]

    • The decrease in absorbance at 340 nm is monitored continuously using a spectrophotometer.

  • Quantification: The rate of NADH oxidation is calculated from the change in absorbance over time using the Beer-Lambert law, and this is used to determine the enzyme activity.

Assay_Workflow cluster_workflow Experimental Workflow for T2 Activity Assay start Start: Cultured Fibroblasts step1 Cell Homogenization (Sonication in PBS) start->step1 step2 Prepare Reaction Mixture: - Homogenate - Buffer - Coenzyme A step1->step2 step3 Initiate Reaction: Add 2-MAA-CoA Substrate step2->step3 step4 Incubate (e.g., 37°C) step3->step4 step5 Terminate Reaction step4->step5 step6 Analysis by UHPLC step5->step6 end Quantify Propionyl-CoA (nmol/min/mg protein) step6->end

Figure 3: T2 Enzyme Activity Assay Workflow.
Quantification of this compound in Urine by GC-MS

The detection of elevated levels of this compound in urine is the primary screening method for beta-ketothiolase deficiency.

  • Principle: Urinary organic acids are extracted, chemically modified to increase their volatility (derivatization), and then separated and identified based on their mass and fragmentation patterns using Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • Sample Preparation and Extraction:

    • Normalization: The volume of urine to be extracted is typically normalized based on the creatinine (B1669602) concentration.[11]

    • Internal Standard: A known amount of an internal standard (e.g., a deuterated organic acid not present in urine) is added for accurate quantification.[10]

    • Acidification: The urine sample is acidified (e.g., with HCl or succinic acid) to protonate the carboxylic acid groups.[10]

    • Extraction: Organic acids are extracted from the aqueous urine into an organic solvent, such as ethyl acetate.[10]

  • Derivatization (Two-Step):

    • Oximation: To stabilize keto-acids and prevent the formation of multiple isomers, the sample is first treated with a methoximating agent (e.g., MOX-HCl in pyridine). This reaction converts the ketone group to a methoxime. The sample is typically heated (e.g., 50°C for 90 minutes).[12]

    • Silylation: The sample is then treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). This agent replaces the acidic protons on the carboxyl and hydroxyl groups with volatile trimethylsilyl (B98337) (TMS) groups. The reaction is completed by heating (e.g., 60°C for 60 minutes).[12]

  • GC-MS Analysis:

    • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.

    • Separation: The volatile derivatives are separated on a capillary column (e.g., HP-1) based on their boiling points and interactions with the column's stationary phase. A typical temperature program involves an initial hold followed by a gradual ramp in temperature to elute all compounds.[10]

    • Detection (MS): As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio. The instrument can be operated in full scan mode (to identify all compounds) or selected ion monitoring (SIM) mode (for higher sensitivity in quantifying specific known compounds).[10]

  • Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ions to the peak area of the internal standard.

Conclusion

This compound, in its CoA-activated form, is a pivotal metabolite whose enzymatic processing is essential for normal isoleucine and ketone body metabolism. The enzyme T2 (beta-ketothiolase) is the central player, with a unique active site structure that allows for the specific thiolytic cleavage of this 2-methyl-branched substrate. Deficiencies in this enzyme lead to the accumulation of this compound, a hallmark of a significant inborn error of metabolism. The detailed experimental protocols for enzyme activity measurement and metabolite quantification are critical tools for the diagnosis and study of this and related metabolic disorders, providing a foundation for further research and the development of potential therapeutic strategies.

References

The Core of Toxicity: A Technical Guide to 2-Methylacetoacetic Acid-Induced Oxidative Stress

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylacetoacetic acid (2-MAA) is a pathological metabolite that accumulates in individuals with certain inborn errors of metabolism, most notably beta-ketothiolase deficiency.[1][2] This accumulation disrupts normal cellular processes and has been identified as a key contributor to the neurological damage observed in patients with this condition.[3][4] A growing body of evidence indicates that a primary mechanism of 2-MAA's toxicity is the induction of oxidative stress in tissues, particularly the brain.[3][4] This guide provides an in-depth technical overview of the mechanisms by which 2-MAA instigates oxidative stress, detailing the affected cellular components, the underlying signaling pathways, and the experimental methodologies used to elucidate these processes.

The Biochemical Onslaught: How this compound Drives Oxidative Damage

In vitro studies utilizing rat cerebral cortex have demonstrated that 2-MAA directly triggers a cascade of oxidative events, leading to significant damage to key cellular macromolecules. The primary evidence points to three main consequences of 2-MAA exposure: lipid peroxidation, protein oxidation, and depletion of the principal endogenous antioxidant, glutathione (B108866) (GSH).[3][4]

Lipid Peroxidation: A Chain Reaction of Membrane Damage

2-MAA has been shown to significantly increase lipid peroxidation, a destructive process where free radicals attack lipids in cell membranes, leading to a loss of membrane integrity and function.[3][4] This effect is evidenced by an increase in thiobarbituric acid-reactive substances (TBA-RS) and elevated chemiluminescence, both established markers of lipid peroxidation.[3] The prevention of this increase by free radical scavengers confirms the involvement of free radicals in this 2-MAA-induced damage.[3]

Protein Oxidation: Compromising Cellular Machinery

In addition to lipids, proteins are also a major target of 2-MAA-induced oxidative damage. Exposure to 2-MAA leads to a significant increase in sulfhydryl oxidation.[3][4] The sulfhydryl groups of cysteine residues in proteins are particularly susceptible to oxidation, and their modification can lead to conformational changes, enzyme inactivation, and impaired protein function. This protein oxidative damage further contributes to the disruption of cellular homeostasis.

Glutathione Depletion: Weakening the Antioxidant Defenses

Glutathione (GSH) is a critical tripeptide that plays a central role in cellular antioxidant defense by neutralizing reactive oxygen species (ROS). 2-MAA has been observed to reduce the levels of GSH in brain tissue.[3][4] Interestingly, this depletion is not due to a direct oxidative action of 2-MAA on GSH itself, as demonstrated in a cell-free medium.[3] This suggests that 2-MAA's effect on GSH levels is indirect, likely by increasing the overall oxidative load within the cell, which in turn consumes GSH faster than it can be regenerated.

Quantitative Analysis of this compound-Induced Oxidative Stress

The following tables summarize the quantitative data from studies investigating the effects of this compound on markers of oxidative stress in rat cerebral cortex.

Oxidative Stress Marker2-MAA ConcentrationFold Increase vs. ControlStatistical SignificanceReference
Lipid Peroxidation (TBA-RS)1 mM~1.5 - 2.0p < 0.05[3][4]
Lipid Peroxidation (Chemiluminescence)1 mMSignificant Increasep < 0.05[3][4]
Protein Sulfhydryl Oxidation1 mMSignificant Increasep < 0.05[3][4]
Antioxidant Level2-MAA ConcentrationPercentage Decrease vs. ControlStatistical SignificanceReference
Reduced Glutathione (GSH)1 mM~25 - 35%p < 0.05[3][4]

Signaling Pathways Implicated in 2-MAA-Induced Oxidative Stress

The precise signaling pathways through which 2-MAA exerts its toxic effects are still under investigation. However, the available evidence points towards a central role for mitochondrial dysfunction. Organic acids, when accumulated to pathological concentrations, can impair the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain ATP ATP Synthesis ETC->ATP Decreased ROS ROS Generation ETC->ROS Increased CellularDamage Cellular Damage (Lipid Peroxidation, Protein Oxidation) ROS->CellularDamage Induces TwoMAA This compound (Accumulation) TwoMAA->ETC Inhibition

Figure 1. Proposed mechanism of 2-MAA-induced mitochondrial dysfunction and ROS production.

Further research is needed to fully elucidate the downstream signaling cascades. Potential pathways that warrant investigation include the activation of NADPH oxidases, which are major sources of cellular ROS, and the modulation of the Nrf2-ARE pathway, a key regulator of the antioxidant response.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess 2-MAA-induced oxidative stress.

Preparation of Brain Homogenates
  • Wistar rats (15-day-old) are decapitated, and the cerebral cortex is rapidly dissected on ice.

  • The tissue is homogenized in 10 volumes of 20 mM sodium phosphate (B84403) buffer, pH 7.4.

  • The homogenate is centrifuged at 1000g for 10 minutes at 4°C to remove nuclei and cell debris.

  • The resulting supernatant is used for the subsequent assays.

Measurement of Lipid Peroxidation (TBA-RS Assay)
  • An aliquot of the brain supernatant is mixed with a solution of 15% trichloroacetic acid (TCA) and 0.375% thiobarbituric acid (TBA).

  • The mixture is heated at 100°C for 15 minutes.

  • After cooling, the precipitate is removed by centrifugation at 1000g for 10 minutes.

  • The absorbance of the supernatant is measured at 535 nm.

  • The amount of TBA-RS is calculated using a molar extinction coefficient of 1.56 x 10^5 M⁻¹cm⁻¹.

start Brain Homogenate step1 Add TCA and TBA solution start->step1 step2 Heat at 100°C for 15 min step1->step2 step3 Centrifuge to remove precipitate step2->step3 step4 Measure absorbance of supernatant at 535 nm step3->step4

Figure 2. Workflow for the Thiobarbituric Acid Reactive Substances (TBA-RS) assay.

Chemiluminescence Assay for Lipid Peroxidation
  • The reaction is initiated by adding tert-butyl hydroperoxide to the brain supernatant in a light-tight chamber of a luminometer.

  • Chemiluminescence is measured continuously for a set period.

  • The results are expressed as counts per minute per milligram of protein.

Determination of Protein Sulfhydryl Oxidation
  • Protein sulfhydryl content is determined using Ellman's reagent (5,5'-dithiobis(2-nitrobenzoic acid) or DTNB).

  • An aliquot of the brain supernatant is incubated with DTNB in a phosphate buffer.

  • The formation of the yellow-colored 5-thio-2-nitrobenzoic acid (TNB) is measured spectrophotometrically at 412 nm.

  • The sulfhydryl content is calculated based on the molar absorptivity of TNB.

Quantification of Reduced Glutathione (GSH)
  • GSH levels are measured by HPLC.

  • The brain supernatant is deproteinized with metaphosphoric acid.

  • The sample is derivatized with a fluorescent tag, such as o-phthalaldehyde (B127526) (OPA).

  • The derivatized sample is injected into an HPLC system with a fluorescence detector for separation and quantification.

Conclusion and Future Directions

The evidence strongly indicates that this compound is a potent inducer of oxidative stress in brain tissue, leading to lipid peroxidation, protein damage, and the depletion of antioxidant defenses. This pathological mechanism likely plays a significant role in the neurotoxicity associated with beta-ketothiolase deficiency. For drug development professionals, these findings highlight the potential of antioxidant therapies as a strategy to mitigate the neurological damage in patients with this and related metabolic disorders. Future research should focus on delineating the complete signaling pathways involved in 2-MAA-induced oxidative stress, including the roles of specific mitochondrial targets, NADPH oxidases, and the Nrf2 pathway. A deeper understanding of these mechanisms will be crucial for the development of targeted and effective therapeutic interventions.

References

2-Methylacetoacetic Acid: A Key Metabolite in Acetoacetyl-CoA Thiolase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Acetoacetyl-CoA thiolase deficiency, also known as beta-ketothiolase deficiency (BKT), is a rare autosomal recessive inborn error of metabolism that affects the catabolism of the amino acid isoleucine and the utilization of ketone bodies.[1][2] This disorder is caused by mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme.[2] A deficiency in this enzyme leads to the accumulation of toxic metabolites, precipitating episodes of severe ketoacidosis, particularly during periods of illness, fasting, or increased protein intake.[1][3] Among the characteristic biochemical markers of BKT deficiency, 2-methylacetoacetic acid stands out as a pivotal diagnostic metabolite found in elevated concentrations in the urine of affected individuals.[4][5] This technical guide provides a comprehensive overview of the role of this compound in BKT deficiency, detailing the underlying pathophysiology, diagnostic methodologies, and relevant quantitative data.

Pathophysiology of Acetoacetyl-CoA Thiolase Deficiency

The mitochondrial acetoacetyl-CoA thiolase (T2) enzyme plays a crucial role in two key metabolic pathways: the final step of isoleucine catabolism and the utilization of ketone bodies (ketolysis).[1] In the catabolism of isoleucine, T2 catalyzes the thiolytic cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[3] In ketolysis, the same enzyme is responsible for the conversion of acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the Krebs cycle for energy production.

In individuals with BKT deficiency, the impaired function of the T2 enzyme leads to a metabolic block. This results in the accumulation of upstream metabolites, most notably 2-methylacetoacetyl-CoA.[1] This intermediate is subsequently hydrolyzed to this compound, which is then excreted in the urine.[5] The accumulation of this and other organic acids, such as 2-methyl-3-hydroxybutyrate (B1258522) and tiglylglycine, leads to metabolic acidosis.[4] Furthermore, the inability to efficiently utilize ketone bodies as an energy source during periods of catabolic stress exacerbates the metabolic crisis.[1]

Quantitative Data Presentation

The diagnosis of acetoacetyl-CoA thiolase deficiency is heavily reliant on the analysis of urinary organic acids. While the urinary metabolite profile can be variable among patients, significant elevations of this compound, 2-methyl-3-hydroxybutyrate, and tiglylglycine are characteristic, especially during ketoacidotic episodes.[5] Below are tables summarizing indicative quantitative data from published case studies. It is important to note that a "typical" quantitative profile is difficult to define due to inter-patient variability.[5]

Table 1: Urinary Organic Acid Levels in Acetoacetyl-CoA Thiolase Deficiency (Illustrative Examples)

MetaboliteNormal Range (mmol/mol creatinine)Affected Patient (During Crisis) (mmol/mol creatinine)Reference
This compoundNot typically detectedMarkedly elevated (qualitative descriptions common)[4][6]
2-Methyl-3-hydroxybutyric acid< 10> 100 (can be significantly higher)[7]
Tiglylglycine< 5> 20 (can be significantly higher)[7]

Note: The values for affected patients are illustrative and can vary significantly. The presence of this compound is a key qualitative indicator.

Table 2: Acetoacetyl-CoA Thiolase Activity in Fibroblasts

ConditionEnzyme Activity (% of Normal)Reference
Normal Control100%[8]
BKT Deficiency Patient< 1% - 25%[6][8]

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary method for detecting the characteristic metabolites of BKT deficiency.[4]

a. Sample Preparation and Extraction:

  • To a 1 mL aliquot of urine, add an internal standard (e.g., ethylmalonic acid).

  • Acidify the urine to a pH of approximately 1.0 with hydrochloric acid.

  • Saturate the sample with sodium chloride.

  • Extract the organic acids with two successive portions of 3 mL of ethyl acetate (B1210297).

  • Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.

b. Derivatization:

  • To the dried residue, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

c. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 300°C at a rate of 5°C/minute, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-600.

  • Data Analysis: Identification of this compound, 2-methyl-3-hydroxybutyrate, and tiglylglycine is based on their retention times and mass spectra compared to known standards or library data. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Acetoacetyl-CoA Thiolase (T2) Enzyme Activity Assay in Fibroblasts

This confirmatory test directly measures the functional deficit of the T2 enzyme.[8]

a. Cell Culture and Homogenate Preparation:

  • Culture patient-derived skin fibroblasts in appropriate media (e.g., DMEM with 10% fetal bovine serum) until confluent.

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100 and protease inhibitors).

  • Sonicate the cell suspension on ice to prepare a cell homogenate.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. The supernatant is used for the enzyme assay.

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

b. Thiolase Activity Assay:

  • The assay measures the thiolytic cleavage of acetoacetyl-CoA. The reaction is monitored by the decrease in absorbance at 303 nm due to the disappearance of the Mg2+-enolate complex of acetoacetyl-CoA.

  • The reaction mixture (1 mL) contains: 100 mM Tris-HCl (pH 8.1), 25 mM MgCl₂, 50 mM KCl (to activate the mitochondrial T2 enzyme), 0.2 mM dithiothreitol, and 0.1 mM acetoacetyl-CoA.

  • The reaction is initiated by adding 10-50 µg of the fibroblast homogenate protein.

  • The change in absorbance at 303 nm is monitored for 5-10 minutes at 37°C using a spectrophotometer.

  • Enzyme activity is calculated using the molar extinction coefficient of the acetoacetyl-CoA-Mg2+ complex (16.9 mM⁻¹cm⁻¹) and expressed as nmol/min/mg of protein.

  • A parallel assay is performed in the absence of KCl to measure the activity of other thiolases, and the K+-dependent T2 activity is determined by the difference.

Visualizations

Isoleucine_Catabolism_Pathway Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA alpha_Methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->alpha_Methyl_beta_hydroxybutyryl_CoA two_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA alpha_Methyl_beta_hydroxybutyryl_CoA->two_Methylacetoacetyl_CoA T2_Enzyme Acetoacetyl-CoA Thiolase (T2) (Deficient in BKT) two_Methylacetoacetyl_CoA->T2_Enzyme two_Methylacetoacetic_Acid This compound (Excreted in Urine) two_Methylacetoacetyl_CoA->two_Methylacetoacetic_Acid Hydrolysis Propionyl_CoA Propionyl-CoA Acetyl_CoA Acetyl-CoA T2_Enzyme->Propionyl_CoA T2_Enzyme->Acetyl_CoA

Isoleucine Catabolism and the Role of Acetoacetyl-CoA Thiolase (T2).

Ketolysis_Pathway Acetoacetate Acetoacetate Acetoacetyl_CoA Acetoacetyl-CoA Acetoacetate->Acetoacetyl_CoA SCOT T2_Enzyme Acetoacetyl-CoA Thiolase (T2) (Deficient in BKT) Acetoacetyl_CoA->T2_Enzyme Acetyl_CoA Acetyl-CoA Krebs_Cycle Krebs Cycle Acetyl_CoA->Krebs_Cycle T2_Enzyme->Acetyl_CoA 2 molecules

Ketone Body Utilization (Ketolysis) Pathway.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (Ketoacidosis, Vomiting, Lethargy) Urine_Organic_Acid_Analysis Urine Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urine_Organic_Acid_Analysis Elevated_Metabolites Elevated this compound, 2-Methyl-3-hydroxybutyrate, and Tiglylglycine? Urine_Organic_Acid_Analysis->Elevated_Metabolites BKT_Suspected BKT Deficiency Suspected Elevated_Metabolites->BKT_Suspected Yes Other_Diagnosis Consider Other Diagnoses Elevated_Metabolites->Other_Diagnosis No Enzyme_Assay Acetoacetyl-CoA Thiolase Enzyme Assay in Fibroblasts BKT_Suspected->Enzyme_Assay Genetic_Testing ACAT1 Gene Sequencing BKT_Suspected->Genetic_Testing Reduced_Activity Reduced K+-dependent T2 Activity? Enzyme_Assay->Reduced_Activity Confirmed_Diagnosis Confirmed Diagnosis of BKT Deficiency Reduced_Activity->Confirmed_Diagnosis Yes Reduced_Activity->Other_Diagnosis No Genetic_Testing->Confirmed_Diagnosis Pathogenic Variants Found

Diagnostic Workflow for Acetoacetyl-CoA Thiolase Deficiency.

Conclusion

This compound is a pathognomonic metabolite for acetoacetyl-CoA thiolase deficiency, a serious inborn error of metabolism. Its detection, alongside other key organic acids, via urinary organic acid analysis is the cornerstone of diagnosis. Confirmatory testing through enzyme assays in fibroblasts provides a definitive diagnosis by demonstrating the functional deficiency of the T2 enzyme. A thorough understanding of the role of this compound and the associated metabolic pathways is crucial for researchers and clinicians in diagnosing and managing this disorder, and for drug development professionals exploring potential therapeutic interventions. Early diagnosis and appropriate management, including dietary protein restriction and avoidance of fasting, can significantly improve the prognosis for individuals with BKT deficiency.[9]

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of 2-Methylacetoacetic Acid in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylacetoacetic acid (2-MAA) is a key biomarker for certain inborn errors of metabolism, primarily beta-ketothiolase deficiency (BKT) and mitochondrial acetoacetyl-CoA thiolase (T2) deficiency. These autosomal recessive disorders affect the catabolism of the essential amino acid isoleucine and ketone bodies. In affected individuals, the enzymatic cleavage of 2-methylacetoacetyl-CoA is impaired, leading to the accumulation of 2-MAA and its excretion in the urine.[1][2][3] The quantitative analysis of 2-MAA in urine is therefore crucial for the diagnosis and monitoring of these metabolic disorders.

This document provides detailed application notes and protocols for the quantitative analysis of this compound in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of Isoleucine Catabolism

The following diagram illustrates the catabolic pathway of isoleucine, highlighting the step at which a deficiency in beta-ketothiolase leads to the accumulation of 2-methylacetoacetyl-CoA and subsequently this compound.

Isoleucine_Catabolism cluster_enzymes Isoleucine Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Transamination Methylbutyryl_CoA α-methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Oxidative decarboxylation Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Methylhydroxybutyryl_CoA 2-methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Methylhydroxybutyryl_CoA Methylacetoacetyl_CoA 2-methylacetoacetyl-CoA Methylhydroxybutyryl_CoA->Methylacetoacetyl_CoA Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA Methylacetoacetic_acid This compound (excreted in urine) Methylacetoacetyl_CoA->Methylacetoacetic_acid BCAT Branched-chain aminotransferase BCKDH Branched-chain α-keto acid dehydrogenase ACAD Acyl-CoA dehydrogenase ECH Enoyl-CoA hydratase HADH Hydroxyacyl-CoA dehydrogenase BKT β-ketothiolase (deficient) GCMS_Workflow start Urine Sample urease Urease Treatment (optional) start->urease acidification Acidification (HCl) urease->acidification extraction Liquid-Liquid Extraction (Ethyl Acetate/Diethyl Ether) acidification->extraction evaporation Evaporation to Dryness (Nitrogen Stream) extraction->evaporation derivatization Derivatization (BSTFA + TMCS) evaporation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing LCMS_Workflow start Urine Sample dilution Dilution with Mobile Phase start->dilution filtration Filtration (0.22 µm filter) dilution->filtration lcms_analysis LC-MS/MS Analysis filtration->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

References

Application Note: Quantitative Analysis of 2-Methylacetoacetic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylacetoacetic acid is a short-chain keto acid that serves as a critical biomarker for the diagnosis of beta-ketothiolase deficiency, an inborn error of isoleucine catabolism.[1][2] This metabolic disorder leads to the accumulation of this compound in biological fluids, particularly urine.[1][2] Accurate and reliable quantification of this metabolite is essential for the diagnosis and monitoring of patients. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the analysis of urinary organic acids.[3] This application note provides a detailed protocol for the quantitative analysis of this compound in human urine using GC-MS following extraction and derivatization.

Metabolic Significance

In individuals with beta-ketothiolase deficiency, the enzyme mitochondrial acetoacetyl-CoA thiolase (T2) is deficient. This enzyme is responsible for the final step in the catabolism of the amino acid isoleucine, specifically the cleavage of 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA. A deficiency in T2 leads to the accumulation of 2-methylacetoacetyl-CoA, which is then hydrolyzed to this compound and excreted in the urine.[1][2]

Metabolic_Pathway_of_Isoleucine_Catabolism Isoleucine Isoleucine Intermediate_Metabolites Intermediate Metabolites Isoleucine->Intermediate_Metabolites Multiple Steps Tiglyl_CoA Tiglyl-CoA Intermediate_Metabolites->Tiglyl_CoA Two_Methyl_Three_Hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Two_Methyl_Three_Hydroxybutyryl_CoA Two_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Two_Methyl_Three_Hydroxybutyryl_CoA->Two_Methylacetoacetyl_CoA Two_Methylacetoacetic_Acid This compound (Excreted in Urine) Two_Methylacetoacetyl_CoA->Two_Methylacetoacetic_Acid Hydrolysis T2_enzyme Mitochondrial Acetoacetyl-CoA Thiolase (T2) Two_Methylacetoacetyl_CoA->T2_enzyme Propionyl_CoA Propionyl-CoA Acetyl_CoA Acetyl-CoA T2_enzyme->Propionyl_CoA T2_enzyme->Acetyl_CoA Deficiency Deficiency T2_enzyme->Deficiency

Figure 1: Simplified metabolic pathway of isoleucine catabolism highlighting the role of this compound in beta-ketothiolase deficiency.

Experimental Protocols

This protocol outlines the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound in urine.

1. Materials and Reagents

  • This compound standard

  • Internal Standard (IS): Tropic acid or a deuterated analog of this compound (if available)

  • Urine samples

  • Ethyl acetate (B1210297), HPLC grade

  • Hydroxylamine (B1172632) hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270), anhydrous

  • Sodium chloride

  • Hydrochloric acid (HCl)

  • Nitrogen gas, high purity

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Heating block or oven

  • GC-MS system

2. Sample Preparation and Extraction

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Transfer a 1 mL aliquot of urine to a glass centrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 100 µL of hydroxylamine hydrochloride solution (10 mg/mL in water) to form oxime derivatives of keto groups. This step is crucial for the stability of keto acids.

  • Incubate at 60°C for 30 minutes.

  • After cooling, acidify the sample to pH 1-2 with HCl.

  • Saturate the aqueous phase with sodium chloride.

  • Add 3 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial.

  • Repeat the extraction (steps 8-10) with another 3 mL of ethyl acetate and combine the organic extracts.

  • Evaporate the combined ethyl acetate extract to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (not exceeding 40°C to prevent loss of volatile compounds).[4]

3. Derivatization

  • To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • After cooling, the sample is ready for GC-MS analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine_Sample 1. Urine Sample Collection Add_IS 2. Add Internal Standard Urine_Sample->Add_IS Oximation 3. Oximation (Hydroxylamine HCl) Add_IS->Oximation Acidification 4. Acidification (HCl) Oximation->Acidification Extraction 5. Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Evaporation 6. Evaporation to Dryness Extraction->Evaporation Derivatization 7. Add Pyridine & BSTFA Evaporation->Derivatization Heating 8. Heating (70°C) Derivatization->Heating GC_MS_Analysis 9. GC-MS Injection Heating->GC_MS_Analysis Data_Processing 10. Data Processing and Quantification GC_MS_Analysis->Data_Processing

Figure 2: Workflow for the GC-MS analysis of this compound in urine.

4. GC-MS Parameters

The following are typical GC-MS parameters for organic acid analysis and should be optimized for the specific instrument used.

GC Parameter Setting
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume 1 µL
Injector Temperature 250°C
Carrier Gas Helium, constant flow of 1.0 mL/min
Oven Program Initial temp 70°C, hold for 2 min, ramp to 280°C at 5°C/min, hold for 5 min
Transfer Line Temp 280°C
MS Parameter Setting
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-600) for qualitative analysis and identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.
Key Ions for TMS-derivatized this compound Based on the NIST database for the di(trimethylsilyl) derivative, key ions would be selected for SIM mode.[5]

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables provide examples of how to present calibration and validation data. Note that the values provided are illustrative and must be determined experimentally for this compound.

Table 1: Calibration Curve for this compound

Concentration (µg/mL)Peak Area Ratio (Analyte/IS)
1Value
5Value
10Value
25Value
50Value
100Value
Correlation Coefficient (r²) >0.99

Table 2: Method Validation Parameters (Illustrative)

Parameter Result
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) e.g., 0.3 µg/mL
Limit of Quantification (LOQ) e.g., 1.0 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery (%) 85 - 110%

Values are representative and must be experimentally determined.

Conclusion

The described GC-MS method provides a robust and reliable approach for the quantitative analysis of this compound in urine. Proper sample preparation, including oximation and derivatization, is critical for accurate results. This application note serves as a comprehensive guide for researchers and clinicians involved in the diagnosis and study of beta-ketothiolase deficiency and other metabolic disorders. Method validation is essential to ensure the accuracy and precision of the results obtained.

References

Application Note: A Sensitive and Robust LC-MS/MS Methodology for the Detection of 2-Methylacetoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-methylacetoacetic acid in biological matrices. This compound is a key biomarker for certain inborn errors of metabolism, including beta-ketothiolase deficiency. Due to its inherent instability, a derivatization strategy using 3-nitrophenylhydrazine (B1228671) (3-NPH) is employed to enhance chemical stability and improve chromatographic retention and ionization efficiency. This method provides the necessary sensitivity and specificity for reliable quantification in complex biological samples, aiding in clinical research and drug development.

Introduction

This compound (2-MAA), also known as 2-methyl-3-oxobutanoic acid, is a short-chain keto acid. Elevated levels of 2-MAA are a primary diagnostic indicator for beta-ketothiolase deficiency, an inherited metabolic disorder affecting isoleucine catabolism. Accurate and sensitive detection of 2-MAA is crucial for the early diagnosis and monitoring of this condition. However, the inherent chemical instability of β-keto acids like 2-MAA presents analytical challenges, often leading to degradation during sample preparation and analysis.

Gas chromatography-mass spectrometry (GC-MS) has traditionally been used for organic acid analysis, but it requires a derivatization step to increase volatility. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and sensitivity, and while direct analysis is possible, derivatization can significantly improve method performance for challenging analytes. This note describes an LC-MS/MS method employing pre-analytical derivatization with 3-nitrophenylhydrazine (3-NPH), which reacts with both the carboxylic acid and ketone moieties of 2-MAA, resulting in a stable derivative amenable to sensitive detection.

Experimental Protocols

Sample Preparation: Derivatization with 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted from established methods for the derivatization of short-chain fatty acids and keto acids.

Materials:

  • This compound standard

  • 3-Nitrophenylhydrazine (3-NPH) hydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride

  • Pyridine

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS): Isotopically labeled this compound (e.g., D3-2-methylacetoacetic acid) is recommended.

Procedure:

  • Sample Collection and Storage: Biological samples (e.g., plasma, urine) should be collected using standard procedures and immediately frozen at -80°C to minimize degradation of 2-MAA.

  • Protein Precipitation: For plasma or serum samples, perform protein precipitation by adding 3 volumes of ice-cold methanol containing the internal standard to 1 volume of sample. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean tube.

  • Solvent Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization Reaction:

    • Reconstitute the dried extract in 50 µL of a 50:50 (v/v) mixture of water and acetonitrile.

    • Add 25 µL of 200 mM 3-NPH in 50% acetonitrile.

    • Add 25 µL of 120 mM EDC in 50% acetonitrile containing 6% pyridine.

    • Vortex briefly and incubate at 40°C for 30 minutes.

  • Sample Dilution: After incubation, dilute the reaction mixture with 900 µL of 10% acetonitrile in water containing 0.1% formic acid.

  • Final Preparation: Centrifuge the diluted sample at >12,000 x g for 5 minutes to pellet any precipitate. Transfer the supernatant to an LC-MS vial for analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
ColumnC18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization ModeNegative Electrospray Ionization (ESI-)
Capillary Voltage3.0 kV
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Multiple Reaction Monitoring (MRM) Transitions:

The molecular weight of this compound is 116.11 g/mol . Derivatization with 3-NPH at the carboxylic acid group results in a derivative with a calculated monoisotopic mass. For keto acids, 3-NPH can also react with the carbonyl group. The following are proposed MRM transitions for the mono-derivatized (at the carboxylic acid) 2-MAA. Optimization of these transitions on the specific instrument is crucial.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
2-MAA-3NPH250.1137.05015
2-MAA-3NPH (Qualifier)250.1107.05025
D3-2-MAA-3NPH (IS)253.1137.05015

Note: The precursor ion (m/z 250.1) is the [M-H]- of the 3-NPH derivative of 2-MAA. The product ion at m/z 137.0 corresponds to the deprotonated 3-nitrophenylhydrazine fragment. The product ion at m/z 107.0 likely results from a further fragmentation of the 3-NPH moiety. These values should be empirically determined and optimized.

Data Presentation

Quantitative Performance of the LC-MS/MS Method

The following table summarizes the expected quantitative performance of the described method. These values are representative and should be validated for each specific application and matrix.

ParameterExpected Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.05 µM
Limit of Quantification (LOQ)0.15 µM
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85 - 115%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) ProteinPrecip Protein Precipitation with Internal Standard Sample->ProteinPrecip Evaporation Supernatant Evaporation ProteinPrecip->Evaporation Derivatization 3-NPH Derivatization Evaporation->Derivatization Dilution Sample Dilution Derivatization->Dilution LC_Separation LC Separation (C18 Column) Dilution->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Overview of the analytical workflow from sample preparation to data analysis.

Proposed Fragmentation Pathway of 2-MAA-3NPH Derivative

fragmentation_pathway Precursor 2-MAA-3NPH Precursor Ion [M-H]⁻ m/z = 250.1 Product1 Product Ion 1 (Quantifier) m/z = 137.0 Precursor->Product1 Collision-Induced Dissociation Product2 Product Ion 2 (Qualifier) m/z = 107.0 Precursor->Product2 NeutralLoss Neutral Loss of 2-methyl-3-oxobutenal

Caption: Proposed fragmentation of the derivatized this compound.

Discussion

The described LC-MS/MS method offers a sensitive and specific approach for the quantification of this compound. The use of 3-NPH derivatization is critical for stabilizing the molecule and enhancing its analytical properties. The chromatographic conditions are designed to provide good separation from potential interferences in biological matrices. The MRM detection ensures high specificity and allows for accurate quantification even at low physiological or pathological concentrations.

It is imperative to use a stable isotope-labeled internal standard for this compound to correct for matrix effects and variations in derivatization efficiency and instrument response. Method validation should be performed according to established guidelines to ensure the reliability of the results for clinical or research applications.

Conclusion

This application note provides a detailed protocol for the sensitive detection and quantification of this compound by LC-MS/MS. The combination of chemical derivatization with 3-nitrophenylhydrazine and tandem mass spectrometry provides a robust and reliable analytical method suitable for high-throughput analysis in a variety of research and clinical settings. This methodology will be a valuable tool for professionals in metabolic research, clinical diagnostics, and drug development.

Application Notes and Protocols for the Interpretation of the 1H NMR Spectrum of 2-Methylacetoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylacetoacetic acid is a β-keto acid of interest in various fields, including metabolic research and synthetic organic chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of this molecule. A key feature of this compound is its existence as a mixture of keto and enol tautomers in solution. This dynamic equilibrium significantly influences its ¹H NMR spectrum, providing valuable insights into its chemical nature. These application notes provide a detailed guide to understanding and interpreting the ¹H NMR spectrum of this compound, including experimental protocols and data analysis.

Data Presentation

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in both its keto and enol forms. The chemical environment of each proton determines its resonance frequency (chemical shift, δ), the splitting pattern of the signal (multiplicity), and the integrated area under the signal, which is proportional to the number of protons.

Table 1: Typical ¹H NMR Spectral Data for this compound

Assignment (Keto Tautomer)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CHH ₃ (ketone)~ 2.2Singlet (s)3H-
-CH (CH₃)-~ 3.6Quartet (q)1H~ 7.0
-CH(C H₃)-~ 1.4Doublet (d)3H~ 7.0
-COOH ~ 10-12Broad Singlet (br s)1H-
Assignment (Enol Tautomer)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
=C(C H₃)-~ 1.9Singlet (s)3H-
=C(C H₃)-OH~ 2.1Singlet (s)3H-
=C-OH ~ 12-15Broad Singlet (br s)1H-
-COOH ~ 10-12Broad Singlet (br s)1H-

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature. The presence and ratio of keto and enol forms will affect the observed spectrum.

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound will display signals for both the keto and enol tautomers. The relative integration of the signals for each form allows for the determination of the keto-enol equilibrium ratio under the specific experimental conditions.

  • Keto Form:

    • A singlet around 2.2 ppm corresponds to the three protons of the methyl group adjacent to the ketone carbonyl.[1]

    • A quartet at approximately 3.6 ppm is due to the single proton at the α-carbon, which is split by the three protons of the adjacent methyl group.

    • A doublet around 1.4 ppm represents the three protons of the methyl group at the α-carbon, split by the single adjacent methine proton.

    • A broad singlet in the downfield region (10-12 ppm) is characteristic of the carboxylic acid proton.[1]

  • Enol Form:

    • The enol form will exhibit distinct signals, often with broader lines due to chemical exchange.

    • Two singlets for the two methyl groups are expected, one for the methyl group on the double bond and one for the methyl group attached to the carbon bearing the hydroxyl group.

    • A very broad signal at a significantly downfield chemical shift (12-15 ppm) is characteristic of the enolic hydroxyl proton, which is involved in a strong intramolecular hydrogen bond.

    • The carboxylic acid proton signal will also be present as a broad singlet.

The keto-enol tautomerism is a dynamic equilibrium. The rate of interconversion affects the appearance of the NMR spectrum. If the exchange is slow on the NMR timescale, separate signals for both tautomers will be observed. If the exchange is fast, averaged signals may be seen. For β-keto acids, the exchange is typically slow enough to observe distinct signals for both forms.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis

This protocol outlines the steps for preparing a sample of this compound for ¹H NMR spectroscopy.

Materials:

  • This compound (5-20 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, DMSO-d₆; 0.6-0.7 mL)

  • NMR tube (5 mm) and cap

  • Pasteur pipette and bulb

  • Small vial

  • Glass wool

  • Tetramethylsilane (TMS) internal standard (optional, can be added to the solvent)

Procedure:

  • Weighing the Sample: Accurately weigh 5-20 mg of this compound and place it in a small, clean, and dry vial.

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If an internal standard is being used, it should be added to the solvent prior to this step.

  • Ensuring Complete Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Filtering the Sample: Place a small plug of glass wool into a Pasteur pipette. Filter the solution from the vial through the glass wool directly into the NMR tube. This step is crucial to remove any particulate matter that could adversely affect the magnetic field homogeneity and the quality of the spectrum.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Final Check: Ensure the solution in the NMR tube is clear and free of any suspended particles before placing it in the NMR spectrometer.

Protocol 2: Acquisition of the ¹H NMR Spectrum

This protocol provides a general procedure for acquiring a ¹H NMR spectrum. Specific parameters may need to be adjusted based on the instrument and the sample.

Instrumentation:

  • NMR Spectrometer (e.g., 300, 400, or 500 MHz)

Procedure:

  • Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure the correct depth for insertion into the magnet.

  • Sample Insertion: Insert the sample into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which will result in sharp, well-resolved peaks.

  • Acquisition Parameters: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This includes:

    • Pulse sequence: A standard single-pulse sequence is typically sufficient.

    • Number of scans: 8 to 16 scans are usually adequate for a sample of this concentration.

    • Relaxation delay: A delay of 1-5 seconds between scans is recommended.

    • Spectral width: A spectral width of approximately 16 ppm is suitable to cover the expected chemical shift range.

  • Data Acquisition: Start the acquisition to obtain the Free Induction Decay (FID).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phasing: Phase the spectrum to ensure all peaks have the correct absorptive shape.

    • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or by referencing the residual solvent peak.

    • Integration: Integrate all the peaks in the spectrum to determine the relative number of protons for each signal.

Mandatory Visualization

The following diagrams illustrate the structure of this compound, its keto-enol tautomerism, and a typical workflow for its ¹H NMR analysis.

Caption: Keto-enol tautomerism of this compound.

proton_correlations cluster_signals ¹H NMR Signals mol H₃C-C(=O)- CH( CH₃)- C(=O)OH s1 Singlet (~2.2 ppm) mol:f0->s1 3H q1 Quartet (~3.6 ppm) mol:f1->q1 1H mol:f2->q1 J ≈ 7 Hz d1 Doublet (~1.4 ppm) mol:f2->d1 3H mol:f1->d1 J ≈ 7 Hz br1 Broad Singlet (~11 ppm) mol:f3->br1 1H

Caption: ¹H NMR signal correlations for the keto form.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample filter->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference_integrate Reference & Integrate phase_baseline->reference_integrate assign Assign Signals reference_integrate->assign quantify Quantify Tautomers assign->quantify

References

Application Note: Structural Analysis of 2-Methylacetoacetic Acid using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Specifically, 13C NMR provides direct information about the carbon skeleton of a molecule.[1][2] This application note details the expected 13C NMR chemical shifts for 2-methylacetoacetic acid and provides a comprehensive protocol for acquiring high-quality spectra for its structural analysis. This compound, a beta-keto acid, is of interest in various metabolic studies.[3]

13C NMR Chemical Shifts for this compound

The chemical structure of this compound dictates a unique 13C NMR spectrum with characteristic chemical shifts for each carbon atom. The electron-withdrawing effects of the carbonyl and carboxyl groups significantly influence the resonance of adjacent carbons.

Carbon AtomFunctional GroupExpected Chemical Shift (ppm)
C1Carboxylic Acid~170-180
C2Alpha Carbon (CH)Influenced by both carboxyl and ketone groups
C3Ketone~200-210
C4Methyl (attached to C2)Further upfield
C5Methyl (acetyl group)Further upfield

Note: The exact chemical shifts can be influenced by the solvent, concentration, and temperature.[4]

Experimental Protocol for 13C NMR Spectroscopy

This protocol outlines the steps for preparing a sample of this compound and acquiring a 13C NMR spectrum.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.

  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Common choices for carboxylic acids include Deuterated Chloroform (CDCl3), Deuterium Oxide (D2O), or Deuterated Dimethyl Sulfoxide (DMSO-d6).[5] The choice of solvent can affect the chemical shifts.

  • Concentration: For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope. A typical concentration for a small molecule is in the range of 10-50 mg in 0.5-0.7 mL of deuterated solvent.[5]

  • Procedure:

    • Weigh the desired amount of this compound and transfer it to a clean, dry vial.

    • Add the appropriate volume of deuterated solvent to the vial.

    • Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for acquiring a standard proton-decoupled 13C NMR spectrum. These may need to be optimized based on the specific instrument and sample.

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used.

  • Acquisition Parameters:

    • Spectral Width (SW): Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds is a reasonable starting point for qualitative spectra. For quantitative analysis, a longer delay (5x the longest T1) is necessary.

    • Acquisition Time (AT): Typically 1-2 seconds.

    • Temperature: A constant temperature, usually 298 K (25 °C), should be maintained.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the solvent peak or an internal standard like Tetramethylsilane (TMS).

Structural Analysis Workflow

The following diagram illustrates the logical workflow for the structural analysis of this compound using the acquired 13C NMR data.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation cluster_3 Structure Confirmation A Sample Preparation (this compound in Deuterated Solvent) B 13C NMR Data Acquisition (High-Field Spectrometer) A->B C Fourier Transform, Phasing, and Baseline Correction B->C D Chemical Shift Referencing C->D E Identify Number of Unique Carbon Signals D->E F Analyze Chemical Shifts (ppm values) E->F G Assign Signals to Specific Carbons (Carboxyl, Ketone, Alpha-Carbon, Methyls) F->G H Compare with Expected Chemical Shifts G->H I Final Structural Confirmation H->I

Caption: Workflow for 13C NMR based structural analysis.

References

Application Note: Functional Group Analysis of 2-Methylacetoacetic Acid using Infrared (IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylacetoacetic acid is a beta-keto acid that plays a role in certain metabolic pathways and is a potential biomarker for specific inborn errors of metabolism, such as beta-ketothiolase deficiency. Its chemical structure contains two key functional groups: a carboxylic acid and a ketone. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, revealing the vibrational modes of the different chemical bonds. This application note provides a detailed protocol for the functional group analysis of this compound using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Principles of IR Spectroscopy for Functional Group Analysis

Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. These vibrations, which include stretching and bending, are quantized. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond, the bond absorbs the radiation, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands are characteristic of the functional groups present. For this compound, the most prominent features in its IR spectrum are the stretching vibrations of the hydroxyl (O-H) group of the carboxylic acid, and the carbonyl (C=O) groups of both the carboxylic acid and the ketone moieties.[1]

Data Presentation: Characteristic IR Absorption Bands for this compound

The following table summarizes the expected IR absorption bands for the functional groups present in this compound. The exact position of these bands can be influenced by factors such as hydrogen bonding.[1]

Vibrational ModeFrequency Range (cm⁻¹)AssignmentIntensity
O-H Stretch3300 - 2500Carboxylic AcidBroad, Strong
C-H Stretch3000 - 2850Alkyl (CH₃, CH)Medium to Strong
C=O Stretch1760 - 1690Carboxylic AcidStrong
C=O Stretch1715KetoneStrong
C-O Stretch1320 - 1210Carboxylic AcidMedium
O-H Bend1440 - 1395Carboxylic AcidMedium
O-H Bend950 - 910Carboxylic AcidBroad, Medium

Experimental Protocol: ATR-FTIR Spectroscopy of this compound

This protocol outlines the steps for acquiring an ATR-FTIR spectrum of this compound.

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • This compound sample

  • Spatula

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and dry.

    • Turn on the spectrometer and allow it to warm up according to the manufacturer's instructions to ensure stability.

  • Background Spectrum Acquisition:

    • Before analyzing the sample, a background spectrum must be collected. This spectrum measures the absorbance of the ambient environment (e.g., air, CO₂, water vapor) and the ATR crystal itself.

    • Ensure the ATR crystal surface is clean. Use a lint-free wipe with a suitable solvent like isopropanol to clean the crystal and allow it to dry completely.

    • Collect the background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal using a clean spatula.

    • If the sample is a solid, ensure it makes good contact with the crystal by applying gentle pressure using the ATR's pressure clamp. Do not overtighten, as this can damage the crystal.

    • If the sample is a liquid, a single drop is usually sufficient to cover the crystal.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan using the spectrometer's software.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected over a wavenumber range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption peaks and compare them to the known values for the functional groups of this compound (refer to the data table above).

    • Label the significant peaks corresponding to the O-H stretch, C-H stretch, carboxylic acid C=O stretch, and ketone C=O stretch.

  • Cleaning:

    • After the analysis, thoroughly clean the ATR crystal and the pressure clamp tip.

    • Remove the sample with a spatula and then wipe the crystal clean with a lint-free wipe soaked in isopropanol or ethanol.

    • Ensure the crystal is completely dry before the next use.

Visualizations

IR_Analysis_Workflow Workflow for IR Spectroscopy of this compound cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_application Apply this compound to ATR Crystal background_scan->sample_application acquire_spectrum Acquire Sample Spectrum sample_application->acquire_spectrum data_processing Data Processing & Baseline Correction acquire_spectrum->data_processing peak_identification Identify Characteristic Peaks (O-H, C=O, C-H) data_processing->peak_identification functional_group_analysis Functional Group Confirmation peak_identification->functional_group_analysis report Generate Report functional_group_analysis->report end End report->end

Caption: Workflow for IR Spectroscopy of this compound.

Logical_Relationship Functional Group Correlation in this compound IR Spectrum cluster_functional_groups Functional Groups cluster_ir_peaks Characteristic IR Peaks (cm⁻¹) molecule This compound carboxylic_acid Carboxylic Acid (-COOH) molecule->carboxylic_acid ketone Ketone (C=O) molecule->ketone alkyl Alkyl (C-H) molecule->alkyl oh_stretch O-H Stretch (3300-2500, broad) carboxylic_acid->oh_stretch cooh_co_stretch C=O Stretch (1760-1690) carboxylic_acid->cooh_co_stretch ketone_co_stretch C=O Stretch (1715) ketone->ketone_co_stretch ch_stretch C-H Stretch (3000-2850) alkyl->ch_stretch

References

Application Notes and Protocols for the Mass Spectrometric Analysis of 2-Methylacetoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylacetoacetic acid (2-MAA), systematically known as 2-methyl-3-oxobutanoic acid, is a short-chain keto acid of significant interest in clinical and metabolic research.[1] Its accumulation is a key diagnostic marker for inherited metabolic disorders such as beta-ketothiolase deficiency. Accurate and reliable quantification of 2-MAA in biological matrices is crucial for disease diagnosis, monitoring, and in drug development programs targeting metabolic pathways. Mass spectrometry, coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), offers the high sensitivity and specificity required for the analysis of this and other small organic acids.

This document provides detailed application notes on the mass spectrometric fragmentation patterns of this compound and comprehensive protocols for its analysis in biological samples.

Mass Spectrometry Fragmentation Patterns

The fragmentation of this compound in a mass spectrometer is dependent on the ionization technique employed. Electron Ionization (EI) is typically used with GC-MS and results in extensive fragmentation, providing a characteristic fingerprint for the molecule. Electrospray Ionization (ESI), commonly used with LC-MS, is a softer ionization technique that typically produces a prominent molecular ion, which can then be subjected to tandem mass spectrometry (MS/MS) for structural elucidation.

Electron Ionization (EI) Fragmentation

Under electron ionization, this compound (molecular weight: 116.11 g/mol ) is expected to undergo fragmentation through several key pathways common to beta-keto acids and carboxylic acids.[2] The molecular ion peak at m/z 116 may be observed, though it can be weak due to the instability of the initial ion.[2]

Key Fragmentation Pathways:

  • Decarboxylation: A primary fragmentation pathway involves the loss of the carboxyl group as carbon dioxide (CO2, 44 Da) or the entire carboxylic acid moiety (COOH, 45 Da).[2]

  • Loss of Water: Elimination of a water molecule (H₂O, 18 Da) from the molecular ion is another common fragmentation route for carboxylic acids.[2]

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of acylium ions.

  • McLafferty Rearrangement: As a ketone, this compound can potentially undergo a McLafferty rearrangement.

Predicted EI Fragmentation Data:

m/zProposed Fragment IonNeutral Loss
116[C₅H₈O₃]⁺• (Molecular Ion)-
101[C₄H₅O₂]⁺•CH₃ (15 Da)
98[C₅H₆O₂]⁺•H₂O (18 Da)
73[C₃H₅O₂]⁺•COCH₃ (43 Da)
71[C₄H₇O]⁺•COOH (45 Da)
43[CH₃CO]⁺•C₃H₅O₂ (73 Da)
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

In ESI, this compound will readily form a protonated molecule [M+H]⁺ at m/z 117 in positive ion mode or a deprotonated molecule [M-H]⁻ at m/z 115 in negative ion mode. Collision-induced dissociation (CID) of these precursor ions in a tandem mass spectrometer will induce fragmentation.

Predicted ESI-MS/MS Fragmentation Data (Positive Ion Mode):

  • Precursor Ion: [M+H]⁺, m/z 117

  • Key Fragment Ions:

    • m/z 99: Loss of water (H₂O, 18 Da) from the protonated molecule, resulting in [M+H-H₂O]⁺.[3]

    • m/z 71: Loss of formic acid (HCOOH, 46 Da).

    • m/z 43: Formation of the acetyl cation ([CH₃CO]⁺).

Predicted ESI-MS/MS Fragmentation Data (Negative Ion Mode):

  • Precursor Ion: [M-H]⁻, m/z 115

  • Key Fragment Ion:

    • m/z 71: Loss of carbon dioxide (CO₂, 44 Da) via decarboxylation, resulting in the [M-H-CO₂]⁻ ion.

The fragmentation pathway of this compound under ESI-MS/MS is illustrated in the following diagram.

G cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode mol_plus [M+H]⁺ m/z 117 frag1_plus [M+H-H₂O]⁺ m/z 99 mol_plus->frag1_plus - H₂O frag2_plus [M+H-HCOOH]⁺ m/z 71 mol_plus->frag2_plus - HCOOH frag3_plus [CH₃CO]⁺ m/z 43 mol_plus->frag3_plus - C₂H₄O₂ mol_minus [M-H]⁻ m/z 115 frag1_minus [M-H-CO₂]⁻ m/z 71 mol_minus->frag1_minus - CO₂

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocols

The analysis of this compound in biological samples typically requires sample preparation to remove interferences and, in the case of GC-MS, derivatization to improve volatility and thermal stability.

GC-MS Analysis of this compound in Urine (with Derivatization)

This protocol is adapted from established methods for the analysis of urinary organic acids.

1. Sample Preparation and Extraction:

  • To 1 mL of urine in a glass tube, add an appropriate internal standard (e.g., a stable isotope-labeled organic acid).
  • Acidify the sample to pH 1-2 with hydrochloric acid.
  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.
  • Transfer the organic (upper) layer to a clean tube. Repeat the extraction process.
  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation):

  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Cap the vial tightly and heat at 70°C for 30 minutes.
  • After cooling, the sample is ready for GC-MS analysis. The di(trimethylsilyl) derivative of this compound has a molecular weight of 260.48 g/mol .[4]

3. GC-MS Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injector Temperature 250°C
Oven Program Initial 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Expected Fragmentation of Di-TMS Derivative: The NIST database provides a reference mass spectrum for the di(trimethylsilyl) derivative of this compound. Key fragments include ions corresponding to the loss of methyl groups and cleavage of the silyl (B83357) ether and ester bonds.

LC-MS/MS Analysis of Underivatized this compound in Plasma

This protocol is designed for the direct analysis of this compound and requires a sensitive triple quadrupole mass spectrometer.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).

2. LC-MS/MS Parameters:

ParameterSetting
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalent
Column Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
MRM Transitions See table below

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound117.199.1Positive
This compound117.171.1Positive
This compound115.071.0Negative
Internal StandardAnalyte-specificAnalyte-specificAnalyte-specific

The following diagram illustrates the general workflow for the LC-MS/MS analysis.

G start Biological Sample (e.g., Plasma) prep Protein Precipitation (Acetonitrile) start->prep centrifuge Centrifugation prep->centrifuge dry Evaporation centrifuge->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms data Data Analysis (Quantification) lcms->data

References

Application of 2-Methylacetoacetic acid as a biomarker for beta-ketothiolase deficiency.

Author: BenchChem Technical Support Team. Date: December 2025

Application of 2-Methylacetoacetic Acid as a Biomarker for Beta-Ketothiolase Deficiency

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-ketothiolase deficiency, also known as mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, is a rare autosomal recessive metabolic disorder affecting the catabolism of the amino acid isoleucine and ketone bodies.[1][2][3][4][5][6][7] The deficiency is caused by mutations in the ACAT1 gene, which encodes the T2 enzyme.[7] This enzymatic block leads to the accumulation of toxic metabolites, precipitating episodes of severe ketoacidosis. These episodes are often triggered by periods of fasting, illness, or increased protein intake.[5] Clinically, patients may present with vomiting, dehydration, lethargy, and in severe cases, coma.[5]

A key diagnostic feature of beta-ketothiolase deficiency is the characteristic profile of organic acids excreted in the urine.[4][5][6] Among these, this compound serves as a primary biomarker for the condition.[3][8] This document provides detailed application notes and protocols for the use of this compound in the diagnosis and monitoring of beta-ketothiolase deficiency.

I. Isoleucine Catabolism and Pathophysiology

In healthy individuals, the essential amino acid isoleucine is catabolized through a series of enzymatic reactions. The final step in this pathway is catalyzed by beta-ketothiolase (T2), which converts 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[6] In patients with beta-ketothiolase deficiency, this step is impaired, leading to the accumulation of 2-methylacetoacetyl-CoA and its upstream precursors. This accumulation results in the increased urinary excretion of this compound, 2-methyl-3-hydroxybutyric acid, and tiglylglycine.[4][5][6]

Isoleucine_Catabolism Isoleucine Isoleucine Tiglyl_CoA Tiglyl-CoA Isoleucine->Tiglyl_CoA Multiple steps Methylhydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Methylhydroxybutyryl_CoA Tiglylglycine Tiglylglycine (in urine) Tiglyl_CoA->Tiglylglycine Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Methylhydroxybutyryl_CoA->Methylacetoacetyl_CoA Methylhydroxybutyric_acid 2-Methyl-3-hydroxybutyric acid (in urine) Methylhydroxybutyryl_CoA->Methylhydroxybutyric_acid Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA Beta-ketothiolase (T2) Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA Beta-ketothiolase (T2) Methylacetoacetic_acid This compound (in urine) Methylacetoacetyl_CoA->Methylacetoacetic_acid Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion of Beta-Ketothiolase Deficiency (e.g., ketoacidotic episodes) Urine_Analysis Urinary Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urine_Analysis Diagnosis_Confirmed Diagnosis of Beta-Ketothiolase Deficiency Confirmed Urine_Analysis->Diagnosis_Confirmed Massive excretion of This compound, 2-methyl-3-hydroxybutyric acid, and tiglylglycine Equivocal_Results Equivocal Results Urine_Analysis->Equivocal_Results Characteristic metabolites (including this compound) not clearly elevated Isoleucine_Test Isoleucine Loading Test Enzyme_Assay Enzyme Assay in Fibroblasts Isoleucine_Test->Enzyme_Assay Results still inconclusive Isoleucine_Test->Diagnosis_Confirmed Significant increase in characteristic metabolites Genetic_Testing ACAT1 Gene Sequencing Enzyme_Assay->Genetic_Testing Confirm with genetic analysis Enzyme_Assay->Diagnosis_Confirmed Reduced T2 enzyme activity Diagnosis_Excluded Diagnosis Excluded / Re-evaluate Enzyme_Assay->Diagnosis_Excluded Normal enzyme activity Genetic_Testing->Diagnosis_Confirmed Pathogenic mutations in ACAT1 identified Genetic_Testing->Diagnosis_Excluded No pathogenic mutations Equivocal_Results->Isoleucine_Test

References

Application Notes and Protocols for the Derivatization of 2-Methylacetoacetic Acid in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 2-methylacetoacetic acid (2-MAA), a significant biomarker for certain inborn errors of metabolism, including beta-ketothiolase deficiency. The following sections outline derivatization techniques for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, including quantitative data summaries and protocols for achiral and chiral separations.

Introduction to this compound Analysis

This compound (2-methyl-3-oxobutanoic acid) is a beta-keto acid that poses analytical challenges due to its thermal instability and potential for decarboxylation, especially at the elevated temperatures used in GC analysis. Derivatization is a critical step to enhance its volatility, improve chromatographic peak shape, and increase detection sensitivity. This guide details established methods to effectively analyze this important metabolite in biological matrices.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of organic acids in biological fluids. For this compound, derivatization is essential to prevent its degradation and allow for reliable quantification. The two primary methods are silylation and esterification.

Silylation via Methoximation and Trimethylsilylation

This two-step derivatization is highly effective for keto acids. The initial methoximation step protects the keto group, preventing tautomerization and the formation of multiple derivatives. The subsequent silylation of the carboxylic acid group increases volatility.

Experimental Protocol: Methoximation followed by Silylation

  • Sample Preparation:

    • To 100 µL of a biological sample (e.g., urine, plasma), add a suitable internal standard.

    • Lyophilize the sample to complete dryness.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample.

    • Vortex thoroughly to dissolve the residue.

    • Incubate at 60°C for 45 minutes in a sealed vial.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 80 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) to the methoximated sample.[1]

    • Vortex thoroughly.

    • Incubate at 60°C for 30 minutes in a sealed vial.[2]

    • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Workflow for Silylation of this compound

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (100 µL) IS Add Internal Standard Sample->IS Lyophilize Lyophilize to Dryness IS->Lyophilize Methoximation Add Methoxyamine HCl in Pyridine Incubate at 60°C for 45 min Lyophilize->Methoximation Silylation Add MSTFA + 1% TMCS Incubate at 60°C for 30 min Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS

A general workflow for the silylation of this compound.

Esterification to form Methyl Esters

Esterification is another common technique for derivatizing carboxylic acids. Using reagents like boron trifluoride in methanol (B129727) (BF3-Methanol) converts the carboxylic acid group to its corresponding methyl ester, which is more volatile.

Experimental Protocol: Esterification with BF3-Methanol

  • Sample Preparation:

    • To a dried sample extract containing this compound, add a suitable internal standard.

  • Esterification:

    • Add 2 mL of 12-14% Boron Trifluoride in Methanol (BF3-Methanol).

    • Seal the reaction vessel and heat at 60°C for 10 minutes.

    • Cool the vessel to room temperature.

  • Extraction:

    • Add 1 mL of water and 1 mL of hexane (B92381).

    • Vortex vigorously to extract the methyl esters into the hexane layer.

    • Allow the layers to separate.

    • Carefully transfer the upper hexane layer to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate. The sample is now ready for GC-MS injection.

Workflow for Esterification of this compound

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Dried Sample Extract IS Add Internal Standard Sample->IS Esterification Add BF3-Methanol Incubate at 60°C for 10 min IS->Esterification Extraction Add Water & Hexane Vortex Esterification->Extraction Separation Collect Hexane Layer Extraction->Separation Drying Dry over Na2SO4 Separation->Drying GCMS GC-MS Analysis Drying->GCMS

A general workflow for the esterification of this compound.

Quantitative Performance of GC-MS Derivatization Methods

The following table summarizes typical performance data for the derivatization of short-chain organic and keto acids for GC-MS analysis. Data for this compound is expected to be within these ranges.

ParameterSilylation (MSTFA)Esterification (BF3-Methanol)
Recovery > 90%85-105%
Precision (%RSD) < 10%< 15%
Limit of Detection (LOD) 0.03 - 0.5 µmol/mol creatinine[3]0.1 - 1 µmol/L
Linearity (r²) > 0.99> 0.99

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative for the analysis of this compound, particularly as it often requires less sample preparation and avoids the high temperatures that can degrade the analyte. Derivatization for LC-MS aims to improve ionization efficiency and chromatographic retention on reverse-phase columns.

Derivatization with Dansyl Chloride

Dansyl chloride reacts with primary and secondary amines and phenolic hydroxyl groups. For keto acids, derivatization with dansyl hydrazine (B178648) can be employed to target the keto functionality, introducing the highly ionizable dansyl group.

Experimental Protocol: Dansyl Hydrazine Derivatization

  • Sample Preparation:

    • To 50 µL of sample, add an internal standard.

    • Perform protein precipitation if necessary (e.g., with acetonitrile) and centrifuge. Take the supernatant.

  • Derivatization:

    • Adjust the pH of the sample to ~9.5 with a sodium carbonate/bicarbonate buffer.

    • Add 50 µL of dansyl hydrazine solution (in acetonitrile).

    • Incubate at 60°C for 1 hour in the dark.[4]

    • Quench the reaction by adding a small volume of formic acid.

  • Analysis:

    • The sample is ready for LC-MS/MS analysis, typically using a C18 reverse-phase column and electrospray ionization in positive mode.

Workflow for Dansyl Chloride Derivatization

G Sample Biological Sample (50 µL) IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (if needed) IS->Precipitation pH_Adjust Adjust pH to ~9.5 Precipitation->pH_Adjust Derivatization Add Dansyl Hydrazine Incubate at 60°C for 1 hr pH_Adjust->Derivatization Quench Quench with Formic Acid Derivatization->Quench LCMS LC-MS/MS Analysis Quench->LCMS

A general workflow for the dansylation of this compound for LC-MS.

Quantitative Performance of LC-MS Derivatization Methods

The following table presents typical performance data for the derivatization of short-chain fatty acids and keto acids for LC-MS/MS analysis.

ParameterDansyl Hydrazine DerivatizationO-benzylhydroxylamine (O-BHA)3-Nitrophenylhydrazine (3-NPH)
Recovery 85-110%> 80%80-110%
Precision (%RSD) < 15%< 14%< 10%
Limit of Quantification (LOQ) 1 - 10 nM0.01 µM0.1 - 1 µM
Linearity (r²) > 0.995> 0.99> 0.97

Chiral Analysis of this compound

This compound possesses a chiral center at the C2 position, and the analysis of its enantiomers can provide valuable insights into metabolic pathways. The separation of these enantiomers typically requires a chiral analytical method.

Methodological Approach: Diastereomeric Derivatization

A common strategy for chiral separation on a standard (achiral) chromatographic column is to derivatize the enantiomers with a chiral derivatizing agent (CDA). This reaction forms a pair of diastereomers, which have different physicochemical properties and can be separated.

Conceptual Protocol for Chiral Derivatization

  • Selection of Chiral Derivatizing Agent: Choose an enantiomerically pure CDA that reacts with the carboxylic acid group of this compound. Examples include chiral amines or alcohols (e.g., (R)-(-)-2-phenylglycinol, (S)-(-)-α-methylbenzylamine).

  • Derivatization Reaction: React the racemic this compound with the CDA in the presence of a coupling agent (e.g., a carbodiimide) to form diastereomeric amides or esters.

  • Chromatographic Separation: The resulting diastereomers can then be separated using a standard achiral GC or LC column. The separation is based on the different interactions of the diastereomers with the stationary phase.

  • Detection: Mass spectrometry is used for the detection and quantification of the separated diastereomers.

Logical Relationship for Chiral Separation via Derivatization

G Racemic_MAA Racemic 2-MAA ((R)- and (S)-enantiomers) Reaction Derivatization Reaction Racemic_MAA->Reaction Chiral_Reagent Enantiomerically Pure Chiral Derivatizing Agent (e.g., (R)-amine) Chiral_Reagent->Reaction Diastereomers Mixture of Diastereomers ((R,R) and (S,R)) Reaction->Diastereomers Separation Chromatographic Separation (Achiral Column) Diastereomers->Separation Detection Mass Spectrometric Detection Separation->Detection

The principle of chiral separation through the formation of diastereomers.

Note on Chiral Stationary Phases: An alternative approach is the use of a chiral stationary phase (CSP) in either GC or LC. In this case, the this compound would first be derivatized with an achiral reagent (e.g., silylation for GC) to increase volatility, and the resulting derivatives are then separated on the chiral column. The enantiomers interact differently with the chiral stationary phase, leading to different retention times.

These application notes and protocols provide a comprehensive guide for the derivatization and analysis of this compound. The choice of method will depend on the available instrumentation, the required sensitivity, and whether chiral separation is necessary. It is recommended to validate the chosen method for the specific biological matrix and analytical instrumentation used.

References

Application Notes and Protocols: Acetoacetic Ester Synthesis of 2-Methylacetoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-methylacetoacetic acid, a valuable building block in organic synthesis, via the acetoacetic ester synthesis pathway. The protocols are based on established methodologies for the alkylation of β-keto esters and subsequent hydrolysis.

Introduction

The acetoacetic ester synthesis is a versatile and widely used method for the preparation of α-substituted and α,α-disubstituted ketones.[1] This synthetic route utilizes the acidic α-protons of ethyl acetoacetate (B1235776), which can be readily deprotonated by a moderately strong base to form a stabilized enolate. This enolate then acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction to form an α-alkylated β-keto ester.[2] Subsequent hydrolysis of the ester group, followed by acidification, yields the corresponding β-keto acid. For the synthesis of this compound, this β-keto acid is the final product. It is important to note that β-keto acids are susceptible to decarboxylation upon heating to yield a methyl ketone.[2] Therefore, the final hydrolysis and workup conditions must be carefully controlled to isolate the desired this compound.

Overall Reaction Scheme

The synthesis of this compound from ethyl acetoacetate proceeds in two main steps:

  • Alkylation: Deprotonation of ethyl acetoacetate with a suitable base, followed by reaction with a methylating agent (e.g., methyl iodide) to form ethyl 2-methylacetoacetate (B1246266).

  • Hydrolysis: Saponification of the resulting ethyl 2-methylacetoacetate to the corresponding carboxylate salt, followed by careful acidification to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Flash Point (°C)
Ethyl acetoacetateC₆H₁₀O₃130.141811.02170
Ethyl 2-methylacetoacetateC₇H₁₂O₃144.17187[3]1.019[3]-
This compoundC₅H₈O₃116.11[4]227.9[4]1.125[4]105.9[4]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals
Infrared (IR) Spectroscopy Broad O-H stretch: 2500-3000 cm⁻¹ (characteristic of a carboxylic acid)[4]C=O stretch (carboxylic acid): 1700-1750 cm⁻¹[4]C=O stretch (ketone): ~1715 cm⁻¹[4]
¹H NMR Spectroscopy α-methyl protons (doublet): ~1.0-1.5 ppm[4]α-proton (multiplet): Varies due to coupling and potential tautomerization[4]
¹³C NMR Spectroscopy Carboxylic acid carbonyl carbon: ~170-180 ppm[4]Ketone carbonyl carbon: ~200-210 ppm[4]

Experimental Protocols

The following protocols are adapted from established procedures for the alkylation of acetoacetic esters and the saponification of esters.[5][6]

Part 1: Synthesis of Ethyl 2-Methylacetoacetate

Materials:

  • Ethyl acetoacetate

  • Absolute ethanol (B145695)

  • Sodium metal

  • Methyl iodide

  • Calcium chloride

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, prepare a solution of sodium ethoxide by cautiously adding metallic sodium (1 equivalent) to absolute ethanol under an inert atmosphere.

  • Once all the sodium has reacted, add ethyl acetoacetate (1 equivalent) to the sodium ethoxide solution.

  • Heat the mixture to a gentle reflux with continuous stirring.

  • Add methyl iodide (1 equivalent) dropwise to the boiling solution over a period of approximately one hour.

  • Continue refluxing and stirring the mixture until the reaction is complete (can be monitored by TLC or until the solution is neutral to moist litmus (B1172312) paper).

  • Cool the reaction mixture and decant the solution from the precipitated sodium iodide.

  • Wash the salt with a small amount of absolute ethanol and add the washings to the main solution.

  • Remove the ethanol by distillation.

  • The crude ethyl 2-methylacetoacetate can be purified by distillation under reduced pressure.

Part 2: Synthesis of this compound (via Saponification)

Materials:

  • Ethyl 2-methylacetoacetate

  • Methanol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Ethyl ether

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve ethyl 2-methylacetoacetate (1 equivalent) in methanol.

  • Add an aqueous solution of sodium hydroxide or potassium hydroxide (1 M, >1 equivalent) to the ester solution.

  • Stir the mixture at room temperature. The progress of the saponification can be monitored by TLC until all the starting ester has been consumed.

  • Pour the reaction mixture into water and extract with ethyl ether to remove any unreacted starting material.

  • Carefully acidify the aqueous phase with concentrated HCl until the solution is acidic.

  • Extract the acidified aqueous phase with ethyl ether multiple times.

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.[6]

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude this compound.

  • Further purification can be achieved by recrystallization or distillation under reduced pressure, though care must be taken to avoid decarboxylation at high temperatures.

Visualizations

Experimental Workflow

Acetoacetic_Ester_Synthesis_Workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis Step 2: Hydrolysis start Ethyl Acetoacetate + Sodium Ethoxide enolate Formation of Enolate start->enolate Deprotonation alkylation Addition of Methyl Iodide enolate->alkylation Nucleophilic Attack intermediate Ethyl 2-Methylacetoacetate alkylation->intermediate Methylation saponification Saponification (NaOH or KOH) intermediate->saponification acidification Acidification (HCl) saponification->acidification Protonation product This compound acidification->product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism Overview

Reaction_Mechanism cluster_step1 Alkylation cluster_step2 Hydrolysis EAA Ethyl Acetoacetate Enolate Enolate Anion EAA->Enolate Base (EtO⁻) EMAA Ethyl 2-Methylacetoacetate Enolate->EMAA MeI Methyl Iodide MeI->EMAA EMAA_h Ethyl 2-Methylacetoacetate Carboxylate Carboxylate Salt EMAA_h->Carboxylate 1. OH⁻ MAA This compound Carboxylate->MAA 2. H₃O⁺

Caption: Key steps in the acetoacetic ester synthesis.

References

Application Notes and Protocols for Newborn Screening of Elevated 2-Methylacetoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elevated levels of 2-methylacetoacetic acid in newborns are indicative of an inherited metabolic disorder known as Beta-Ketothiolase Deficiency (BKTD), also referred to as mitochondrial acetoacetyl-CoA thiolase deficiency. This autosomal recessive condition results from mutations in the ACAT1 gene, leading to a deficiency of the mitochondrial acetoacetyl-CoA thiolase enzyme. This enzyme plays a crucial role in the catabolism of the amino acid isoleucine and in ketone body metabolism.[1][2] Impaired function of this enzyme leads to the accumulation of toxic organic acids, which can cause life-threatening ketoacidotic episodes, particularly during periods of illness or fasting.[1][3] Early detection through newborn screening is critical for timely management, which includes dietary modifications and avoidance of fasting, to prevent severe metabolic crises and long-term neurological complications.[2][4]

This document provides detailed application notes and protocols for the established newborn screening methods for detecting elevated this compound and other key biomarkers associated with BKTD.

Screening and Diagnostic Workflow

The standard workflow for identifying newborns with BKTD involves a two-tiered approach: an initial screening using tandem mass spectrometry (MS/MS) on dried blood spots (DBS), followed by confirmatory testing using gas chromatography-mass spectrometry (GC-MS) on urine samples for those with abnormal screening results.

Newborn Screening Workflow for Beta-Ketothiolase Deficiency Newborn Heel Prick Newborn Heel Prick Dried Blood Spot (DBS) Collection Dried Blood Spot (DBS) Collection Newborn Heel Prick->Dried Blood Spot (DBS) Collection Initial Screening (MS/MS) Initial Screening (MS/MS) Dried Blood Spot (DBS) Collection->Initial Screening (MS/MS) Normal Result Normal Result Initial Screening (MS/MS)->Normal Result C5:1 & C5OH within normal range Abnormal Result Abnormal Result Initial Screening (MS/MS)->Abnormal Result Elevated C5:1 and/or C5OH No Further Action No Further Action Normal Result->No Further Action Confirmatory Testing (Urine GC-MS) Confirmatory Testing (Urine GC-MS) Abnormal Result->Confirmatory Testing (Urine GC-MS) Diagnosis of BKTD Diagnosis of BKTD Confirmatory Testing (Urine GC-MS)->Diagnosis of BKTD Presence of specific organic acids Clinical Evaluation & Genetic Testing Clinical Evaluation & Genetic Testing Diagnosis of BKTD->Clinical Evaluation & Genetic Testing

Caption: Newborn screening workflow for BKTD.

Data Presentation: Quantitative Analysis of Screening Markers

The following tables summarize the quantitative data for the primary and secondary markers used in the screening and diagnosis of BKTD. It is important to note that cut-off values for newborn screening can vary between different laboratories and populations. Each laboratory should establish its own reference ranges.[5][6]

Table 1: Acylcarnitine Markers in Dried Blood Spots for Initial Screening by Tandem Mass Spectrometry

AnalyteAbbreviationTypical Cut-off Value (µmol/L)Significance in BKTD
TiglylcarnitineC5:10.03 - 0.15Primary marker; elevated due to impaired isoleucine metabolism.[7][8]
3-Hydroxyisovalerylcarnitine / 2-Methyl-3-hydroxybutyrylcarnitineC5OH0.43 - 0.8Primary marker; elevated due to impaired isoleucine metabolism.[7][8]
3-HydroxybutyrylcarnitineC4OHVariableEmerging marker; may be significantly elevated even with minor increases in C5:1 and C5OH.[7]

Table 2: Organic Acid Markers in Urine for Confirmatory Testing by Gas Chromatography-Mass Spectrometry

AnalyteNormal Range (mmol/mol creatinine)Pathological Range in BKTD (mmol/mol creatinine)Significance
2-Methyl-3-hydroxybutyric acid0 - 4Significantly elevatedA key diagnostic marker for BKTD.[2][9]
TiglylglycineUndetectable or trace amountsMarkedly elevatedA specific marker for impaired isoleucine catabolism.[1][10]
This compoundUndetectablePresent and elevatedA direct product of the metabolic block in isoleucine breakdown.[1][11]

Experimental Protocols

Protocol 1: Acylcarnitine Analysis from Dried Blood Spots (DBS) by Tandem Mass Spectrometry (MS/MS)

This protocol outlines the procedure for the extraction and analysis of acylcarnitines from DBS samples for the initial screening of BKTD.

Materials and Reagents:

  • Dried blood spot collection cards (e.g., Whatman 903)

  • 1/8-inch hole puncher

  • 96-well microtiter plates

  • Methanol (B129727) (HPLC grade)

  • Stable isotope-labeled internal standards for acylcarnitines (e.g., from Cambridge Isotope Laboratories)

  • 3N HCl in n-butanol

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Nitrogen gas evaporator

  • Plate shaker

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: a. Punch a single 1/8-inch disc from the center of a dried blood spot into a well of a 96-well plate. b. Prepare a working internal standard solution in methanol containing a mixture of stable isotope-labeled acylcarnitines. c. Add 100 µL of the working internal standard solution to each well containing a DBS punch. d. Seal the plate and place it on a plate shaker for 45 minutes at 45°C to extract the acylcarnitines.

  • Derivatization: a. After extraction, transfer the eluate to a new 96-well plate. b. Evaporate the solvent to dryness under a stream of nitrogen gas at 50°C. c. Add 50 µL of 3N HCl in n-butanol to each well. d. Seal the plate and incubate at 65°C for 20 minutes to convert the acylcarnitines to their butyl esters. e. Evaporate the butanolic HCl to dryness under a stream of nitrogen gas.

  • Analysis by MS/MS: a. Reconstitute the dried residue in each well with 100 µL of a mobile phase solution (e.g., 50:50 acetonitrile:water with 0.02% formic acid). b. Analyze the samples by flow injection analysis into the tandem mass spectrometer. c. The mass spectrometer is operated in the positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acylcarnitine butyl ester and its corresponding internal standard.

Acylcarnitine Analysis Workflow (DBS) DBS Punch DBS Punch Extraction Extraction with Methanol + Internal Standards DBS Punch->Extraction Evaporation1 Evaporation (Nitrogen) Extraction->Evaporation1 Derivatization Derivatization with Butanolic HCl Evaporation1->Derivatization Evaporation2 Evaporation (Nitrogen) Derivatization->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution MS_MS_Analysis MS/MS Analysis Reconstitution->MS_MS_Analysis

Caption: Workflow for acylcarnitine analysis from DBS.
Protocol 2: Organic Acid Analysis in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the confirmatory analysis of organic acids in urine samples from newborns with abnormal initial screening results.

Materials and Reagents:

  • Urine sample (frozen)

  • Internal standard solution (e.g., tropic acid)

  • 5M HCl

  • Sodium chloride

  • Ethyl acetate

  • Diethyl ether

  • Nitrogen gas evaporator

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine (B92270)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation and Extraction: a. Thaw the urine sample and determine the creatinine (B1669602) concentration. Adjust the sample volume to be equivalent to a standard creatinine amount. b. Add a known amount of the internal standard to the urine sample. c. Acidify the urine to a pH of less than 2 with 5M HCl. d. Saturate the solution with sodium chloride. e. Perform a liquid-liquid extraction of the organic acids using ethyl acetate, followed by a second extraction with diethyl ether. f. Combine the organic phases.

  • Derivatization: a. Evaporate the combined organic extracts to dryness under a stream of nitrogen gas at a controlled temperature (e.g., ambient to 40°C) to prevent the loss of volatile compounds. b. Add pyridine to the dried residue, followed by the derivatizing agent (BSTFA + 1% TMCS). c. Heat the mixture at 75°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

  • Analysis by GC-MS: a. Inject an aliquot of the derivatized sample into the GC-MS system. b. The GC separates the TMS-derivatized organic acids based on their volatility and interaction with the column stationary phase. c. The mass spectrometer identifies the separated compounds based on their mass spectra, which are compared to a library of known organic acid spectra. d. Quantitation is performed by comparing the peak area of each analyte to the peak area of the internal standard.

Urine Organic Acid Analysis Workflow (GC-MS) Urine_Sample Urine Sample + Internal Standard Acidification_Saturation Acidification (HCl) & Saturation (NaCl) Urine_Sample->Acidification_Saturation Extraction Liquid-Liquid Extraction (Ethyl Acetate/Diethyl Ether) Acidification_Saturation->Extraction Evaporation Evaporation (Nitrogen) Extraction->Evaporation Derivatization Derivatization (BSTFA) Evaporation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis

References

Best Practices for the Handling and Storage of 2-Methylacetoacetic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylacetoacetic acid is a crucial biomarker for the diagnosis of certain inborn errors of metabolism, most notably beta-ketothiolase deficiency, a disorder affecting isoleucine catabolism.[1][2][3][4] Accurate quantification of this keto acid in biological samples such as urine and plasma is paramount for clinical diagnosis and research. However, the inherent instability of this compound necessitates strict adherence to best practices for sample handling and storage to ensure the integrity and reliability of analytical results. These application notes provide detailed guidelines and protocols for the proper management of biological samples containing this compound.

Pre-Analytical Considerations

The journey to accurate measurement of this compound begins well before the sample reaches the analytical instrument. Meticulous attention to pre-analytical variables is critical to prevent the degradation of the target analyte.

Sample Collection:

  • Urine: A random urine sample should be collected in a sterile, preservative-free container.[1] The use of boric acid as a preservative is unsuitable for organic acid analysis.

  • Plasma: Whole blood should be collected in tubes containing K2-EDTA as an anticoagulant. This is the preferred choice for preserving cellular components and morphology.

Immediate Post-Collection Handling:

Due to the instability of keto acids, immediate processing of samples is highly recommended.

  • Urine: If not analyzed immediately, the urine sample should be frozen as soon as possible.

  • Plasma: Centrifugation of whole blood to separate plasma should be performed promptly after collection.

Sample Processing

Plasma Isolation:

  • Centrifuge whole blood collected in EDTA tubes at 800-1000 x g for 10 minutes at room temperature. Ensure the centrifuge brake is off to prevent disruption of the separated layers.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer.

  • Transfer the plasma into clearly labeled cryovials for storage.

Sample Preservation:

For enhanced stability, especially for plasma samples, deproteinization is a crucial step.

  • Add perchloric acid to the plasma sample to precipitate proteins.

  • Centrifuge the mixture to pellet the precipitated proteins.

  • Collect the deproteinized supernatant for storage.

Storage Recommendations

The stability of this compound is highly dependent on storage temperature and duration.

Sample TypeShort-Term Storage (≤ 24 hours)Long-Term Storage (> 24 hours)
Urine 4°C-20°C or, ideally, -80°C for several years of stability.[1]
Plasma (Native) 4°C-80°C. Avoid multiple freeze-thaw cycles.
Plasma (Deproteinized) 4°C-80°C. Stable for at least 60 days.[5]

Key Storage Considerations:

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be minimized as it can lead to analyte degradation.[6] It is advisable to aliquot samples into smaller volumes before freezing.

  • Storage at Room Temperature: Prolonged storage of urine at room temperature can lead to a significant decrease in the concentration of various metabolites, including amino acids, and should be strictly avoided.[7]

Analytical Methodology: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the quantitative analysis of organic acids, including this compound, in biological fluids.[8]

Experimental Protocol: Extraction and Derivatization of this compound from Urine

This protocol outlines the steps for the liquid-liquid extraction and subsequent derivatization of this compound from urine samples for GC-MS analysis.

1. Reagents and Materials:

  • Ethyl acetate (B1210297) (chromatography grade)

  • Sodium chloride (NaCl)

  • Hydroxylamine (B1172632) hydrochloride solution (50 g/L)

  • 7.5 M Sodium hydroxide (B78521) (NaOH)

  • 6 M Hydrochloric acid (HCl)

  • Internal Standard (e.g., Tropic acid in methanol)

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Glass test tubes

  • Centrifuge

  • Water bath or incubator

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., HP-5)

2. Extraction Procedure:

  • To a glass test tube, add a volume of urine equivalent to 1 mg of creatinine.

  • Add a known amount of the internal standard.

  • Add 1 gram of NaCl and 500 µL of hydroxylamine hydrochloride solution.

  • Adjust the pH of the mixture to 14 with 7.5 M NaOH and incubate for 30 minutes at 60°C. This step stabilizes the keto form of the acid.

  • After cooling, acidify the mixture with 6 M HCl.

  • Perform a liquid-liquid extraction by adding 6 mL of ethyl acetate and vortexing thoroughly.

  • Centrifuge to separate the phases and carefully collect the upper organic layer (ethyl acetate).

  • Repeat the extraction twice more with fresh ethyl acetate and pool the organic layers.

  • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen.

3. Derivatization Procedure:

  • To the dried extract, add the derivatization reagent (BSTFA with 1% TMCS) and pyridine. Silylation with reagents like BSTFA converts the non-volatile organic acid into a volatile trimethylsilyl (B98337) (TMS) derivative suitable for GC analysis.[9][10]

  • Incubate the mixture at a specific temperature and time (e.g., 60°C for 60 minutes) to ensure complete derivatization.[10] The resulting derivative for this compound is Trimethylsilyl 2-methyl-3-[(trimethylsilyl)oxy]-2-butenoate.[2]

  • The sample is now ready for injection into the GC-MS system.

4. GC-MS Parameters (Example):

  • Column: HP-5 (30 m x 0.25 mm x 0.25 µm film thickness)[8]

  • Carrier Gas: Helium

  • Injector Temperature: 250°C[8]

  • Oven Temperature Program:

    • Initial temperature: 50°C for 3 minutes

    • Ramp to 140°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 3 minutes[8]

  • Mass Spectrometer: Operated in full scan mode (e.g., scanning from m/z 50 to 550).

Visual Protocols and Pathways

experimental_workflow cluster_collection Sample Collection & Initial Handling cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis start Collect Urine/Blood Sample centrifuge Centrifuge Blood (for plasma) start->centrifuge Blood freeze_urine Freeze Urine Immediately start->freeze_urine Urine deproteinize Deproteinize Plasma (optional but recommended) centrifuge->deproteinize store Store at -80°C freeze_urine->store deproteinize->store extract Liquid-Liquid Extraction store->extract derivatize Derivatization (Silylation) extract->derivatize gcms GC-MS Analysis derivatize->gcms

Caption: Experimental workflow for handling and analysis of this compound.

Isoleucine_Catabolism Isoleucine Isoleucine Metabolite1 Intermediate Metabolites Isoleucine->Metabolite1 Tiglyl_CoA Tiglyl-CoA Metabolite1->Tiglyl_CoA Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Tiglyl_CoA->Methylacetoacetyl_CoA Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA Methylacetoacetic_Acid This compound (Excreted in Urine) Methylacetoacetyl_CoA->Methylacetoacetic_Acid Block Beta-Ketothiolase Deficiency TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies Block->Propionyl_CoA Block->Acetyl_CoA

Caption: Simplified pathway of Isoleucine catabolism and the effect of Beta-Ketothiolase deficiency.

References

Application Notes and Protocols for the Use of 2-Methylacetoacetic Acid in the Study of Inborn Errors of Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylacetoacetic acid is a key biomarker for the diagnosis of beta-ketothiolase deficiency, a rare autosomal recessive inborn error of metabolism.[1][2][3] This disorder, also known as mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, affects the catabolism of the amino acid isoleucine and the metabolism of ketone bodies.[1][4][5] A deficiency in the T2 enzyme, encoded by the ACAT1 gene, leads to the accumulation of 2-methylacetoacetyl-CoA, which is then hydrolyzed to this compound and excreted in the urine.[2][4][6] The detection and quantification of this compound in urine are therefore critical for the diagnosis and monitoring of this condition. These application notes provide detailed protocols for the analysis of this compound and summarize relevant quantitative data.

Inborn Errors of Metabolism Associated with this compound

The primary inborn error of metabolism associated with elevated levels of this compound is:

  • Beta-Ketothiolase Deficiency (Mitochondrial Acetoacetyl-CoA Thiolase Deficiency): This disorder is characterized by intermittent ketoacidotic episodes, often triggered by illness, fasting, or high protein intake.[1][2][6] Symptoms can include vomiting, dehydration, lethargy, and in severe cases, coma.[2][6] Urinary organic acid analysis is a primary diagnostic tool, with this compound being a hallmark finding.[1][3]

Quantitative Data

The concentration of this compound in urine is significantly elevated in individuals with beta-ketothiolase deficiency compared to healthy controls. The following table summarizes the reported quantitative data.

AnalyteConditionMatrixConcentration Range (umol/mmol creatinine)Reference
This compoundBeta-Ketothiolase DeficiencyUrine325.0 (0.0 - 650.0)
This compoundBeta-Ketothiolase DeficiencyUrine8030
This compoundHealthy ControlsUrine0 - 0[3]

Signaling and Metabolic Pathways

Isoleucine Catabolism and Beta-Ketothiolase Deficiency

The following diagram illustrates the pathway of isoleucine catabolism and the metabolic block in beta-ketothiolase deficiency that leads to the accumulation of this compound.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha-Keto-beta-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination alpha_Methylbutyryl_CoA alpha-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Oxidative decarboxylation Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA Dehydrogenation alpha_Methyl_beta_hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->alpha_Methyl_beta_hydroxybutyryl_CoA Hydration Two_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA alpha_Methyl_beta_hydroxybutyryl_CoA->Two_Methylacetoacetyl_CoA Dehydrogenation Propionyl_CoA Propionyl-CoA Two_Methylacetoacetyl_CoA->Propionyl_CoA Mitochondrial Acetoacetyl-CoA Thiolase (T2) Acetyl_CoA Acetyl-CoA Two_Methylacetoacetyl_CoA->Acetyl_CoA Mitochondrial Acetoacetyl-CoA Thiolase (T2) Two_Methylacetoacetic_acid This compound (Excreted in Urine) Two_Methylacetoacetyl_CoA->Two_Methylacetoacetic_acid Hydrolysis

Isoleucine catabolism pathway and the defect in beta-ketothiolase deficiency.
Ketone Body Metabolism and Beta-Ketothiolase Deficiency

The diagram below shows the role of mitochondrial acetoacetyl-CoA thiolase (T2) in ketone body metabolism and how its deficiency impairs this process.

Ketone_Body_Metabolism cluster_Liver Liver (Ketogenesis) cluster_Extrahepatic Extrahepatic Tissues (Ketolysis) Acetyl_CoA_L 2x Acetyl-CoA Acetoacetyl_CoA_L Acetoacetyl-CoA Acetyl_CoA_L->Acetoacetyl_CoA_L Thiolase (T2) HMG_CoA HMG-CoA Acetoacetyl_CoA_L->HMG_CoA HMG-CoA Synthase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA Lyase Beta_Hydroxybutyrate beta-Hydroxybutyrate Acetoacetate->Beta_Hydroxybutyrate Acetoacetate_E Acetoacetate Acetoacetate->Acetoacetate_E Bloodstream Beta_Hydroxybutyrate->Acetoacetate_E Bloodstream Acetoacetyl_CoA_E Acetoacetyl-CoA Acetoacetate_E->Acetoacetyl_CoA_E SCOT Acetyl_CoA_E 2x Acetyl-CoA Acetoacetyl_CoA_E->Acetyl_CoA_E Thiolase (T2) TCA_Cycle TCA Cycle Acetyl_CoA_E->TCA_Cycle

Role of T2 in ketone body metabolism and the impact of its deficiency.

Experimental Protocols

Protocol 1: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the procedure for the extraction, derivatization, and analysis of this compound in urine samples.

1. Sample Preparation (Urine)

  • Collect a random urine sample in a sterile, preservative-free container.[7]

  • Store the urine sample frozen at -20°C or lower prior to analysis.[7]

  • Thaw the urine sample at room temperature.

  • Centrifuge the urine sample to remove any particulate matter.

  • Determine the creatinine (B1669602) concentration of the urine sample to normalize the volume for extraction. The volume of urine to be extracted should be adjusted to a standard creatinine concentration (e.g., 1 mmol/L).[7]

2. Extraction

  • Transfer a calculated volume of urine (normalized to creatinine) to a clean glass tube.

  • Acidify the urine to a pH of less than 2 with 5M HCl.[8]

  • Saturate the acidified urine with solid sodium chloride.[8]

  • Perform a liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate). Vortex thoroughly for 1 minute.[9]

  • Centrifuge the sample to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Repeat the extraction process on the aqueous layer to maximize recovery.

  • Combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.[8]

3. Derivatization

To make the organic acids volatile for GC-MS analysis, a two-step derivatization process is typically employed:

  • Oximation: This step is for keto-acids.

    • Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract.[9]

    • Incubate the mixture at 60°C for 30 minutes.[9]

  • Silylation:

    • To the same tube, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8][10]

    • Incubate the mixture at 70-90°C for 15-60 minutes.[9][10]

4. GC-MS Analysis

The following are suggested starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[11]
Injection Volume1 µL
Injection ModeSplit or Splitless
Inlet Temperature250°C
Carrier GasHelium at a constant flow rate
Oven ProgramInitial temperature of 70°C, hold for 2 minutes, then ramp at 4°C/min to 155°C, hold for 2 minutes, then ramp at 4°C/min to 170°C, hold for 2 minutes, then ramp to a final temperature.[12]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV.[11]
Mass RangeScan from m/z 40-500.[11]
Ion Source Temp230°C
Quadrupole Temp150°C

5. Data Analysis

  • Identify the trimethylsilyl (B98337) (TMS) derivative of this compound in the total ion chromatogram based on its retention time and mass spectrum.

  • The mass spectrum of the this compound-TMS derivative will show characteristic fragment ions.

  • Quantification can be performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards of this compound. The results should be expressed as a ratio to the creatinine concentration (e.g., umol/mmol creatinine).

Experimental Workflow Diagram

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Derivatization Derivatization cluster_Analysis Analysis Urine_Collection Urine Collection Centrifugation Centrifugation Urine_Collection->Centrifugation Creatinine_Measurement Creatinine Measurement Centrifugation->Creatinine_Measurement Volume_Normalization Volume Normalization Creatinine_Measurement->Volume_Normalization Acidification Acidification (pH < 2) Volume_Normalization->Acidification Salt_Saturation Salt Saturation Acidification->Salt_Saturation LLE Liquid-Liquid Extraction (Ethyl Acetate) Salt_Saturation->LLE Evaporation Evaporation to Dryness LLE->Evaporation Oximation Oximation (Methoxyamine HCl) Evaporation->Oximation Silylation Silylation (BSTFA + TMCS) Oximation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis Data_Processing Data Processing and Quantification GCMS_Analysis->Data_Processing

Workflow for the analysis of this compound in urine by GC-MS.

Conclusion

The accurate measurement of this compound in urine is a cornerstone in the diagnosis and management of beta-ketothiolase deficiency. The provided protocols and data offer a comprehensive guide for researchers and clinicians working on inborn errors of metabolism. Adherence to standardized analytical procedures is crucial for obtaining reliable and comparable results, ultimately leading to improved patient outcomes.

References

Troubleshooting & Optimization

How to improve the yield of 2-Methylacetoacetic acid synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing 2-methylacetoacetic acid, focusing on strategies to improve yield and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include the classical acetoacetic ester synthesis, which involves the alkylation of ethyl or methyl acetoacetate (B1235776) followed by hydrolysis.[1] Alternative approaches aimed at improving yield and sustainability include enzymatic hydrolysis and microwave-assisted synthesis.[2]

Q2: What is the primary cause of yield loss during this synthesis?

A2: Yield loss often stems from the inherent instability of β-keto acids, which can readily undergo decarboxylation to form acetone (B3395972) and carbon dioxide, particularly under harsh temperature or pH conditions.[1] Incomplete reactions, side-product formation (such as dialkylation or O-alkylation), and difficulties during product isolation are also significant contributors to reduced yields.

Q3: What are the key reaction parameters to control for optimal yield?

A3: To achieve optimal yield, precise control over several parameters is critical. These include:

  • Stoichiometry: The molar ratio of the base (e.g., sodium ethoxide) to the acetoacetic ester is crucial for efficient enolate formation.[2]

  • Temperature: Maintaining a low temperature during the alkylation step minimizes side reactions. The temperature should also be carefully controlled during hydrolysis and acidification to prevent premature decarboxylation.[2]

  • pH: The pH during the final acidification step must be carefully adjusted to protonate the carboxylate without promoting strong acid-catalyzed decomposition. A target pH of ~2–3 is often recommended.[2]

Q4: How does the choice of starting materials affect the synthesis?

A4: The purity of starting materials, such as the acetoacetic ester and the alkylating agent (e.g., methyl iodide), is important to prevent side reactions. The choice of base (e.g., sodium ethoxide for ethyl acetoacetate) should correspond to the ester's alcohol group to avoid transesterification.

Synthesis Methods and Yield Comparison

The selection of a synthetic route can significantly impact the final yield of this compound. The table below summarizes various reported methods and their corresponding yields for comparison.

Synthesis MethodKey ReactantsTypical ConditionsReported Yield (%)Reference
Hydrogenation & HydrolysisMethyl acetoacetate, Formaldehyde, H₂, Pd/C50–80°C, 0.4–0.6 MPa H₂92-95% (for the ester intermediate)[2]
Microwave-Assisted SynthesisAcetoacetic Ester, Methylating Agent300 W, 15 min89%[2]
Enzymatic Hydrolysis2-Methylacetoacetic Ester, LipasepH 7.0, 30°C80–82%[2]
Classical Acetoacetic Ester SynthesisEthyl Acetoacetate, Sodium Ethoxide, Methyl IodideVariesTypically lower than modern methods without optimization[1]

Experimental Protocols

Protocol 1: Classical Synthesis via Alkylation of Ethyl Acetoacetate

This protocol describes the synthesis of this compound from ethyl acetoacetate.

Step 1: Formation of the Enolate

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve sodium metal in absolute ethanol (B145695) to prepare sodium ethoxide.

  • Cool the sodium ethoxide solution in an ice bath.

  • Slowly add one molar equivalent of ethyl acetoacetate to the cooled solution with continuous stirring. This forms the sodium salt of the ethyl acetoacetate enolate.

Step 2: Alkylation

  • To the enolate solution, add one molar equivalent of methyl iodide dropwise through the dropping funnel. Maintain a low temperature throughout the addition to control the exothermic reaction.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

Step 3: Saponification (Hydrolysis)

  • Add a solution of sodium hydroxide (B78521) to the reaction mixture.

  • Heat the mixture to reflux to hydrolyze the ester group, forming the sodium salt of this compound.

Step 4: Acidification and Extraction

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the mixture by slowly adding cold, dilute hydrochloric acid until the pH reaches approximately 2-3. This step is critical and must be done at a low temperature to prevent decarboxylation.

  • Extract the resulting aqueous solution with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

Step 5: Purification

  • The crude product can be purified by vacuum distillation or recrystallization from appropriate polar solvents like ethanol.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem: Low or No Product Yield

Potential Cause Recommended Solution
Inefficient Enolate Formation Ensure the use of a strong, non-nucleophilic base (e.g., sodium hydride) or a corresponding alkoxide base (sodium ethoxide for ethyl esters). Ensure all reagents and solvents are anhydrous, as water will quench the enolate.
Premature Decarboxylation Maintain low temperatures (<10°C) during the hydrolysis and especially during the final acidification step. Acidify slowly with a pre-chilled acid solution.[1]
Incomplete Hydrolysis Ensure sufficient heating time during the saponification step. Monitor the disappearance of the ester starting material using TLC or GC.

Problem: Presence of Unreacted Starting Material (Acetoacetic Ester)

Potential Cause Recommended Solution
Insufficient Alkylation Time or Temperature Increase the reaction time after adding the alkylating agent. If the reaction is too slow at room temperature, gentle warming may be applied, but this increases the risk of side reactions.
Poor Quality Alkylating Agent Use a fresh, high-purity alkylating agent (e.g., methyl iodide).

Problem: Formation of Significant Byproducts

Potential Cause Recommended Solution
Dialkylation of Acetoacetic Ester Use a strict 1:1 molar ratio of enolate to the alkylating agent. Add the alkylating agent slowly and at a low temperature to control reactivity.
O-alkylation vs. C-alkylation The choice of solvent can influence the ratio of C- to O-alkylation. Polar aprotic solvents tend to favor C-alkylation, which is the desired pathway.
Aldol Condensation or Other Side Reactions Lower the reaction temperature to minimize the rate of side reactions.[3] Ensure the base is fully consumed before proceeding to subsequent steps where it might catalyze other reactions.

Problem: Difficulty in Product Isolation and Purification

Potential Cause Recommended Solution
Emulsion Formation During Extraction Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions and improve phase separation.
Product Decomposition During Distillation Use high vacuum distillation to lower the boiling point and minimize thermal stress on the product. Ensure the distillation apparatus is clean and free of acidic or basic residues.

Visual Workflows

The following diagrams illustrate the key workflows for the synthesis and troubleshooting processes.

cluster_synthesis General Synthesis Workflow A 1. Enolate Formation (Ethyl Acetoacetate + Base) B 2. Alkylation (+ Methyl Iodide) A->B Forms C-C bond C 3. Saponification (Hydrolysis of Ester) B->C Converts ester to salt D 4. Acidification (Low Temperature) C->D Protonates carboxylate E 5. Extraction & Purification D->E Isolates product F Final Product: This compound E->F

Caption: A simplified workflow for the synthesis of this compound.

cluster_troubleshooting Troubleshooting Decision Tree Start Problem: Low Final Yield Check1 Analyze crude product by NMR/GC-MS Start->Check1 Result1 High starting material content? Check1->Result1 Solution1 Optimize alkylation: - Increase reaction time - Check reagent purity Result1->Solution1 Yes Result2 High byproduct content? Result1->Result2 No End Yield Improved Solution1->End Solution2 Optimize conditions: - Lower temperature - Control stoichiometry Result2->Solution2 Yes Result3 Product degraded? Result2->Result3 No Solution2->End Solution3 Refine workup: - Keep acidification cold - Use high vacuum for distillation Result3->Solution3 Yes Solution3->End

Caption: A troubleshooting flowchart for diagnosing low-yield issues.

References

Addressing the instability of 2-Methylacetoacetic acid during analytical procedures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of 2-methylacetoacetic acid during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What makes this compound unstable?

A1: this compound is a β-keto acid, a class of compounds known for their instability. Its structure, featuring a ketone group at the beta-position relative to a carboxylic acid, makes it susceptible to two primary degradation pathways:

  • Keto-enol tautomerism: The molecule can exist in equilibrium between its keto and enol forms. This isomerization can lead to multiple peaks or poor peak shape during chromatographic analysis.

  • Decarboxylation: Especially when heated or under acidic conditions, this compound can readily lose a molecule of carbon dioxide (CO2) from its carboxylic acid group, converting it into 2-butanone (B6335102). This leads to an underestimation of the actual concentration of this compound in the sample.[1][2][3]

Q2: What are the primary degradation products of this compound?

A2: The main degradation product of this compound is 2-butanone (also known as methyl ethyl ketone) and carbon dioxide, formed through decarboxylation.[4] The enol tautomer is an intermediate in this process.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures accelerate the degradation of this compound. For optimal stability, especially for long-term storage, samples should be kept at ultra-low temperatures. Storage at -80°C is highly recommended to significantly slow down the decarboxylation process.[1][5]

Q4: How does pH influence the stability of this compound?

A4: The stability of this compound is pH-dependent. Acidic conditions promote the protonated form of the carboxylic acid, which is more prone to decarboxylation.[1] Maintaining a neutral to slightly alkaline pH can help stabilize the molecule by keeping it in its deprotonated carboxylate anion form, which is less susceptible to decarboxylation.[1]

Q5: Why is derivatization often necessary for the analysis of this compound by Gas Chromatography (GC)?

A5: Derivatization is a crucial step for several reasons:

  • Increases Volatility: this compound is not sufficiently volatile for direct GC analysis. Derivatization converts the polar carboxylic acid and ketone groups into less polar, more volatile derivatives.

  • Enhances Thermal Stability: The derivatization process protects the molecule from thermal degradation in the hot GC inlet and column.[6]

  • Improves Chromatographic Performance: Derivatized analytes generally exhibit better peak shapes and are less likely to interact with active sites in the GC system.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

GC-MS Analysis
ProblemPotential CauseSuggested Solution
Low or No Peak for this compound Analyte degradation prior to analysis.Ensure rapid sample processing after collection. Store samples at -80°C until analysis.[1][5]
Incomplete derivatization.Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding derivatization reagents.
Decarboxylation in the GC inlet.Lower the injector port temperature. Ensure complete derivatization to protect the carboxylic acid group.[1]
Poor Peak Shape (Tailing) Active sites in the GC system (liner, column).Use a deactivated liner and a high-quality capillary column. Regularly condition the column.
Incomplete derivatization.Re-optimize the derivatization procedure to ensure all active hydrogens are replaced.
Multiple Peaks for a Single Analyte Keto-enol tautomerism.Derivatization of the keto group (oximation) before silylation can stabilize the molecule in one form.[7]
Incomplete derivatization leading to multiple derivatives.Ensure derivatization reaction goes to completion by optimizing reaction time and temperature.
Inconsistent Retention Times Fluctuations in GC oven temperature or carrier gas flow rate.Calibrate the GC oven and check for leaks in the gas lines.
Column degradation.Replace the GC column if it has been used extensively or shows signs of bleed.
Sample Preparation and Storage
ProblemPotential CauseSuggested Solution
Analyte Loss During Sample Storage Degradation due to improper temperature.Store urine or plasma samples at -80°C immediately after collection.[5] Avoid repeated freeze-thaw cycles.
Degradation due to incorrect pH.Adjust the sample pH to neutral or slightly alkaline if immediate analysis is not possible. However, for urinary organic acid analysis, acidification is often the first step in the extraction process to ensure protonation of the acids for efficient extraction. In this case, proceed with extraction and derivatization as quickly as possible.
Low Recovery After Extraction Inefficient extraction from the sample matrix.Ensure the sample is adequately acidified (e.g., to pH < 2) before extraction with an organic solvent like ethyl acetate (B1210297). Perform multiple extractions for better recovery.

Data Presentation

Stability of Acetoacetate (B1235776) (a related β-keto acid) in Serum at Different Storage Temperatures

The following table summarizes the stability of acetoacetate, a structurally similar β-keto acid, in serum over time at different storage temperatures. This data provides a strong indication of the expected stability profile for this compound.

Storage TemperatureTimeAnalyte LossRate Constant for Decarboxylation (min⁻¹)
-20°C7 days~40%(6.4 ± 2.9) x 10⁻⁵
-20°C40 daysAlmost complete degradation(6.4 ± 2.9) x 10⁻⁵
-80°C40 days~15%(0.4 ± 0.3) x 10⁻⁵

(Data adapted from a study on acetoacetate stability)[5]

Experimental Protocols

Protocol 1: Urinary Organic Acid Analysis by GC-MS including this compound

This protocol is adapted from a standard method for the analysis of urinary organic acids.[8][9]

1. Sample Preparation and Extraction:

  • To 2 mL of urine, add internal standards (e.g., tropic acid and 2-ketocaproic acid).

  • Acidify the sample to pH < 2 with 6N HCl.

  • Extract the organic acids twice with 4 mL of ethyl acetate.

  • Combine the ethyl acetate layers and dry with anhydrous sodium sulfate.

  • Evaporate the solvent to near dryness under a stream of nitrogen.

  • Re-dissolve the residue in 0.5 mL of toluene (B28343) and evaporate to dryness again to remove any residual water.

2. Derivatization (Silylation):

  • To the dried residue, immediately add 200 µL of a silylation reagent mixture (e.g., BSTFA + 1% TMCS in pyridine).

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • After cooling, add 0.5 mL of hexane (B92381) and transfer the solution to a GC autosampler vial.

3. GC-MS Parameters:

  • GC Column: Agilent CP-Sil 8 CB Low Bleed/MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]

  • Carrier Gas: Helium at a constant flow.

  • Injector Temperature: 270°C.[8]

  • Oven Temperature Program: 50°C (hold 1 min), then ramp to 80°C at 10°C/min, then to 150°C at 1.7°C/min, then to 220°C at 3.5°C/min, then to 290°C at 20°C/min (hold 10 min).[8]

  • MS Detector: Scan mode (e.g., m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.

Mandatory Visualizations

Degradation Pathway of this compound

cluster_0 Keto-Enol Tautomerism cluster_1 Decarboxylation 2-Methylacetoacetic_acid_keto This compound (Keto Form) Enol_intermediate Enol Intermediate 2-Methylacetoacetic_acid_keto->Enol_intermediate Isomerization Enol_intermediate->2-Methylacetoacetic_acid_keto Isomerization 2_Butanone 2-Butanone Enol_intermediate->2_Butanone Spontaneous CO2 Carbon Dioxide Enol_intermediate->CO2

Caption: Degradation of this compound via tautomerism and decarboxylation.

Troubleshooting Workflow for Low Analyte Signal

start Low/No Peak for this compound check_storage Check Sample Storage Conditions (Temp, Duration) start->check_storage check_derivatization Review Derivatization Protocol (Reagents, Time, Temp) check_storage->check_derivatization Proper improper_storage Action: Re-prepare sample from properly stored aliquot (-80°C) check_storage->improper_storage Improper check_gc_inlet Evaluate GC Inlet Conditions (Temperature) check_derivatization->check_gc_inlet Complete incomplete_derivatization Action: Optimize derivatization (ensure dryness, sufficient reagent) check_derivatization->incomplete_derivatization Incomplete inlet_degradation Action: Lower inlet temperature and re-inject check_gc_inlet->inlet_degradation Too High end Problem Resolved check_gc_inlet->end Optimal improper_storage->end incomplete_derivatization->end inlet_degradation->end

Caption: A logical workflow for troubleshooting low signal of this compound.

References

Minimizing side reactions in the synthesis of 2-methyl-3-oxobutanoic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-3-oxobutanoic acid. The primary focus is on minimizing side reactions to enhance product yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of 2-methyl-3-oxobutanoic acid?

A1: The most significant side reaction is the decarboxylation of the β-keto acid product.[1][2] This reaction involves the loss of carbon dioxide from the carboxylic acid group, leading to the formation of 3-methyl-2-butanone. This process is thermally sensitive and can significantly reduce the yield of the desired product.[1]

Q2: What factors promote the decarboxylation of 2-methyl-3-oxobutanoic acid?

A2: The primary factors that promote decarboxylation are elevated temperatures and acidic conditions.[1][2] The protonated form of the β-keto acid is more susceptible to decarboxylation.[2] Therefore, maintaining low temperatures and a neutral to slightly alkaline pH is crucial for the stability of the product.[1][2]

Q3: How can I monitor the progress of the synthesis and the extent of side reactions?

A3: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction. TLC can be used for rapid, qualitative assessment of the consumption of starting materials and the formation of the product. GC-MS can provide more detailed information on the presence of the desired product and byproducts like the decarboxylated ketone. For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the β-keto acid.[2]

Q4: What are the typical starting materials for the synthesis of 2-methyl-3-oxobutanoic acid?

A4: A common synthetic route involves the hydrolysis of a corresponding ester, such as methyl 2-methyl-3-oxobutanoate or ethyl 2-methyl-3-oxobutanoate. This hydrolysis, also known as saponification, is typically carried out under basic conditions followed by careful acidification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of 2-Methyl-3-oxobutanoic Acid Decarboxylation: The reaction or workup temperature was too high.- Conduct the hydrolysis of the precursor ester at low temperatures (e.g., 0-5 °C). - During workup, maintain the temperature of all solutions at or below room temperature. - Avoid any prolonged heating of the final product.[1]
Incomplete Hydrolysis: The saponification of the starting ester was not complete.- Ensure a sufficient amount of base (e.g., NaOH or KOH) is used for the hydrolysis. - Allow for adequate reaction time, monitoring the disappearance of the starting ester by TLC.
Loss during Extraction: The product was not efficiently extracted from the aqueous phase.- Acidify the aqueous layer to a pH of approximately 2-3 before extraction to ensure the carboxylic acid is in its protonated, less water-soluble form. - Use an appropriate organic solvent for extraction, such as diethyl ether or ethyl acetate (B1210297). - Perform multiple extractions to maximize recovery.
Presence of 3-Methyl-2-butanone Impurity Decarboxylation: The product has degraded due to heat or acidic conditions.- Re-evaluate the temperature control throughout the synthesis and purification steps. - During acidification, add the acid slowly and with efficient cooling to avoid localized heating. - Store the purified product at low temperatures (e.g., -20 °C or below).[2]
Presence of Unreacted Starting Ester Incomplete Hydrolysis: Insufficient base or reaction time.- Increase the molar excess of the base or prolong the reaction time for the saponification step. - Ensure efficient stirring to promote the reaction between the ester and the base.
Difficulty in Isolating the Product Product is highly water-soluble: Challenges in extracting the product from the aqueous phase.- After acidification, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. - Use a continuous liquid-liquid extraction apparatus for more efficient extraction of water-soluble compounds.

Data Presentation

Table 1: Influence of Temperature and pH on the Stability of β-Keto Acids (Illustrative Data)

Condition Temperature (°C) pH Approximate Half-life Primary Degradation Product
1 47.0Several days to weeks3-Methyl-2-butanone
2 257.0Hours to days3-Methyl-2-butanone
3 253.0Minutes to hours3-Methyl-2-butanone
4 507.0Minutes3-Methyl-2-butanone
5 503.0Seconds to minutes3-Methyl-2-butanone

Note: This table provides illustrative data based on the general behavior of β-keto acids. The actual rates of decomposition for 2-methyl-3-oxobutanoic acid may vary.

Experimental Protocols

Key Experiment: Synthesis of 2-Methyl-3-oxobutanoic Acid via Hydrolysis of Methyl 2-Methyl-3-oxobutanoate

This protocol outlines the saponification of methyl 2-methyl-3-oxobutanoate followed by acidification to yield 2-methyl-3-oxobutanoic acid, with an emphasis on minimizing decarboxylation.

Materials:

  • Methyl 2-methyl-3-oxobutanoate

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Saponification:

    • Dissolve methyl 2-methyl-3-oxobutanoate in a minimal amount of methanol (B129727) or ethanol (B145695) in a round-bottom flask.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add a pre-chilled 1 M solution of NaOH or KOH to the flask with vigorous stirring. The amount of base should be in a slight molar excess (e.g., 1.1 equivalents) relative to the ester.

    • Continue stirring the reaction mixture in the ice bath for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Workup and Acidification:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing cold deionized water.

    • Wash the aqueous layer with cold diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

    • Cool the aqueous layer in an ice bath.

    • Slowly and with vigorous stirring, add pre-chilled 1 M HCl to the aqueous layer to acidify it to a pH of approximately 2-3. Monitor the pH using a pH meter or pH paper.

  • Extraction and Drying:

    • Immediately extract the acidified aqueous layer with three portions of cold diethyl ether or ethyl acetate.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator at a low temperature (water bath temperature below 30 °C) and reduced pressure to obtain the crude 2-methyl-3-oxobutanoic acid.

  • Purification (Optional):

    • If necessary, the product can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system, ensuring the entire process is conducted at a low temperature.

Visualizations

Synthesis_Workflow cluster_hydrolysis Step 1: Saponification cluster_acidification Step 2: Acidification & Extraction cluster_purification Step 3: Isolation start Methyl 2-methyl-3-oxobutanoate hydrolysis Hydrolysis with NaOH/KOH at 0-5°C start->hydrolysis intermediate Sodium 2-methyl-3-oxobutanoate hydrolysis->intermediate acidification Acidification with cold HCl to pH 2-3 intermediate->acidification extraction Extraction with cold ether/ethyl acetate acidification->extraction drying Drying over Na2SO4 extraction->drying evaporation Low-temperature solvent removal drying->evaporation product 2-Methyl-3-oxobutanoic Acid evaporation->product

Caption: Experimental workflow for the synthesis of 2-methyl-3-oxobutanoic acid.

Decarboxylation_Pathway cluster_main Factors Influencing Decarboxylation cluster_factors Promoting Factors product 2-Methyl-3-oxobutanoic Acid side_reaction Decarboxylation product->side_reaction Side Reaction byproduct 3-Methyl-2-butanone + CO2 side_reaction->byproduct high_temp High Temperature high_temp->side_reaction acidic_ph Acidic pH acidic_ph->side_reaction

Caption: Factors promoting the decarboxylation of 2-methyl-3-oxobutanoic acid.

References

Optimizing GC-MS instrument parameters for 2-Methylacetoacetic acid detection.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information for the detection and optimization of 2-Methylacetoacetic acid using Gas Chromatography-Mass Spectrometry (GC-MS).

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is derivatization required for the GC-MS analysis of this compound?

A1: this compound, like other organic and keto acids, is a polar compound with low volatility. Direct injection into a GC-MS system results in poor chromatographic peak shape and low sensitivity due to interactions with active sites in the system.[1][2] Derivatization converts the polar carboxylic acid and ketone functional groups into less polar, more volatile, and more thermally stable derivatives, making the compound suitable for GC analysis.[2][3]

Q2: What is the recommended derivatization strategy for this compound?

A2: A two-step derivatization process is the most widely used and robust strategy for keto acids.[3]

  • Methoximation: The sample is first reacted with a reagent like methoxyamine hydrochloride (MeOx). This step converts the reactive ketone group into a stable methoxime, which is critical for preventing tautomerization (the structural rearrangement of isomers).[3]

  • Silylation: Following methoximation, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is added.[3][4] This reaction converts the carboxylic acid group into a volatile trimethylsilyl (B98337) (TMS) ester.[4] The final product is typically a di(trimethylsilyl) derivative.[5]

Q3: What type of GC column is best suited for this analysis?

A3: A low-polarity, low-bleed capillary column is the standard choice for analyzing derivatized organic acids. A column with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms) is highly recommended.[6] These "ms" designated columns are specifically designed for mass spectrometry, exhibiting low column bleed, which improves the signal-to-noise ratio and prevents contamination of the MS source.[6] A standard column dimension of 30 m length x 0.25 mm I.D. x 0.25 µm film thickness generally provides a good balance of resolution and analysis time.

Q4: What are the key mass fragments for identifying derivatized this compound?

A4: The electron ionization (EI) mass spectrum of the di-TMS derivative of this compound (molecular weight 260.5 g/mol ) shows several characteristic ions that are useful for identification and quantification.[5] Key fragments are summarized in the data table below.

Q5: What are typical starting parameters for a GC-MS method?

A5: While optimization is crucial, a good starting point for method development is outlined in the tables below. The oven temperature program should begin at a low temperature to focus the analytes at the head of the column, followed by a ramp to elute the compounds of interest.[7][8]

Section 2: Data Presentation

Table 1: Recommended Starting GC-MS Instrument Parameters

ParameterRecommended SettingRationale
GC System
Injection ModeSplit (e.g., 10:1 or 20:1)Prevents column overload and ensures sharp peaks.[9]
Inlet Temperature250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier GasHeliumProvides good efficiency and is inert.
Flow Rate1.0 - 1.5 mL/min (Constant Flow)Optimal for most 0.25 mm I.D. columns for MS applications.
Oven ProgramInitial: 60-80°C, hold 1-2 minAllows for good peak focusing at the start of the run.[7]
Ramp: 10 °C/min to 300-320 °CA moderate ramp rate provides good separation for a broad range of metabolites.[7]
Final Hold: 5 minEnsures elution of all compounds and cleans the column.
MS System
Ionization ModeElectron Ionization (EI)Standard for creating reproducible fragmentation patterns.
Electron Energy70 eVStandard energy for generating reference-comparable mass spectra.
MS Source Temp.230 °CA well-established temperature for robust ionization.
Quadrupole Temp.150 °CEnsures consistent mass filtering.
Transfer Line Temp.280 °CPrevents condensation of analytes between the GC and MS.
Acquisition ModeFull ScanUsed for profiling and identifying unknown compounds.
Scan Range50 - 600 m/zCovers the mass range of the derivatized analyte and potential contaminants.

Table 2: Characteristic Mass Fragments for Di-TMS-2-Methylacetoacetic Acid

m/z (Mass-to-Charge Ratio)Putative Fragment IdentityRelative Abundance
245[M-CH₃]⁺High
173[M-COOTMS]⁺High
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺Moderate
129Moderate
73[Si(CH₃)₃]⁺High (Base Peak)
Data derived from the NIST Mass Spectrometry Database for the di(trimethylsilyl) derivative of this compound.[5]

Section 3: Experimental Protocols

Protocol 1: Two-Step Derivatization of this compound

This protocol details the methoximation followed by silylation for preparing samples for GC-MS analysis.[3]

Materials:

  • Dried sample extract (e.g., lyophilized urine extract)

  • Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in anhydrous pyridine)

  • Silylating reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Drying: Ensure the sample is completely dry, as water interferes with silylation.[3] If the sample is in an aqueous solution, evaporate it to dryness under a stream of nitrogen or use a vacuum concentrator.

  • Methoximation Step:

    • Add 50-100 µL of the MeOx solution to the dried sample residue.[3]

    • Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.

    • Incubate the mixture at 60 °C for 60 minutes.

    • Allow the vial to cool completely to room temperature.

  • Silylation Step:

    • Add 50-100 µL of MSTFA + 1% TMCS to the vial containing the methoximated sample.[3]

    • Cap the vial tightly and vortex briefly.

    • Incubate the mixture at 60-70 °C for 30-60 minutes.[2][4]

    • Allow the vial to cool completely to room temperature.

  • Analysis:

    • The sample is now derivatized and ready for GC-MS analysis. If necessary, transfer the solution to an autosampler vial.

Section 4: Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A Biological Sample (e.g., Urine) B Extraction & Drying (Lyophilization) A->B C Step 1: Methoximation (60°C, 60 min) B->C D Step 2: Silylation (70°C, 30 min) C->D E GC-MS Injection D->E F Data Acquisition & Processing E->F

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_logic cluster_tailing Tailing Peak cluster_fronting Fronting Peak Start Poor Peak Shape Observed T1 Incomplete Derivatization? Start->T1 Tailing T3 Active Sites in System? Start->T3 Tailing F1 Column Overload? Start->F1 Fronting T2 Action: Check reagent excess & reaction time/temp. T1->T2 T4 Action: Replace inlet liner & trim column front. T3->T4 F2 Action: Dilute sample or increase split ratio. F1->F2

Caption: Troubleshooting logic for common chromatographic peak shape issues.

Section 5: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No Peak or Very Small Peak 1. System Leak: A leak in the injector septum, ferrule connections, or gas lines.[10]2. Incomplete Derivatization: Presence of water in the sample, insufficient reagent, or incorrect reaction conditions.[3]3. Injector/Column Activity: Active sites in the inlet liner or the front of the column are adsorbing the analyte.[10]1. Perform a leak check on the GC system. Ensure all fittings are tight and replace the septum.2. Ensure the sample is completely dry before adding reagents. Use a fresh batch of high-quality derivatization reagents.[3]3. Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the GC column.
Poor Peak Shape (Tailing) 1. Active Sites: Silanol groups on the inlet liner, glass wool, or column can interact with any underivatized analyte.[3][10]2. Column Degradation: Oxygen or contaminants have damaged the stationary phase.3. Insufficient Derivatization: Not all analyte molecules are fully derivatized, leaving polar functional groups exposed.1. Use a high-quality, deactivated inlet liner. Regularly replace the liner and septum.[6][11]2. Condition the column by baking it out. If the problem persists, replace the column.[10]3. Re-optimize the derivatization protocol; ensure anhydrous conditions and sufficient reagent excess.[3]
Poor Peak Shape (Fronting) 1. Column Overload: The amount of analyte injected exceeds the capacity of the column.[3][9]2. Solvent Mismatch: The injection solvent is not compatible with the stationary phase.1. Dilute the sample. Alternatively, increase the split ratio (e.g., from 10:1 to 50:1) to inject less sample onto the column.[1][9]2. Ensure the derivatized sample is dissolved in a non-polar solvent if possible, though the derivatization solvent (e.g., pyridine) is often used directly.
Unexpected "Ghost" Peaks 1. Contaminated Reagents/Solvents: Impurities in derivatizing agents or solvents.[11]2. Septum Bleed: Degradation products from the injector septum.3. Carryover: Residue from a previous, more concentrated sample.1. Run a "reagent blank" containing only the solvent and derivatization reagents to identify the source. Use high-purity, GC-grade reagents.[11]2. Use a high-quality, low-bleed septum and replace it regularly.[11]3. Run one or more solvent blanks between sample injections to wash the injector and column.
High Baseline Noise / Column Bleed 1. Column Bleed: The stationary phase is degrading at high temperatures. This often appears as a rising baseline and characteristic ions (e.g., m/z 207, 281).2. Gas Supply Contamination: Impurities (oxygen, water, hydrocarbons) in the carrier gas.1. Ensure the final oven temperature does not exceed the column's maximum operating temperature. Use a designated low-bleed "MS" column.2. Check that carrier gas traps (oxygen, moisture, hydrocarbon) are installed and not exhausted. Perform a system blank run to check for contamination.[9]

References

Overcoming matrix effects in the quantification of 2-Methylacetoacetic acid in biofluids.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methylacetoacetic acid (2-MAA) in biofluids. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for 2-MAA quantification?

A1: The "matrix" refers to all components in a biological sample other than the analyte of interest, this compound.[1] These components can include proteins, lipids, salts, and other endogenous molecules.[1] Matrix effects occur when these co-eluting components interfere with the ionization of 2-MAA in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][4]

Q2: What is the difference between ion suppression and ion enhancement?

A2: Ion suppression is a more common type of matrix effect where co-eluting compounds compete with the analyte (2-MAA) for ionization, resulting in a decreased signal intensity.[1][5] Ion enhancement, which is less frequent, occurs when matrix components improve the ionization efficiency of the analyte, leading to an artificially high signal.[1] Both effects are detrimental to accurate quantification.

Q3: What are the primary sources of matrix effects in common biofluids like plasma and urine?

A3: In plasma or serum, phospholipids (B1166683) are a major contributor to matrix effects, particularly ion suppression in LC-MS analysis. They are notorious for co-extracting with analytes and can foul the mass spectrometer source. Other sources in plasma and urine include salts, urea, and endogenous metabolites. For methods involving derivatization, such as in GC-MS, excess derivatizing agents and by-products can also contribute to the matrix.

Q4: How can I determine if my 2-MAA assay is being affected by matrix effects?

A4: A common method is the post-extraction spike experiment.[6] In this procedure, the response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte in a neat (pure) solvent. A significant difference in signal intensity indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[7] Another technique involves infusing a constant concentration of the analyte into the mass spectrometer while injecting a blank matrix extract; dips or rises in the baseline signal reveal chromatographic regions where suppression or enhancement occurs.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound.

Problem: Low Signal Intensity or Poor Sensitivity

Q: My signal for 2-MAA is significantly lower in biological samples compared to my standards in pure solvent. What is causing this ion suppression?

A: This is a classic sign of ion suppression, likely caused by co-eluting matrix components.

  • Probable Cause 1: Phospholipids (Plasma/Serum Samples): Phospholipids from cell membranes are a primary cause of ion suppression in LC-MS and can build up on your column and in the MS source.

  • Solution 1: Improve Sample Preparation: Standard protein precipitation is often insufficient for removing phospholipids.[6] Employ more advanced techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or specialized phospholipid removal plates (e.g., HybridSPE).[1][9]

  • Probable Cause 2: Insufficient Chromatographic Separation: 2-MAA, being a small organic acid, can be highly polar and may elute early in reverse-phase chromatography, along with many matrix interferences.[5]

  • Solution 2: Optimize Chromatography: Adjust your mobile phase gradient to better separate 2-MAA from the "garbage peak" of unretained matrix components.[1][4] Consider alternative chromatography modes like Hydrophilic Interaction Liquid Chromatography (HILIC) for better retention of polar compounds.

Problem: Poor Reproducibility and High Variability

Q: I am observing high %CV (coefficient of variation) for my quality control samples and inconsistent results between different sample lots. Why?

A: This issue often arises because the extent of matrix effects can differ significantly from one sample to another.[7][8]

  • Probable Cause: Sample-to-Sample Variation: The composition of biofluids can vary between individuals or collection times, leading to inconsistent levels of interfering compounds.

  • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability. An SIL-IS for 2-MAA will have nearly identical chemical and physical properties, meaning it will co-elute and experience the same degree of ion suppression or enhancement as the analyte.[1][10] The ratio of the analyte to the SIL-IS remains constant, allowing for reliable quantification.[1]

  • Solution 2: Implement Matrix-Matched Calibration: Preparing your calibration standards in the same matrix as your samples (e.g., pooled blank plasma or synthetic urine) helps to normalize the matrix effects across calibrators and unknown samples.[1][11] This ensures that the calibration curve accurately reflects the analytical conditions of the actual study samples.[10]

Problem: Inaccurate Results (Bias)

Q: My quantitative results for 2-MAA seem consistently too high or too low when compared against a reference method.

A: A consistent bias in quantification is often due to uncorrected matrix effects that are uniform across all samples, including calibrators and QCs if they are not properly matrix-matched.

  • Probable Cause 1 (GC-MS): Matrix-Induced Signal Enhancement: In GC-MS, co-extracted matrix components can coat active sites in the injector liner, preventing the thermal degradation of the analyte.[12] This "protective" effect leads to a larger amount of analyte reaching the detector, causing signal enhancement and an overestimation of the concentration.[13]

  • Solution 1 (GC-MS): The use of matrix-matched calibration is essential in GC-MS to compensate for this enhancement effect.[13]

  • Probable Cause 2 (LC-MS): Using Solvent-Based Calibrators: If you prepare your calibration curve in a neat solvent, but analyze your samples in a biological matrix, any ion suppression will cause your unknown samples to be underestimated. Conversely, ion enhancement would lead to overestimation.[7]

  • Solution 2 (LC-MS): Always use matrix-matched calibrators or a stable isotope-labeled internal standard to ensure the calibration model accurately reflects the behavior of the analyte in the complex biological matrix.[1][7]

Data Presentation: Comparison of Mitigation Strategies

Table 1: Qualitative Comparison of Sample Preparation Techniques for Biofluids

TechniquePhospholipid RemovalAnalyte Recovery (Polar Analytes)ThroughputPotential for Ion Suppression
Protein Precipitation (PPT) LowGoodHighHigh
Liquid-Liquid Extraction (LLE) Moderate to HighVariable, depends on solvent choiceModerateModerate
Solid-Phase Extraction (SPE) HighGood (with method optimization)Low to ModerateLow
Phospholipid Depletion Plates Very HighGoodHighVery Low

Table 2: Comparison of Calibration Strategies to Counteract Matrix Effects

StrategyHow it WorksProsConsBest For
External Calibration (in Solvent) Calibrators are prepared in a neat solvent (e.g., methanol).Simple, fast to prepare.Does not account for matrix effects; high risk of inaccuracy.[7]Not recommended for complex biofluids.
Matrix-Matched Calibration Calibrators are prepared in a blank biological matrix identical to the sample.[11]Compensates for matrix effects by ensuring calibrators and samples are affected similarly.[1]Requires a source of analyte-free blank matrix, which can be difficult to obtain.[14] Labor-intensive.When a SIL-IS is unavailable. Essential for GC-MS.[13]
Stable Isotope Dilution (SID) A known amount of a stable isotope-labeled version of 2-MAA is added to all samples and calibrators.[15]Considered the "gold standard"; corrects for both matrix effects and variability in sample prep/recovery.[1][10]Requires synthesis and availability of a specific labeled internal standard, which can be expensive.High-accuracy, validation-level quantitative assays.

Experimental Protocols & Visualizations

Workflow & Decision Making

The following diagrams illustrate a typical experimental workflow and a decision-making process for troubleshooting matrix effects.

G Sample Biofluid Sample (Plasma, Urine) Add_IS Add Internal Standard (e.g., SIL-2-MAA) Sample->Add_IS Cleanup Matrix Cleanup (PPT, LLE, or SPE) Add_IS->Cleanup Extract Evaporate & Reconstitute Cleanup->Extract Inject Inject into LC-MS/MS or GC-MS System Extract->Inject Acquire Data Acquisition Inject->Acquire Integrate Peak Integration Acquire->Integrate Calibrate Generate Calibration Curve (Matrix-Matched) Integrate->Calibrate Quantify Quantify 2-MAA Calibrate->Quantify

Caption: General workflow for quantifying 2-MAA in biofluids.

Troubleshooting start Poor Signal or High Variability? check_is Using a Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is Yes end_ok Problem Resolved start->end_ok No use_is Action: Implement a SIL-IS for 2-MAA. check_is->use_is No check_cleanup Assess Sample Cleanup check_is->check_cleanup Yes use_is->end_ok improve_cleanup Action: Enhance Cleanup (e.g., SPE, LLE, Phospholipid Removal) check_cleanup->improve_cleanup Cleanup is minimal (e.g., only PPT) check_chroma Assess Chromatography check_cleanup->check_chroma Cleanup is robust improve_cleanup->end_ok improve_chroma Action: Optimize Gradient or change column to better separate 2-MAA from matrix. check_chroma->improve_chroma Analyte co-elutes with interferences use_mmc Action: Use Matrix-Matched Calibrators. check_chroma->use_mmc Separation is good improve_chroma->end_ok use_mmc->end_ok

Caption: Decision tree for troubleshooting ion suppression and variability.

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol describes the post-extraction spike method to calculate the degree of ion suppression or enhancement.

Objective: To quantify the absolute matrix effect on the 2-MAA signal.

Materials:

  • Blank, analyte-free biological matrix (e.g., pooled human plasma).

  • Pure solvent (e.g., methanol (B129727) or mobile phase).

  • Stock solution of this compound.

Procedure:

  • Prepare Sample Set A (Analyte in Solvent):

    • Take an aliquot of pure solvent.

    • Spike with 2-MAA to a known final concentration (e.g., 100 ng/mL).

    • Analyze via LC-MS/MS or GC-MS.

    • Record the mean peak area from at least three replicate injections.

  • Prepare Sample Set B (Post-Extraction Spike):

    • Take an aliquot of the blank biological matrix.

    • Perform your entire sample preparation procedure (e.g., protein precipitation and/or SPE) on this blank matrix.

    • After the final evaporation step, reconstitute the dried extract with a solution of 2-MAA (in reconstitution solvent) to the same final concentration as in Set A.

    • Analyze using the same method.

    • Record the mean peak area from at least three replicate injections.

  • Calculation:

    • Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

    • Interpretation:

      • ME < 100% indicates ion suppression.

      • ME > 100% indicates ion enhancement.

      • A value between 85% and 115% is often considered acceptable, but this depends on assay requirements.

Protocol 2: Enhanced Protein Precipitation with Phospholipid Removal

This protocol uses a specialized plate to combine protein precipitation with targeted removal of phospholipids.

Objective: To achieve efficient protein and phospholipid removal from plasma or serum.

Materials:

  • Phospholipid removal 96-well plate or cartridges.

  • Acetonitrile (B52724) (ACN) containing 1% formic acid.

  • Plasma/serum samples.

  • Collection plate.

  • Vacuum manifold or centrifuge.

Procedure:

  • To each well of the phospholipid removal plate, add 100 µL of plasma or serum sample.

  • Add 300 µL of acidified acetonitrile to each well to precipitate proteins.

  • Mix thoroughly by vortexing the plate for 1 minute.

  • Apply a vacuum to the manifold (e.g., 10-15 in. Hg) or centrifuge according to the manufacturer's instructions to pull the supernatant through the plate's filter and sorbent. The proteins are filtered out, and the phospholipids are retained by the sorbent.

  • Collect the clean filtrate in the collection plate.

  • Evaporate the filtrate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Protocol 3: Matrix-Matched Calibration Curve Preparation

This protocol describes how to prepare calibrators that mimic the study samples.

Objective: To create a calibration curve that accounts for matrix effects.

Materials:

  • A pool of blank, analyte-free matrix (e.g., plasma from at least 6 different sources).

  • A series of working solutions of 2-MAA at different concentrations.

  • Internal standard working solution (if used).

Procedure:

  • Dispense equal aliquots of the pooled blank matrix into a series of tubes, one for each calibration point (e.g., 8 tubes for 8 non-zero calibrators, plus a blank).

  • Spike each tube with a small volume of the corresponding 2-MAA working solution to create a concentration curve (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL). Keep the volume of spiking solution low (<5% of the matrix volume) to avoid altering the matrix composition.

  • The "blank" sample is spiked only with the solvent used for the working solutions.

  • If using an internal standard, add it to all calibrators and samples.

  • Process these matrix-matched calibrators using the exact same sample preparation procedure as your unknown samples.

  • Analyze the processed calibrators and construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

References

Technical Support Center: Recrystallization and Purification of 2-Methylacetoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization and purification of synthetic 2-Methylacetoacetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenge in purifying this compound is its thermal instability. As a β-keto acid, it is prone to decarboxylation, especially when heated, which results in the loss of the carboxyl group as carbon dioxide and the formation of 2-butanone (B6335102) as a major impurity.[1][2] This reaction can be catalyzed by both acidic and basic conditions. Therefore, purification methods must be carefully controlled to minimize product loss.

Q2: What is the recommended method for purifying crude this compound?

Low-temperature recrystallization is the preferred method for purifying this compound. This technique minimizes the risk of decarboxylation associated with distillation. The choice of solvent is critical and should be based on creating a significant difference in solubility at low and ambient temperatures.

Q3: What are the common impurities in synthetically produced this compound?

Common impurities depend on the synthetic route. If prepared via the acetoacetic ester synthesis, impurities may include:

  • Unreacted starting materials: Such as ethyl acetoacetate (B1235776) and the alkylating agent.[3][4][5]

  • Byproducts of side reactions: Including dialkylated products.[3][4]

  • Decarboxylation product: 2-Butanone, formed during synthesis or workup.

  • Residual solvents: From the reaction and extraction steps.[6]

  • Inorganic salts: From the workup procedure.

Q4: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to assess the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic peaks of this compound and detect the presence of impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a sensitive technique for identifying and quantifying volatile impurities, including the decarboxylation product.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity and quantify non-volatile impurities.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the carboxylic acid and ketone functional groups.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Formation The compound is too soluble in the chosen solvent, even at low temperatures.- Concentrate the solution by carefully removing some solvent under reduced pressure at a low temperature.[9] - Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise at low temperature until turbidity persists.
The solution is not sufficiently saturated.- Reduce the volume of the solvent.[9]
The solution is supersaturated and requires nucleation.- Scratch the inside of the flask with a glass rod at the surface of the solution.[9] - Add a seed crystal of pure this compound.[9] - Cool the solution to a lower temperature (e.g., in an ice-salt bath).[9]
Oiling Out (Formation of a liquid layer instead of crystals) The melting point of the compound is lower than the boiling point of the solvent, and the solution is cooling too rapidly.- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[9][10] - Use a lower-boiling point solvent or a solvent mixture.
High concentration of impurities.- Consider a preliminary purification step, such as a quick filtration through a silica (B1680970) plug, before recrystallization.
Low Recovery/Yield Too much solvent was used, leading to significant loss of product in the mother liquor.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[10][11][12] - Ensure the solution is thoroughly cooled to maximize crystal precipitation.
Premature crystallization during hot filtration.- Use a pre-heated funnel and filter flask. - Add a slight excess of hot solvent before filtration to keep the compound dissolved.
Significant decarboxylation occurred.- Ensure all heating steps are performed at the lowest possible temperature and for the shortest possible time. - Maintain a neutral pH during workup and recrystallization.
Discolored Crystals Colored impurities are present in the crude product.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product.

Experimental Protocols

Protocol 1: General Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound, emphasizing low-temperature techniques to minimize decarboxylation.

  • Solvent Selection:

    • Perform small-scale solubility tests to identify a suitable solvent or solvent system. A good solvent will dissolve the crude this compound when warm but show low solubility when cold.

    • Promising single solvents include ethanol (B145695) and ethyl acetate.

    • A promising mixed solvent system is heptane-diethyl ether. The compound should be soluble in diethyl ether and insoluble in heptane.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (or the more soluble solvent in a mixed system) and gently warm the mixture in a water bath to a temperature no higher than 40-50°C.

    • Add small portions of the solvent until the solid has just dissolved. Avoid using a large excess of solvent.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Gently swirl the mixture for a few minutes.

  • Hot Filtration (if necessary):

    • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, warm flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath or a refrigerator (0-4°C) for at least one hour to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum at room temperature. Avoid heating, as this can cause decarboxylation.

Protocol 2: Purity Assessment by ¹H NMR
  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Look for the absence of signals corresponding to starting materials, byproducts (e.g., 2-butanone), and residual solvents.

Data Summary

SolventQualitative SolubilitySuitability for Recrystallization
WaterSolublePotentially suitable, but the high polarity may lead to co-dissolving polar impurities.
EthanolMiscibleGood candidate for single-solvent recrystallization due to its polarity and moderate boiling point.[13]
Ethyl AcetateSolubleGood candidate, offers a balance of polarity.
Diethyl EtherMiscibleLikely a good solvent, but its high volatility can be challenging. Often used in mixed solvent systems.
Hexane/HeptaneInsolubleSuitable as an anti-solvent in a mixed solvent system with a more polar solvent like diethyl ether.

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound start Crude this compound dissolve Dissolve in Minimum Hot Solvent (Low Temp) start->dissolve filter Hot Gravity Filtration (if impurities present) dissolve->filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities filter->cool chill Cool in Ice Bath cool->chill isolate Vacuum Filtration chill->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum (No Heat) wash->dry product Pure this compound dry->product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic Troubleshooting Crystal Formation start No Crystals Form After Cooling check_saturation Is the solution supersaturated? start->check_saturation induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystal check_saturation->induce_nucleation Yes check_solvent Is there too much solvent? check_saturation->check_solvent No success Crystals Form induce_nucleation->success reduce_volume Reduce Solvent Volume (Low Temp Evaporation) check_solvent->reduce_volume Yes add_antisolvent Add Anti-solvent check_solvent->add_antisolvent No reduce_volume->success add_antisolvent->success

References

Technical Support Center: Resolution of 2-Methylacetoacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on methods for resolving the enantiomers of 2-methylacetoacetic acid. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary methods for resolving the enantiomers of this compound?

A1: The main strategies for separating the enantiomers of this compound, a chiral β-keto acid, include classical chemical resolution via diastereomeric salt formation, enzymatic kinetic resolution of its esters, and direct or indirect chromatographic separation.[1][2]

  • Classical Chemical Resolution: This involves reacting the racemic acid with an enantiomerically pure chiral base to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.[1][3]

  • Enzymatic Kinetic Resolution: This method typically involves the esterification or hydrolysis of an ester of this compound (e.g., ethyl 2-methylacetoacetate) catalyzed by a lipase (B570770). The enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[4][5][6]

  • Chromatographic Methods: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used for direct separation on a chiral stationary phase (CSP).[7][8] Alternatively, the racemic acid can be derivatized with a chiral agent to form diastereomers, which are then separated on a standard achiral column.[7]

Q2: I'm having trouble with the crystallization of diastereomeric salts. What are some common issues and solutions?

A2: Successful diastereomeric salt crystallization can be challenging. Here are some common problems and troubleshooting tips:

  • Issue: No crystallization occurs.

    • Solution: The salt may be too soluble in the chosen solvent. Try slowly adding a less polar anti-solvent to induce precipitation. Ensure the solution is sufficiently concentrated. Seeding with a small crystal can also initiate crystallization.

  • Issue: The salts precipitate as an oil.

    • Solution: This often happens when the solution is supersaturated or cooled too quickly. Try using a more dilute solution, a different solvent system, or cooling the solution more slowly. Gentle warming followed by slow cooling can sometimes resolve the oiling out.

  • Issue: The separation is inefficient, and the enantiomeric excess (e.e.) is low.

    • Solution: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. Experiment with a variety of solvents or solvent mixtures to maximize the solubility difference. Multiple recrystallizations may be necessary to improve the diastereomeric purity.[9] The choice of the chiral resolving agent is also critical; it may be necessary to screen several different chiral bases.[1]

Q3: My enzymatic resolution of ethyl 2-methylacetoacetate (B1246266) is slow or shows low enantioselectivity. How can I optimize this?

A3: Low activity or selectivity in enzymatic resolutions can be due to several factors:

  • Issue: Low reaction rate.

    • Solution: Increase the enzyme loading. Ensure the temperature is optimal for the specific lipase (typically 40-60°C for many common lipases).[10] Check the pH of the reaction medium if using an aqueous buffer system. For transesterification in organic solvents, ensure the enzyme is properly dispersed and the solvent is anhydrous to prevent hydrolysis.

  • Issue: Low enantioselectivity (E-value).

    • Solution: The choice of enzyme is paramount. Lipases like Candida antarctica lipase B (CALB) are often highly selective.[10] The reaction temperature can also influence enantioselectivity; sometimes, lowering the temperature can enhance it. The nature of the acyl donor (in transesterification) or the ester's alcohol group can also impact selectivity.

  • Issue: Reaction stops at around 50% conversion.

    • Solution: This is expected for a kinetic resolution.[11] The goal is to separate the unreacted substrate (one enantiomer) from the product (derived from the other enantiomer). If a higher yield of a single enantiomer is desired, a dynamic kinetic resolution (DKR) approach, which combines the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, would be necessary.[2]

Q4: I am not getting good separation of this compound enantiomers on my chiral HPLC column. What can I do?

A4: Chiral HPLC separation is highly dependent on the experimental conditions.

  • Issue: No separation or poor resolution.

    • Solution:

      • Screen different Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., Chiralpak IA, Chiralcel OD-H) are a good starting point for many chiral acids.[12]

      • Optimize the Mobile Phase: Vary the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar component (e.g., hexane). The addition of a small amount of an acidic modifier (like trifluoroacetic acid or formic acid) is often crucial for improving the peak shape and resolution of acidic analytes.

      • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Temperature can also affect the separation, so try running the column at different temperatures (e.g., 25°C, 40°C).

      • Consider Derivatization: If direct separation is unsuccessful, consider an indirect approach. Derivatize the acid with a chiral alcohol or amine to form diastereomers, which can then be separated on a standard achiral C18 column.[7][13]

Quantitative Data Summary

The following table summarizes typical quantitative data for different resolution methods. Note that specific values for this compound are not widely published; therefore, data for analogous compounds are provided as a reference.

MethodSubstrateResolving Agent / EnzymeTypical Yield (%)Typical e.e. (%)Reference
Classical Resolution Racemic Carboxylic AcidL-menthol (for esterification)40-45% for each diastereomer>98% (after separation)[13]
Enzymatic Resolution Racemic β-Keto EsterCandida antarctica Lipase B (CALB)~45-50% (for unreacted ester)>95%[6]
Chromatographic Racemic δ-Lactam Carboxylic AcidChiralpak IA (HPLC-CSP)>95% (analytical recovery)Baseline separation[12]

Experimental Protocols

Classical Resolution via Diastereomeric Salt Formation

This protocol is a general procedure based on the resolution of chiral carboxylic acids using a chiral amine.

Objective: To separate the enantiomers of this compound by forming diastereomeric salts with (R)-(+)-1-phenylethylamine.

Materials:

Procedure:

  • Dissolve racemic this compound (1.0 eq) in a minimal amount of warm ethyl acetate.

  • In a separate flask, dissolve (R)-(+)-1-phenylethylamine (0.5 eq) in ethyl acetate.

  • Slowly add the amine solution to the acid solution with stirring.

  • Allow the solution to cool to room temperature, then place it in a refrigerator (4°C) overnight to facilitate crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether. This is the first crop of diastereomeric salt (Salt 1).

  • The mother liquor contains the other diastereomeric salt (Salt 2), which is more soluble.

  • To improve the purity of Salt 1, recrystallize it from a suitable solvent system (e.g., methanol/ethyl acetate).

  • To recover the enantiomerically enriched acid, dissolve the purified salt in water and acidify to pH 1-2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield one enantiomer of this compound.

  • The enantiomeric excess should be determined by chiral HPLC or GC.

Enzymatic Kinetic Resolution of Ethyl 2-Methylacetoacetate

This protocol is based on the lipase-catalyzed hydrolysis of a β-keto ester.

Objective: To perform a kinetic resolution of racemic ethyl 2-methylacetoacetate using Candida antarctica Lipase B (CALB).

Materials:

  • Racemic ethyl 2-methylacetoacetate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

  • Toluene (B28343) or MTBE

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of racemic ethyl 2-methylacetoacetate (1.0 g) in a mixture of toluene (10 mL) and phosphate buffer (10 mL), add immobilized CALB (100 mg).

  • Stir the mixture vigorously at a controlled temperature (e.g., 40°C).

  • Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene (2x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution to remove the acidic product.

  • The organic layer now contains the unreacted ester. Wash it with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched ethyl 2-methylacetoacetate.

  • Acidify the combined bicarbonate washes to pH 1-2 with 1 M HCl and extract with toluene (3x). Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate to obtain the enantiomerically enriched this compound.

Chiral HPLC Analysis

Objective: To determine the enantiomeric excess of a sample of this compound.

Materials:

  • Sample of this compound

  • HPLC-grade hexane (B92381), isopropanol (IPA), and trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Chiralpak IA or similar polysaccharide-based column)

Procedure:

  • Prepare the Mobile Phase: A typical mobile phase would be a mixture of hexane and IPA with a small amount of TFA. For example: Hexane/IPA/TFA (90:10:0.1 v/v/v).

  • Prepare the Sample: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Set up the HPLC System:

    • Column: Chiralpak IA (4.6 x 250 mm)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

  • Inject a sample of the racemic this compound first to determine the retention times of both enantiomers.

  • Inject the resolved sample and integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area1 - Area2) / (Area1 + Area2) ] * 100

Visualizations

G cluster_0 Classical Resolution Workflow racemic_acid Racemic This compound diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid:R-Base & S-Acid:R-Base) racemic_acid->diastereomeric_salts chiral_base Chiral Base (e.g., (R)-1-phenylethylamine) chiral_base->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., S-Acid:R-Base) crystallization->less_soluble Solid more_soluble More Soluble Salt (in mother liquor) crystallization->more_soluble Solution acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 enantiomer1 Enantiomer 1 (e.g., S-Acid) acidification1->enantiomer1 enantiomer2 Enantiomer 2 (e.g., R-Acid) acidification2->enantiomer2

Caption: Workflow for classical resolution via diastereomeric salt formation.

G cluster_1 Enzymatic Kinetic Resolution Workflow racemic_ester Racemic Ester (R- & S-Ethyl 2-Methylacetoacetate) reaction Selective Hydrolysis (at ~50% conversion) racemic_ester->reaction lipase Lipase (CALB) + H2O lipase->reaction separation Separation reaction->separation unreacted_ester Unreacted Ester (e.g., R-Ester) separation->unreacted_ester Organic Phase product_acid Product Acid (e.g., S-Acid) separation->product_acid Aqueous Phase (after extraction)

Caption: Workflow for enzymatic kinetic resolution by hydrolysis.

References

Preventing the decomposition of 2-Methylacetoacetic acid to acetone.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-methylacetoacetic acid. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound and prevent its decomposition into acetone (B3395972).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: this compound, like other β-keto acids, is inherently unstable and prone to degradation through a process called decarboxylation.[1] This reaction involves the loss of a carboxyl group (-COOH) as carbon dioxide (CO₂), resulting in the formation of acetone.[2] This decomposition is a significant challenge during experimental analysis as it can lead to the underestimation of this compound concentrations.[1]

Q2: What factors accelerate the decomposition of this compound?

A2: The primary factors that promote the decarboxylation of this compound are:

  • Elevated Temperatures: Heat is a major catalyst for the decarboxylation of β-keto acids.[1] Storing and handling samples at room temperature or higher will significantly increase the rate of decomposition.

  • Acidic pH: The protonated form of this compound is more susceptible to decarboxylation. Therefore, acidic conditions will accelerate its breakdown.[1]

  • Solvent Choice: The solvent can influence the rate of decarboxylation. Protic solvents can disrupt the internal hydrogen bonding that facilitates the cyclic transition state of the decomposition reaction.

Q3: How does the structure of this compound contribute to its instability?

A3: The instability of this compound is due to the presence of a ketone group at the β-position relative to the carboxylic acid. This arrangement allows for the formation of a stable six-membered cyclic transition state during decarboxylation, which lowers the activation energy for the reaction. The electrons from the breaking carbon-carbon bond can be delocalized onto the oxygen of the ketone, forming a more stable enol intermediate which then tautomerizes to acetone.

Q4: Can this compound be stabilized for analytical purposes?

A4: Yes, several strategies can be employed to minimize the decomposition of this compound during storage and analysis. These include controlling temperature and pH, and in some cases, chemical derivatization.

Troubleshooting Guide: Preventing Decomposition

This guide provides solutions to common problems encountered during the handling and analysis of this compound.

Problem Possible Cause Recommended Solution
Low or inconsistent analytical results for this compound. Decomposition of the analyte during sample storage or preparation.Storage: Immediately freeze samples at -80°C after collection. Avoid repeated freeze-thaw cycles. pH Control: Maintain the sample at a neutral to slightly alkaline pH (7.0-8.0) to keep the acid in its more stable deprotonated (carboxylate anion) form.[1]
Rapid degradation of the compound in solution. Inappropriate solvent or high temperature during experimental procedures.Solvent: Use aprotic solvents if compatible with your experimental design. Temperature: Perform all experimental steps, including extraction and derivatization, at low temperatures (e.g., on ice).
Loss of this compound during sample extraction. Inefficient extraction or degradation during the process.Use a validated extraction protocol, such as protein precipitation followed by liquid-liquid extraction with pre-chilled solvents.[1] Ensure all steps are performed quickly and at low temperatures.
Analyte degradation in the autosampler of an analytical instrument. Prolonged waiting time at ambient temperature before injection.Use a cooled autosampler if available. If not, minimize the time samples spend in the autosampler before analysis.

Quantitative Data: Stability of β-Keto Acids

Compound Condition Parameter Value Reference
AcetoacetateSerum at 20°CDegradation~6% in 1 hour[1]
AcetoacetateSerum at -20°CDegradationSubstantial loss within a week, almost complete after 40 days.[1]
AcetoacetateSerum at -80°CDegradationMinor loss over 40 days.[1]
2-amino-3-ketobutyrateAqueous solutionHalf-life at pH 5.98.6 minutes[3]
2-amino-3-ketobutyrateAqueous solutionHalf-life at pH 11.1140 minutes[3]

Experimental Protocols

Protocol 1: Sample Handling and Storage for Minimizing Decomposition

This protocol outlines the best practices for collecting, handling, and storing biological samples to ensure the stability of this compound.

Materials:

  • Sample collection tubes (e.g., for blood, urine)

  • Ice bath

  • Centrifuge (refrigerated, if possible)

  • -80°C freezer

  • pH meter and appropriate buffers (e.g., phosphate (B84403) buffer, pH 7.4)

Procedure:

  • Collection: Collect biological samples (e.g., blood, urine) using standard procedures.

  • Immediate Cooling: Place the collected samples immediately into an ice bath to lower the temperature and slow down enzymatic and chemical reactions.

  • Processing (if applicable): If plasma or serum is required, centrifuge the blood samples as soon as possible in a refrigerated centrifuge.

  • pH Adjustment (Optional but Recommended): For aqueous solutions or extracts, adjust the pH to a neutral or slightly alkaline range (pH 7.0-8.0) using a suitable buffer.

  • Aliquoting: Aliquot the samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.

  • Storage: Store the aliquoted samples in a -80°C freezer until analysis.

Protocol 2: Derivatization for GC-MS Analysis to Enhance Stability

Derivatization is a common technique to increase the stability and volatility of analytes for gas chromatography-mass spectrometry (GC-MS) analysis. This protocol describes a two-step derivatization process involving methoximation followed by silylation.

Materials:

  • Dried sample extract containing this compound

  • Methoxyamine hydrochloride solution

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven at 60°C

  • Vortex mixer

  • GC-MS vials with caps

Procedure:

  • Drying: Ensure the sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen gas.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride solution to the dried extract.

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 45 minutes.

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 50 µL of MSTFA with 1% TMCS to the vial.

    • Recap the vial tightly and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes.

    • Cool the vial to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Visualizations

Below are diagrams illustrating key concepts related to the decomposition of this compound.

Decomposition_Pathway 2-Methylacetoacetic_Acid This compound Transition_State Cyclic Transition State 2-Methylacetoacetic_Acid->Transition_State Heat / H+ Enol_Intermediate Enol Intermediate Transition_State->Enol_Intermediate Decarboxylation Acetone_CO2 Acetone + CO2 Enol_Intermediate->Acetone_CO2 Tautomerization

Caption: Decomposition pathway of this compound to acetone and carbon dioxide.

Troubleshooting_Logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low_Signal Low/Inconsistent Signal Storage Improper Storage Low_Signal->Storage pH Incorrect pH Low_Signal->pH Temperature High Temperature Low_Signal->Temperature Store_80C Store at -80°C Storage->Store_80C Adjust_pH Adjust to pH 7-8 pH->Adjust_pH Low_Temp_Handling Handle on Ice Temperature->Low_Temp_Handling

Caption: Troubleshooting logic for low analytical signals of this compound.

References

Enhancing the sensitivity of 2-Methylacetoacetic acid detection in plasma and urine.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Detection of 2-Methylacetoacetic Acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of this compound (2-MAA) detection in plasma and urine.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-MAA) and why is its sensitive detection critical?

A1: this compound (systematically known as 2-methyl-3-oxobutanoic acid) is a short-chain keto acid.[1] Its sensitive and accurate detection is critical because elevated levels in urine are a primary diagnostic biomarker for beta-ketothiolase (β-KT) deficiency, an inborn error of isoleucine metabolism.[2][3] This disorder impairs the body's ability to process the amino acid isoleucine and ketones, which are produced during the breakdown of fats.[3] Early and accurate diagnosis through newborn screening and subsequent monitoring relies on the sensitive quantification of this compound.[2]

Q2: What makes this compound inherently difficult to detect in biological samples?

A2: The primary challenge in detecting 2-MAA is its instability.[2] As a β-keto acid, it is prone to spontaneous degradation through keto-enol tautomerization and decarboxylation (loss of a carboxyl group as CO2), especially under non-acidic or thermal conditions.[2] This instability can lead to significant underestimation of its concentration if samples are not handled and processed rapidly and under specific conditions.[2]

Q3: What are the principal analytical methods for quantifying 2-MAA in plasma and urine?

A3: The two gold-standard methods for the quantification of 2-MAA are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2]

  • GC-MS is traditionally used for urinary organic acid profiling and offers high resolution. However, it requires a chemical derivatization step to make the non-volatile 2-MAA suitable for gas chromatography.[2][4]

  • LC-MS/MS can offer high sensitivity and specificity, sometimes without the need for derivatization, by directly analyzing the sample extract.[5] However, derivatization can also be used with LC-MS/MS to improve chromatographic retention and ionization efficiency.[2][6]

Q4: Why is derivatization necessary for GC-MS analysis of 2-MAA?

A4: Derivatization is a chemical modification process that is crucial for several reasons in the context of GC-MS analysis of organic acids like 2-MAA:

  • Increases Volatility: 2-MAA is not naturally volatile enough to travel through a GC column. Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester (e.g., a trimethylsilyl (B98337) ester).[4]

  • Enhances Thermal Stability: The derivatization process stabilizes the molecule, preventing its degradation at the high temperatures used in the GC injector and column.[2]

  • Improves Peak Shape: The polar nature of the carboxylic acid group can interact with the GC column, leading to poor chromatographic peak shape (tailing). Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks for better quantification.[4]

Troubleshooting Guides

Problem: I am observing a very low or no signal for 2-MAA in my samples.

Potential Cause Troubleshooting Steps & Recommendations
Analyte Degradation 2-MAA is highly unstable. Ensure samples (plasma or urine) are acidified immediately upon collection and stored at -80°C until analysis.[2] Minimize freeze-thaw cycles. Use cold-chain logistics and aim to analyze samples within 24 hours of collection.[2] Consider adding a stabilizing agent like hydroxylamine (B1172632) hydrochloride during collection.[2]
Inefficient Extraction The chosen extraction method (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal. For Liquid-Liquid Extraction (LLE) with ethyl acetate, ensure the pH of the aqueous phase is sufficiently low to protonate the carboxylic acid for efficient partitioning into the organic solvent. For Solid-Phase Extraction (SPE), ensure the sorbent type and elution solvent are appropriate for a polar organic acid.
Incomplete Derivatization (GC-MS) The derivatization reaction may not have gone to completion. Optimize reaction time and temperature; for silylation with BSTFA, incubation at 60-75°C for 45-60 minutes is a common starting point.[4] Ensure reagents are fresh and not exposed to moisture.
Matrix Effects (LC-MS/MS) Co-eluting compounds from the biological matrix (salts, lipids, other metabolites) can suppress the ionization of 2-MAA in the mass spectrometer source, reducing its signal.[7] Improve sample cleanup using a more rigorous extraction method. Use a stable isotope-labeled internal standard (e.g., deuterated 2-MAA) to compensate for these effects.[2]

Problem: My quantitative results are inconsistent and show poor reproducibility.

Potential Cause Troubleshooting Steps & Recommendations
Variable Sample Handling Inconsistent timing between sample collection, processing (e.g., acidification, centrifugation), and freezing can lead to variable degradation of 2-MAA. Standardize the pre-analytical workflow for all samples.
Inconsistent Derivatization Ensure precise and consistent addition of derivatization reagents and uniform incubation conditions (time and temperature) for all samples, calibrators, and quality controls. Prepare fresh derivatization reagents as needed.
Lack of Internal Standard Failure to use an appropriate internal standard (IS) can lead to high variability. The IS corrects for variations in sample extraction, injection volume, and instrument response. A stable isotope-labeled version of 2-MAA is the ideal IS. If unavailable, a structurally similar compound that is not present in the samples can be used.
Instrument Carryover A high-concentration sample can contaminate the injection port or column, affecting the subsequent low-concentration sample. Run blank solvent injections between samples to check for and mitigate carryover, especially after analyzing a high-concentration sample.

Experimental Protocols & Methodologies

Method 1: Enhanced Sensitivity using GC-MS with Silylation Derivatization

This method is the gold standard for urinary organic acid profiling and is adapted here for high-sensitivity detection of 2-MAA.[2]

  • Sample Collection and Stabilization:

    • Collect urine or plasma in sterile tubes.

    • Immediately acidify the sample to a pH of ~2-3 with a strong acid (e.g., HCl) to inhibit enzymatic activity and prevent decarboxylation.

    • Flash-freeze the samples and store them at -80°C until analysis.[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw samples on ice.

    • To 100 µL of plasma or urine, add an internal standard (e.g., deuterated 2-MAA or a suitable analog).

    • Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction on the aqueous layer and pool the organic extracts.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50 µL of a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]

    • Cap the vial tightly, vortex for 10 seconds, and incubate at 60°C for 60 minutes to form the trimethylsilyl (TMS) ester of 2-MAA.[4]

    • After cooling, the sample is ready for GC-MS analysis.

Method 2: High-Throughput Analysis using LC-MS/MS

This method is suitable for rapid analysis and can overcome some of the stability issues associated with the high temperatures of GC-MS.

  • Sample Collection and Stabilization:

    • Follow the same stabilization protocol as for GC-MS (acidification and storage at -80°C).

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 50 µL of plasma, add an internal standard.

    • Add 200 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis. For urine, a simple "dilute-and-shoot" approach (diluting with the initial mobile phase) may be sufficient after centrifugation to remove particulates.

  • LC-MS/MS Conditions:

    • Chromatography: Use a column designed for polar analytes, such as a Hydrophilic Interaction Chromatography (HILIC) column or a C18 column with an aqueous-compatible end-capping.

    • Mobile Phase: A typical gradient might run from a high aqueous phase (e.g., water with 0.1% formic acid) to a high organic phase (e.g., acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity. The transition would be from the deprotonated parent ion [M-H]⁻ of 2-MAA (m/z 115.04) to a characteristic fragment ion.

Quantitative Data & Method Comparison

Table 1: Comparison of Primary Analytical Methodologies

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem MS (LC-MS/MS)
Principle Separation of volatile compounds in a gas phase followed by mass-based detection.Separation of compounds in a liquid phase followed by mass-based detection.
Derivatization Mandatory to increase volatility and thermal stability.[2]Optional. Can be performed to improve chromatography and sensitivity but is not always required.[2][5]
Sensitivity High, especially with selected ion monitoring (SIM).Very high, especially with multiple reaction monitoring (MRM). Generally considered more sensitive than GC-MS for many analytes.
Throughput Lower, due to longer run times and mandatory sample preparation steps.Higher, with faster run times possible and simpler sample preparation (e.g., protein precipitation).
Pros Well-established for organic acid profiling; excellent chromatographic resolution.High sensitivity and specificity; high throughput; less risk of thermal degradation of analyte.[5]
Cons Prone to analyte degradation at high temperatures; complex sample preparation.[2]Susceptible to matrix effects (ion suppression); may require specialized columns for polar analytes.[7]

Visualized Workflows and Pathways

pre_analytical_workflow cluster_collection Sample Collection cluster_stabilization Immediate Stabilization cluster_storage Storage Collection Collect Plasma or Urine Acidify Acidify to pH 2-3 (e.g., with HCl) Collection->Acidify AddAgent Optional: Add Stabilizing Agent (e.g., Hydroxylamine HCl) Acidify->AddAgent Store Store at -80°C (Minimize Freeze-Thaw) Acidify->Store AddAgent->Store

Caption: Pre-analytical workflow to ensure 2-MAA stability.

isoleucine_pathway cluster_block Isoleucine Isoleucine Metabolites Multiple Enzymatic Steps Isoleucine->Metabolites AcetoacetylCoA 2-Methylacetoacetyl-CoA Metabolites->AcetoacetylCoA MAA This compound (2-MAA) AcetoacetylCoA->MAA Accumulates Enzyme β-Ketothiolase (ACAT1) AcetoacetylCoA->Enzyme PropionylCoA Propionyl-CoA + Acetyl-CoA Enzyme->PropionylCoA Block Deficient in β-KT Deficiency

Caption: Simplified isoleucine catabolism and origin of 2-MAA.

gcms_workflow Start Stabilized Sample (Plasma or Urine) LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Start->LLE Dry Evaporate to Dryness (under Nitrogen) LLE->Dry Deriv Derivatization (e.g., BSTFA @ 60°C) Dry->Deriv Critical Step GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Caption: GC-MS analytical workflow for 2-MAA detection.

lcmsms_workflow Start Stabilized Sample (Plasma or Urine) Prep Sample Cleanup (e.g., Protein Precipitation) Start->Prep Add IS Centrifuge Centrifuge and Collect Supernatant Prep->Centrifuge LCMS LC-MS/MS Analysis (HILIC or C18) Centrifuge->LCMS Data Data Processing & Quantification LCMS->Data

Caption: LC-MS/MS analytical workflow for 2-MAA detection.

References

Challenges in the accurate detection of 2-Methylacetoacetic acid during metabolic crises.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges and best practices for the accurate detection of 2-Methylacetoacetic acid (2-MAA), particularly during metabolic crises associated with conditions like Beta-ketothiolase deficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound (2-MAA) and why is its detection important?

A1: this compound is a ketone body and an intermediate in the metabolic pathway of the amino acid isoleucine.[1][2] Its accumulation in urine is a key diagnostic marker for the inherited metabolic disorder Beta-ketothiolase deficiency (also known as 2-methylacetoacetyl-CoA thiolase deficiency).[1][3][4] This condition, if left undiagnosed and untreated, can lead to severe, life-threatening ketoacidotic episodes, particularly in infants and young children.[2][5] Therefore, accurate and timely detection of 2-MAA is crucial for early diagnosis and management to prevent severe neurological damage.[4]

Q2: What are the main challenges in the accurate detection of 2-MAA?

A2: The primary challenges in detecting 2-MAA include:

  • Chemical Instability: 2-MAA is a β-keto acid, which makes it chemically labile and prone to spontaneous decarboxylation into 2-butanone, especially under certain storage conditions and during sample preparation.[6] This instability can lead to falsely low or undetectable levels of 2-MAA.

  • Intermittent Excretion: The excretion of 2-MAA in individuals with Beta-ketothiolase deficiency is often intermittent, with significantly elevated levels typically only observed during periods of metabolic stress or crisis (e.g., fasting, illness, or high protein intake).[1] Samples collected between these episodes may show normal or only slightly elevated levels, leading to potential misdiagnosis.

  • Analytical Complexity: The analysis of 2-MAA, usually by gas chromatography-mass spectrometry (GC-MS), requires a multi-step process of extraction and chemical derivatization to make the compound volatile and thermally stable for analysis.[7] This process can be a source of analytical variability.

  • Overlapping Biochemical Profiles: Other metabolic disorders can present with similar clinical and biochemical features, making differential diagnosis challenging. For instance, increased levels of related metabolites like 2-methyl-3-hydroxybutyrate (B1258522) and tiglylglycine can also be seen in other conditions.[6]

Q3: What is the most reliable analytical method for 2-MAA detection?

A3: Gas chromatography-mass spectrometry (GC-MS) is considered the gold standard for the analysis of urinary organic acids, including 2-MAA.[8] This technique offers high sensitivity and specificity, allowing for the separation and identification of a wide range of metabolites in a complex matrix like urine.[7] However, due to the instability of 2-MAA, it is often recommended to also quantify its more stable derivative, 2-methyl-3-hydroxybutyrate, which is considered a more reliable diagnostic marker for Beta-ketothiolase deficiency.[1][2]

Q4: How should urine samples be collected and stored to ensure the stability of 2-MAA?

A4: To minimize the degradation of 2-MAA, proper sample handling is critical. It is recommended to:

  • Collect a random urine sample, preferably during a suspected metabolic crisis.[7]

  • Freeze the sample immediately after collection and store it at -20°C or lower until analysis.[8]

  • Avoid repeated freeze-thaw cycles.

  • For transport, samples should be shipped frozen on dry ice.

Q5: Are there alternative or confirmatory tests for Beta-ketothiolase deficiency?

A5: Yes. While urinary organic acid analysis is a primary screening tool, a definitive diagnosis of Beta-ketothiolase deficiency typically requires confirmatory testing.[2] These tests include:

  • Acylcarnitine Analysis: Analysis of plasma or dried blood spots can reveal elevated levels of specific acylcarnitines, such as tiglylcarnitine (B1262128) (C5:1), which are also indicative of the disorder.

  • Enzyme Assay: A definitive diagnosis can be made by measuring the activity of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme in cultured skin fibroblasts.[2][4]

  • Molecular Genetic Testing: Sequencing of the ACAT1 gene can identify the disease-causing mutations, confirming the diagnosis at the genetic level.[2][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Issue 1: 2-MAA is not detected or is present at very low levels in a patient suspected of Beta-ketothiolase deficiency.
Possible Cause Troubleshooting Step Recommended Solution
Sample collected between metabolic crises. Review the patient's clinical history at the time of sample collection.Recommend collecting a new urine sample during a period of metabolic stress (e.g., illness or fasting) when metabolite excretion is likely to be highest.
Degradation of 2-MAA due to improper sample handling. Verify the collection, storage, and transport conditions of the urine sample.Ensure samples are frozen immediately after collection and maintained at or below -20°C. Avoid prolonged storage at room temperature.
Inefficient derivatization of the keto group. Review the derivatization protocol, particularly the oximation step.Ensure that a two-step derivatization process (oximation followed by silylation) is used to protect the keto group of 2-MAA from degradation and ensure its volatility.
Suboptimal GC-MS instrument parameters. Check the GC oven temperature program, injection temperature, and mass spectrometer scan parameters.Optimize the GC temperature ramp to ensure adequate separation of 2-MAA from other organic acids. Ensure the injection port temperature is not excessively high, which could cause degradation of the derivatized analyte.
Patient has a mild form of the disorder. Consider the possibility of a milder phenotype with lower metabolite excretion.Perform an isoleucine loading test to stimulate the metabolic pathway and increase the excretion of 2-MAA and related metabolites.[6] Also, ensure to look for the more stable marker, 2-methyl-3-hydroxybutyrate.
Issue 2: Poor chromatographic peak shape (e.g., tailing or fronting) for 2-MAA.
Possible Cause Troubleshooting Step Recommended Solution
Active sites in the GC inlet or column. Observe if other polar compounds in the chromatogram also exhibit tailing.Replace the GC inlet liner and septum. If the problem persists, trim the first few centimeters of the GC column or replace the column with a new, deactivated one.
Incomplete derivatization. Check the derivatization reagents for freshness and proper storage.Use fresh derivatization reagents (e.g., methoxyamine hydrochloride for oximation and BSTFA or MSTFA for silylation). Ensure the reaction is carried out under anhydrous conditions.
Column overload. Inject a smaller volume of the sample or dilute the sample.Reduce the injection volume or dilute the extracted and derivatized sample. Using a higher split ratio during injection can also help.
Issue 3: Presence of interfering peaks or high background noise.
Possible Cause Troubleshooting Step Recommended Solution
Contaminated reagents or glassware. Run a blank sample containing only the solvents and derivatization reagents.Use high-purity, GC-grade solvents and reagents. Thoroughly clean all glassware with an appropriate solvent before use.
Septum bleed from the GC inlet. Observe for a series of regularly spaced peaks at higher temperatures in the chromatogram.Use a high-quality, low-bleed septum and replace it regularly.
Carryover from a previous injection. Inject a solvent blank after a sample with high analyte concentrations.Implement a thorough wash sequence for the injection syringe between samples. If carryover persists, clean the GC inlet.

Data Presentation

Table 1: Typical Urinary Concentrations of Key Metabolites in Beta-ketothiolase Deficiency vs. Healthy Controls

Metabolite Condition Typical Concentration Range (mmol/mol creatinine) Notes
This compound (2-MAA) Healthy ControlsNot typically detected or < 1-
Beta-ketothiolase Deficiency (Metabolic Crisis)"Massive excretion" - specific quantitative ranges are highly variable but can be significantly elevated.Highly unstable; its absence does not rule out the diagnosis.
2-Methyl-3-hydroxybutyric acid Healthy Controls0 - 4[9]A more stable and reliable marker than 2-MAA.[1][2]
Beta-ketothiolase Deficiency (Metabolic Crisis)Can be significantly elevated, for example, up to 441 µmol/mmol creatinine (B1669602) has been reported in a newborn.Levels are typically high even between crises in many patients.
Tiglylglycine Healthy ControlsTypically low or undetectable.-
Beta-ketothiolase Deficiency (Metabolic Crisis)Markedly increased.[10]Also elevated in other organic acidurias, such as propionic acidemia.
Ketone Bodies (Acetoacetate and 3-Hydroxybutyrate) Healthy ControlsLow to moderate, depending on fasting state.-
Beta-ketothiolase Deficiency (Metabolic Crisis)Markedly elevated, leading to ketonuria.A general indicator of ketosis, not specific to this disorder.

Experimental Protocols

Protocol: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for the Detection of this compound

This protocol provides a general methodology for the analysis of 2-MAA and other organic acids in urine. It is essential to validate this method in your laboratory.

1. Sample Preparation and Extraction

  • Thaw the frozen urine sample at room temperature.

  • Vortex the sample to ensure homogeneity.

  • Transfer a volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmol) into a glass tube.

  • Add an internal standard solution (e.g., a stable isotope-labeled organic acid) to each sample.

  • Acidify the urine sample to a pH of approximately 1-2 by adding hydrochloric acid (HCl).

  • Perform a liquid-liquid extraction by adding a water-immiscible organic solvent (e.g., ethyl acetate), vortexing vigorously, and then centrifuging to separate the layers. Repeat the extraction process.

  • Combine the organic layers and evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization

This is a two-step process to derivatize the keto and carboxyl groups.

  • Step 1: Oximation

    • Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract.

    • Incubate the mixture (e.g., at 60°C for 30 minutes) to convert the keto groups to their methoxime derivatives. This step is crucial for stabilizing 2-MAA.

  • Step 2: Silylation

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the sample.

    • Incubate the mixture (e.g., at 70°C for 60 minutes) to convert the acidic protons (from carboxyl and hydroxyl groups) to their trimethylsilyl (B98337) (TMS) esters/ethers.

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injection Volume: 1 µL with a split ratio (e.g., 1:20).

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate (e.g., 5-10°C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass-to-charge (m/z) range of approximately 50-600 amu.

    • Data Acquisition: Full scan mode for qualitative analysis and identification of unknown peaks. Selected Ion Monitoring (SIM) mode can be used for targeted quantification of 2-MAA and other specific metabolites to enhance sensitivity.

4. Data Analysis

  • Identify the derivatized 2-MAA and other target metabolites based on their retention times and mass spectra by comparing them to a library of known compounds or by running authentic standards. The di-trimethylsilyl derivative of this compound has a molecular weight of 260.48 g/mol .[11]

  • Quantify the analytes by comparing the peak area of the analyte to the peak area of the internal standard.

  • Normalize the results to the creatinine concentration of the urine sample and report in units such as mmol/mol creatinine.

Visualizations

Isoleucine_Metabolism Isoleucine Catabolism and Beta-ketothiolase Deficiency Isoleucine Isoleucine Tiglyl_CoA Tiglyl_CoA Isoleucine->Tiglyl_CoA Multiple steps Two_Methyl_3_Hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Two_Methyl_3_Hydroxybutyryl_CoA Tiglylglycine Tiglylglycine (Urine) Tiglyl_CoA->Tiglylglycine Accumulates Two_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Two_Methyl_3_Hydroxybutyryl_CoA->Two_Methylacetoacetyl_CoA Two_MHB 2-Methyl-3-hydroxybutyrate (Urine) Two_Methyl_3_Hydroxybutyryl_CoA->Two_MHB Accumulates Beta_Ketothiolase Beta-ketothiolase (T2) Two_Methylacetoacetyl_CoA->Beta_Ketothiolase Two_MAA This compound (Urine) Two_Methylacetoacetyl_CoA->Two_MAA Accumulates Propionyl_CoA Propionyl_CoA Acetyl_CoA Acetyl_CoA Beta_Ketothiolase->Propionyl_CoA Beta_Ketothiolase->Acetyl_CoA GCMS_Workflow GC-MS Workflow for 2-MAA Analysis cluster_SamplePrep Sample Preparation cluster_Derivatization Derivatization cluster_Analysis Analysis Urine_Sample Urine Sample Acidification Acidification (pH 1-2) Urine_Sample->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Oximation Oximation (Methoxyamine HCl) Evaporation->Oximation Silylation Silylation (BSTFA/MSTFA) Oximation->Silylation GC_MS_Injection GC-MS Injection Silylation->GC_MS_Injection Data_Acquisition Data Acquisition (Scan or SIM) GC_MS_Injection->Data_Acquisition Data_Processing Data Processing & Quantification Data_Acquisition->Data_Processing Troubleshooting_Logic Troubleshooting Logic for Undetected 2-MAA Start 2-MAA Not Detected in Suspected Case Check_Sample_Timing Was sample collected during a metabolic crisis? Start->Check_Sample_Timing Check_Sample_Handling Was sample handling and storage appropriate? Check_Sample_Timing->Check_Sample_Handling Yes Recollect_Sample Action: Recollect sample during acute illness. Check_Sample_Timing->Recollect_Sample No Review_Protocol Is the analytical protocol (derivatization, GC-MS) optimized for keto acids? Check_Sample_Handling->Review_Protocol Yes Request_New_Sample Action: Request a new, properly handled sample. Check_Sample_Handling->Request_New_Sample No Consider_Mild_Disease Could this be a mild or atypical presentation? Review_Protocol->Consider_Mild_Disease Yes Optimize_Method Action: Optimize oximation step and GC-MS parameters. Review_Protocol->Optimize_Method No Further_Testing Action: Consider isoleucine load, enzyme assay, or genetic testing. Consider_Mild_Disease->Further_Testing Yes End Diagnosis Confirmed or Refuted Consider_Mild_Disease->End No Recollect_Sample->Start Request_New_Sample->Start Optimize_Method->Start Further_Testing->End

References

Strategies for stabilizing 2-Methylacetoacetic acid in urine for delayed analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the strategies for stabilizing 2-Methylacetoacetic acid in urine for delayed analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in urine a concern?

A1: this compound (also known as 2-methyl-3-oxobutanoic acid) is a beta-keto acid. Beta-keto acids are known to be chemically unstable and can undergo spontaneous decarboxylation, breaking down into other compounds. In the case of this compound, it can decompose into 2-butanone (B6335102) and carbon dioxide. This inherent instability can lead to a significant underestimation of its concentration in urine samples if they are not handled and stored correctly, especially when there is a delay between collection and analysis.

Q2: What is the primary degradation pathway for this compound in urine?

A2: The primary degradation pathway for this compound, a beta-keto acid, is decarboxylation. This chemical reaction involves the loss of a carboxyl group as carbon dioxide (CO2). The presence of a ketone group at the beta-position (the second carbon from the carboxyl group) facilitates this process, especially when the sample is heated or exposed to acidic conditions.

Q3: What are the immediate steps I should take after collecting a urine sample for this compound analysis to ensure its stability?

A3: For optimal stability, urine samples should be processed as soon as possible after collection. If immediate analysis is not possible, the sample should be frozen, preferably at -80°C. Minimizing the time the sample spends at room temperature is crucial to prevent the degradation of this compound.

Q4: How do freeze-thaw cycles affect the concentration of this compound in urine samples?

A4: Repeated freeze-thaw cycles should be avoided as they can affect the stability of various metabolites in urine. While specific data on the impact of freeze-thaw cycles on this compound is limited, it is a general best practice for metabolomic studies to aliquot urine samples into smaller volumes before freezing if multiple analyses are anticipated. This prevents the need to thaw and refreeze the entire sample, which can introduce variability and lead to degradation of sensitive compounds.

Q5: Are there any chemical preservatives that can be added to urine to stabilize this compound?

A5: While some studies suggest the use of preservatives like thymol (B1683141) for maintaining the stability of the general metabolite profile in urine, especially at room temperature, their specific effect on 2-Methylactoacetic acid has not been well-documented.[1][2] Some preservatives, like boric acid, may cause changes in the concentrations of other metabolites.[1][2] Given the pH-dependent nature of decarboxylation, adjusting the urine pH to a neutral or slightly alkaline state may help to stabilize beta-keto acids by keeping them in their deprotonated (carboxylate anion) form, which is less prone to decarboxylation. However, the addition of any chemical preservative should be validated to ensure it does not interfere with the analytical method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable levels of this compound in a sample expected to be positive. Degradation due to improper storage: The sample may have been stored at room temperature or refrigerated for an extended period before analysis.- For short-term storage (up to 48 hours), keep the sample at 4°C.[1][2][3] - For long-term storage, freeze the sample at -80°C immediately after collection. - Review sample handling and storage logs to identify any deviations from the recommended protocol.
Degradation due to multiple freeze-thaw cycles: The sample may have been repeatedly frozen and thawed.- Aliquot samples into smaller volumes before the initial freezing to avoid the need for multiple freeze-thaw cycles. - If multiple analyses are required from the same sample, use a fresh aliquot for each analysis.
Degradation due to acidic pH: The urine sample may have a low pH, which can accelerate the decarboxylation of beta-keto acids.- Measure the pH of the urine sample. - If the analytical method allows, consider adjusting the pH to a neutral or slightly alkaline range (pH 7-8) before storage. This should be done cautiously as it may affect other analytes.
Inconsistent or variable results for this compound across different aliquots of the same sample. Incomplete mixing of the sample before aliquoting: If the sample was not properly mixed after thawing, there may be concentration gradients.- Ensure the entire urine sample is thoroughly but gently mixed after thawing and before aliquoting or analysis.
Differential degradation between aliquots: Aliquots may have been subjected to different storage conditions or handling procedures.- Standardize the handling and storage procedures for all aliquots. - Ensure all aliquots are stored at the same temperature and for the same duration.
Presence of interfering peaks in the chromatogram. Formation of degradation products: The peak for 2-butanone, a degradation product of this compound, may be present and could interfere with the analysis depending on the method.- Optimize the chromatographic method to ensure good separation of this compound from its potential degradation products and other urinary metabolites. - Use a mass spectrometry (MS) detector for specific identification and quantification.
Interference from preservatives: The added chemical preservative or its byproducts may co-elute with the analyte of interest.- If using a preservative, run a blank sample containing only the preservative to check for any interfering peaks. - If interference is observed, consider using a different preservative or a preservation method that does not involve chemical additives (e.g., freezing).

Quantitative Data on Urine Sample Stability

Specific quantitative stability data for this compound in urine is not extensively available in the scientific literature. The following tables provide generalized stability data for organic acids and other metabolites in urine based on available studies. Researchers should perform their own validation studies for this compound if high accuracy and precision are required.

Table 1: General Stability of Urinary Metabolites at Different Temperatures (Without Preservatives)

Temperature24 Hours48 HoursLong-Term (Months to Years)
Room Temperature (~22°C) Most metabolites are stable.[1][2][3]Significant changes in some metabolites observed.[1][2][3]Not recommended.
Refrigerated (4°C) Stable.[1][2][3]Stable.[1][2][3]Not recommended.
Frozen (-20°C) Stable.Stable.Generally stable for many organic acids, but -80°C is preferred for long-term biobanking.[4]
Frozen (-80°C) Stable.Stable.Considered the gold standard for long-term stability of a wide range of metabolites.[4]

Table 2: Effect of Preservatives on General Metabolite Stability in Urine

PreservativeConditionObservation
None 22°C for 48 hoursSignificant changes in the metabolite profile.[1][2][3]
Thymol 22°C for 48 hoursEffective in maintaining the stability of the overall metabolite profile.[1][2]
Boric Acid 22°C for 24 hoursMay cause changes in some metabolite concentrations.[1][2]

Experimental Protocols

Protocol 1: Urine Sample Collection and Short-Term Storage

  • Collection: Collect a mid-stream urine sample in a sterile, polypropylene (B1209903) container.

  • Immediate Handling: If analysis can be performed within 2 hours, the sample can be kept at room temperature.

  • Refrigeration: If analysis is delayed for more than 2 hours but less than 48 hours, store the sample at 4°C.[1][2][3]

  • Labeling: Clearly label the container with the patient/subject ID, date, and time of collection.

Protocol 2: Long-Term Storage of Urine Samples

  • Aliquoting: If multiple analyses are anticipated, divide the fresh urine sample into several smaller aliquots in labeled cryovials. This is crucial to avoid repeated freeze-thaw cycles.

  • Freezing: Immediately freeze the aliquots at -80°C.

  • Inventory: Maintain a detailed inventory of the stored samples, including their location in the freezer and the date of storage.

Protocol 3: Thawing of Frozen Urine Samples

  • Thawing: Thaw the required aliquot at room temperature or in a refrigerator at 4°C.

  • Mixing: Once completely thawed, gently vortex the sample to ensure homogeneity.

  • Analysis: Proceed with the analytical procedure as soon as possible after thawing. Avoid leaving thawed samples at room temperature for extended periods.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_decision Analysis Timeline cluster_processing Sample Processing & Storage cluster_analysis Analysis Collection Urine Sample Collection Decision Immediate Analysis? Collection->Decision Immediate_Analysis Direct to Analysis Decision->Immediate_Analysis Yes Short_Term Refrigerate at 4°C (up to 48h) Decision->Short_Term No, < 48h Long_Term Aliquot and Freeze at -80°C Decision->Long_Term No, > 48h Analysis Analysis of this compound Immediate_Analysis->Analysis Short_Term->Analysis Long_Term->Analysis

Caption: Experimental workflow for urine sample handling for this compound analysis.

Degradation_Pathway 2-Methylacetoacetic_Acid This compound (Beta-Keto Acid) Degradation Decarboxylation 2-Methylacetoacetic_Acid->Degradation Products 2-Butanone + Carbon Dioxide Degradation->Products Factors Influencing Factors: - Increased Temperature - Acidic pH - Extended Time Factors->Degradation

Caption: Degradation pathway of this compound in urine.

References

Validation & Comparative

A Comparative Guide to 2-Methylacetoacetic Acid and Acetoacetic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-methylacetoacetic acid and acetoacetic acid, two critical ketone bodies in metabolic studies. Understanding their distinct roles, metabolic pathways, and analytical considerations is paramount for accurate diagnosis and monitoring of various metabolic disorders.

At a Glance: Key Differences

FeatureThis compoundAcetoacetic Acid
Primary Metabolic Pathway Isoleucine CatabolismKetogenesis (Fatty Acid Oxidation)
Primary Clinical Significance Biomarker for Beta-Ketothiolase Deficiency[1][2]Indicator of Ketosis and Ketoacidosis (e.g., Diabetic Ketoacidosis)[3][4]
Typical Biological Levels Undetectable or very low in healthy individuals[5]Present at low levels, significantly elevated in ketotic states[6]
Enzyme at Metabolic Nexus Mitochondrial Acetoacetyl-CoA Thiolase (T2)[1]HMG-CoA Lyase

Metabolic Pathways and Significance

Acetoacetic acid is one of the three primary ketone bodies produced during ketogenesis, a metabolic process that provides an alternative energy source to glucose, particularly during periods of fasting, prolonged exercise, or in uncontrolled diabetes.[3] It is synthesized in the liver mitochondria from the breakdown of fatty acids.[7] Elevated levels of acetoacetic acid in blood and urine are a hallmark of ketosis and, in extreme cases, diabetic ketoacidosis (DKA).[3][8]

This compound , on the other hand, is a key intermediate in the catabolism of the branched-chain amino acid isoleucine.[9][10] Its accumulation is a specific indicator of a rare inborn error of metabolism known as beta-ketothiolase deficiency (also known as mitochondrial acetoacetyl-CoA thiolase deficiency).[1][2] In this genetic disorder, the enzyme responsible for the breakdown of 2-methylacetoacetyl-CoA is deficient, leading to the buildup of this compound and other metabolites in the urine.[1][11]

Signaling Pathways

The metabolic pathways of these two keto acids are distinct but interconnected through the involvement of thiolase enzymes.

Ketogenesis FattyAcids Fatty Acids AcetylCoA 2x Acetyl-CoA FattyAcids->AcetylCoA β-oxidation AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMG-CoA synthase Acetoacetate Acetoacetic Acid HMGCoA->Acetoacetate HMG-CoA lyase BetaHydroxybutyrate Beta-Hydroxybutyrate Acetoacetate->BetaHydroxybutyrate 3-Hydroxybutyrate Dehydrogenase Acetone Acetone Acetoacetate->Acetone Spontaneous decarboxylation

Fig. 1: Ketogenesis Pathway for Acetoacetic Acid Production.

IsoleucineCatabolism Isoleucine Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Transamination MethylbutyrylCoA α-methylbutyryl-CoA KetoAcid->MethylbutyrylCoA BCKDH TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA MethylhydroxybutyrylCoA 2-methyl-3-hydroxybutyryl-CoA TiglylCoA->MethylhydroxybutyrylCoA MethylacetoacetylCoA 2-methylacetoacetyl-CoA MethylhydroxybutyrylCoA->MethylacetoacetylCoA TwoMAA This compound MethylacetoacetylCoA->TwoMAA PropionylCoA Propionyl-CoA MethylacetoacetylCoA->PropionylCoA Mitochondrial Acetoacetyl-CoA Thiolase (T2) AcetylCoA Acetyl-CoA MethylacetoacetylCoA->AcetylCoA Mitochondrial Acetoacetyl-CoA Thiolase (T2) Deficiency β-Ketothiolase Deficiency MethylacetoacetylCoA->Deficiency GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Quantification Urine Urine Sample AddIS Add Internal Standard Urine->AddIS Acidify Acidify (pH 1) AddIS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Dry Evaporate to Dryness Extract->Dry AddReagents Add BSTFA + Pyridine Dry->AddReagents Heat Heat (70°C) AddReagents->Heat Inject Inject into GC-MS Heat->Inject Separate GC Separation Inject->Separate Detect MS Detection (SIM) Separate->Detect Calculate Calculate Concentration Detect->Calculate CalCurve Calibration Curve CalCurve->Calculate Spectro_Workflow cluster_prep Preparation cluster_rxn Reaction cluster_measure Measurement & Quantification Sample Urine/Standard/Blank AddBuffer Add Glycine Buffer Sample->AddBuffer AddNitro Add Sodium Nitroprusside AddBuffer->AddNitro Incubate Incubate (10 min) AddNitro->Incubate MeasureAbs Measure Absorbance (535 nm) Incubate->MeasureAbs CalCurve Generate Calibration Curve MeasureAbs->CalCurve DetermineConc Determine Concentration CalCurve->DetermineConc

References

A Comparative Analysis of 2-Methylacetoacetic Acid and 2-Methyl-3-hydroxybutyric Acid as Biomarkers for Beta-Ketothiolase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A deep dive into the comparative utility of 2-Methylacetoacetic acid and 2-methyl-3-hydroxybutyric acid in the diagnosis and monitoring of beta-ketothiolase deficiency, a rare inborn error of metabolism. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their biochemical significance, diagnostic performance, and the analytical methodologies for their detection.

Introduction

In the landscape of inborn errors of metabolism, the timely and accurate diagnosis of beta-ketothiolase deficiency (β-KTD) is critical to prevent severe metabolic crises and long-term neurological complications. This autosomal recessive disorder disrupts the catabolism of the essential amino acid isoleucine and impairs ketone body metabolism. The diagnosis of β-KTD heavily relies on the detection of specific organic acids in the urine. Among these, this compound (2-MAA) and 2-methyl-3-hydroxybutyric acid (2M3HBA) are pivotal biomarkers. This guide provides a detailed comparison of these two metabolites, summarizing quantitative data, outlining experimental protocols, and visualizing relevant biochemical pathways to aid researchers in their understanding and application of these crucial diagnostic markers.

Biochemical Origin and Significance

Both 2-MAA and 2M3HBA are intermediates in the catabolic pathway of isoleucine.[1][2] A deficiency in the mitochondrial enzyme beta-ketothiolase (also known as 2-methylacetoacetyl-CoA thiolase) leads to the accumulation of upstream metabolites.[3] Specifically, the enzymatic block prevents the conversion of 2-methylacetoacetyl-CoA to acetyl-CoA and propionyl-CoA.[1][2] This results in the increased urinary excretion of 2-methylacetoacetyl-CoA's hydrolysis product, this compound, and its reduction product, 2-methyl-3-hydroxybutyric acid.[1][2] The presence of these metabolites in elevated concentrations is a hallmark of beta-ketothiolase deficiency.[4][5]

dot

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Branched-chain amino acid aminotransferase alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA Short/branched-chain acyl-CoA dehydrogenase _2_Methyl_3_hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->_2_Methyl_3_hydroxybutyryl_CoA Enoyl-CoA hydratase _2_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA _2_Methyl_3_hydroxybutyryl_CoA->_2_Methylacetoacetyl_CoA 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase Acetyl_CoA Acetyl-CoA _2_Methylacetoacetyl_CoA->Acetyl_CoA β-Ketothiolase (deficient in β-KTD) Propionyl_CoA Propionyl-CoA _2_Methylacetoacetyl_CoA->Propionyl_CoA β-Ketothiolase (deficient in β-KTD) _2M3HBA 2-Methyl-3-hydroxybutyric acid _2_Methylacetoacetyl_CoA->_2M3HBA Reduction _2MAA This compound _2_Methylacetoacetyl_CoA->_2MAA Hydrolysis

Caption: Isoleucine Catabolism Pathway and Origin of Biomarkers.

Comparative Analysis of Biomarker Performance

While both 2-MAA and 2M3HBA are indicative of beta-ketothiolase deficiency, their diagnostic utility can be nuanced. 2-methyl-3-hydroxybutyric acid is often cited as the most reliable marker for the condition.[5] One study highlighted the specificity of this compound by demonstrating that after an oral isoleucine challenge, its levels increased only in the patient with a confirmed 2-methylacetoacetyl-CoA thiolase deficiency, whereas 2-methyl-3-hydroxybutyric acid and tiglylglycine also increased in children with similar clinical symptoms but normal enzyme activity.[6] This suggests that while 2M3HBA is a sensitive marker, 2-MAA may offer higher specificity under certain conditions.

Quantitative Data Summary

The following table summarizes the typical urinary concentrations of this compound and 2-methyl-3-hydroxybutyric acid in healthy individuals and patients with beta-ketothiolase deficiency. It is important to note that these values can vary between laboratories and analytical methods.

BiomarkerPopulationTypical Urinary Concentration (mmol/mol creatinine)Citation(s)
This compound Healthy Individuals0 - Not typically detected[7]
Beta-Ketothiolase DeficiencySignificantly elevated, especially during metabolic crises[3][4][7]
2-methyl-3-hydroxybutyric acid Healthy Individuals0 - 4[8]
Beta-Ketothiolase DeficiencyAbnormally high amounts[3][4][8]

Experimental Protocols

The gold standard for the analysis of urinary organic acids, including 2-MAA and 2M3HBA, is Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Workflow for Urinary Organic Acid Analysis by GC-MS

dot

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Internal_Standard->Extraction Drying Evaporation to Dryness Extraction->Drying Derivatization Chemical Derivatization (e.g., silylation) Drying->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Identification Compound Identification (based on retention time and mass spectrum) Detection->Identification Quantification Quantification (relative to internal standard) Identification->Quantification

Caption: Generalized workflow for urinary organic acid analysis by GC-MS.
Detailed Methodological Steps for GC-MS Analysis

  • Sample Preparation:

    • A measured volume of urine is collected.

    • An internal standard (e.g., a stable isotope-labeled version of an organic acid not typically found in urine) is added to correct for variations in sample extraction and analysis.[10]

    • The urine is acidified, and organic acids are extracted into an organic solvent like ethyl acetate.[11]

    • The organic solvent is then evaporated to dryness under a stream of nitrogen.[11]

  • Derivatization:

    • To make the organic acids volatile for GC analysis, they are chemically modified in a process called derivatization. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[12] This replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups.

  • Gas Chromatography (GC):

    • The derivatized sample is injected into the gas chromatograph.

    • The different organic acids are separated based on their boiling points and interactions with the stationary phase of the GC column (a long, thin, coated tube).

    • A temperature gradient is applied to the column to facilitate the separation of a wide range of compounds.

  • Mass Spectrometry (MS):

    • As the separated compounds exit the GC column, they enter the mass spectrometer.

    • They are bombarded with electrons (electron ionization), causing them to fragment into characteristic patterns of ions.

    • The mass spectrometer separates these ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis:

    • This compound and 2-methyl-3-hydroxybutyric acid are identified by comparing their retention times (the time it takes for them to travel through the GC column) and their mass spectra to those of known standards.

    • The concentration of each analyte is determined by comparing its peak area in the chromatogram to the peak area of the internal standard.

Conclusion

Both this compound and 2-methyl-3-hydroxybutyric acid are indispensable biomarkers for the diagnosis of beta-ketothiolase deficiency. While 2-methyl-3-hydroxybutyric acid is often considered a highly reliable and sensitive marker, this compound may offer greater specificity, particularly in challenging cases. A comprehensive urinary organic acid profile analyzed by GC-MS remains the cornerstone for the biochemical diagnosis of this rare metabolic disorder. Further research focusing on direct comparative studies of the diagnostic accuracy of these biomarkers will be invaluable for refining diagnostic strategies and improving patient outcomes. This guide provides a foundational understanding for researchers and clinicians involved in the study and management of inborn errors of metabolism.

References

2-Methylacetoacetic Acid: A Comparative Guide to its Clinical Validation in T2 Deficiency Diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-Methylacetoacetic acid (2MAA) as a diagnostic marker for Beta-ketothiolase deficiency (T2 deficiency), an autosomal recessive metabolic disorder affecting isoleucine catabolism and ketone body metabolism.[1][2][3] The clinical presentation of T2 deficiency typically involves intermittent ketoacidotic episodes, often triggered by infections or fasting, and can include symptoms such as vomiting, dehydration, difficulty breathing, and lethargy.[2][4][5] Early and accurate diagnosis is crucial to manage the condition and prevent severe neurological complications.[6]

This document evaluates 2MAA alongside other key biomarkers and diagnostic methodologies, presenting supporting experimental data, detailed protocols, and visual workflows to aid researchers in their understanding and application of these diagnostic tools.

Comparison of Diagnostic Markers for T2 Deficiency

The diagnosis of T2 deficiency relies on the identification of characteristic metabolites in urine and blood. While this compound is a key indicator, its performance is often considered in conjunction with other markers.

Diagnostic MarkerMatrixMethodPerformance Characteristics
This compound (2MAA) UrineGC-MSA key indicator, but can be volatile and may not always be detected.[6] Its presence is highly suggestive of T2 deficiency.[7]
2-Methyl-3-hydroxybutyric acid (2M3HB) UrineGC-MSConsidered the most reliable urinary marker for T2 deficiency.[6] Elevated levels are a consistent finding.[8]
Tiglylglycine (TG) UrineGC-MSFrequently elevated in T2 deficiency, but its absence does not exclude the diagnosis.[6] Can also be elevated in other metabolic disorders.[9]
Tiglylcarnitine (C5:1) Blood (Acylcarnitine Profile)MS/MSA characteristic finding in the acylcarnitine profile of T2 deficient patients.[10][11]
2-Methyl-3-hydroxybutyrylcarnitine (C5OH) Blood (Acylcarnitine Profile)MS/MSAnother important acylcarnitine marker for T2 deficiency.[11]

Alternative and Confirmatory Diagnostic Methods

Beyond metabolite analysis, enzymatic and genetic testing provide definitive confirmation of T2 deficiency.

Diagnostic MethodPrincipleApplication
Enzymatic Assay Measures the activity of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme in cultured fibroblasts or lymphocytes. A potassium-ion dependent assay is commonly used as T2 is the only thiolase activated by potassium ions.[6][12]Confirmatory test. Can determine residual enzyme activity.
Molecular Genetic Testing (ACAT1 gene sequencing) Identifies pathogenic mutations in the ACAT1 gene, which is responsible for T2 deficiency.[1][4][13]Definitive diagnosis, carrier screening, and prenatal diagnosis.

Experimental Protocols

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the detection of this compound and other organic acids in urine.

1. Sample Preparation:

  • A random urine sample is collected in a sterile container without preservatives and stored frozen.[2]

  • The urine volume is normalized to creatinine (B1669602) concentration to account for hydration status.[2][14]

  • An internal standard is added to the urine sample.

2. Extraction:

  • The urine is acidified to a pH of less than 2.[15]

  • Organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate.[14][16]

  • The organic phase is separated and dried, typically under a stream of nitrogen.[15]

3. Derivatization:

  • The dried extract is derivatized to increase the volatility and thermal stability of the organic acids. A common method is trimethylsilyl (B98337) (TMS) derivatization using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15][16]

4. GC-MS Analysis:

  • The derivatized sample is injected into the GC-MS system.

  • The gas chromatograph separates the different organic acids based on their boiling points and interaction with the column.[14]

  • The mass spectrometer detects and identifies the separated compounds based on their mass-to-charge ratio and fragmentation patterns.[14]

Enzymatic Assay for T2 Activity

This protocol describes the principle of the potassium-ion dependent acetoacetyl-CoA thiolase assay.

1. Sample Source:

  • Cultured skin fibroblasts or peripheral blood lymphocytes are typically used.[6]

2. Principle:

  • The assay measures the rate of thiolytic cleavage of acetoacetyl-CoA.

  • The activity of mitochondrial acetoacetyl-CoA thiolase (T2) is specifically determined by measuring the difference in acetoacetyl-CoA thiolase activity in the presence and absence of potassium ions, as T2 is the only thiolase activated by potassium.[6][12]

3. Procedure (General):

  • Cell lysates are prepared from the patient's fibroblasts or lymphocytes.

  • The protein concentration of the lysate is determined.

  • The enzymatic reaction is initiated by adding acetoacetyl-CoA as a substrate to the cell lysate in a buffer with and without potassium ions.

  • The reaction progress is monitored over time, often by measuring the change in absorbance at a specific wavelength using a spectrophotometer.[17]

  • The enzyme activity is calculated based on the rate of substrate consumption or product formation.

ACAT1 Gene Sequencing

This protocol provides a general workflow for the genetic diagnosis of T2 deficiency.

1. DNA Extraction:

  • Genomic DNA is extracted from a patient's blood sample.[13]

2. PCR Amplification:

  • The exons and flanking intron regions of the ACAT1 gene are amplified using polymerase chain reaction (PCR).[13]

3. Sequencing:

  • The amplified PCR products are sequenced using methods like Sanger sequencing or Next-Generation Sequencing (NGS).[4][13]

4. Data Analysis:

  • The patient's ACAT1 gene sequence is compared to the reference sequence to identify any pathogenic variants (mutations).[1]

Visualizing the Diagnostic Pathway

The following diagrams illustrate the biochemical pathway affected in T2 deficiency and a typical diagnostic workflow.

T2_Deficiency_Pathway cluster_markers Accumulated Metabolites Isoleucine Isoleucine Tiglyl_CoA Tiglyl-CoA Isoleucine->Tiglyl_CoA Methylhydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Methylhydroxybutyryl_CoA Tiglylglycine Tiglylglycine Tiglyl_CoA->Tiglylglycine Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Methylhydroxybutyryl_CoA->Methylacetoacetyl_CoA Methylhydroxybutyrate 2-Methyl-3-hydroxybutyrate Methylhydroxybutyryl_CoA->Methylhydroxybutyrate T2_enzyme T2 Enzyme (Mitochondrial acetoacetyl-CoA thiolase) Methylacetoacetyl_CoA->T2_enzyme Methylacetoacetate 2-Methylacetoacetate Methylacetoacetyl_CoA->Methylacetoacetate Propionyl_CoA Propionyl-CoA Acetyl_CoA Acetyl-CoA T2_enzyme->Propionyl_CoA T2_enzyme->Acetyl_CoA T2_Deficiency_Diagnosis_Workflow Clinical_Suspicion Clinical Suspicion of T2 Deficiency (e.g., ketoacidotic episodes) Urine_OA Urine Organic Acid Analysis (GC-MS) Clinical_Suspicion->Urine_OA Blood_AC Blood Acylcarnitine Profile (MS/MS) Clinical_Suspicion->Blood_AC Positive_Screen Positive Screen (Elevated 2MAA, 2M3HB, TG, C5:1, C5OH) Urine_OA->Positive_Screen Negative_Screen Negative/Equivocal Screen Urine_OA->Negative_Screen Blood_AC->Positive_Screen Blood_AC->Negative_Screen Enzyme_Assay Enzymatic Assay Positive_Screen->Enzyme_Assay Genetic_Testing ACAT1 Gene Sequencing Positive_Screen->Genetic_Testing Further_Investigation Further Clinical/Biochemical Investigation Negative_Screen->Further_Investigation Diagnosis_Confirmed T2 Deficiency Diagnosis Confirmed Enzyme_Assay->Diagnosis_Confirmed Genetic_Testing->Diagnosis_Confirmed

References

A Comparative Analysis of 2-methyl-3-oxobutanoic acid and 3-methyl-2-oxobutanoic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structural, chemical, and biological differences between the alpha-keto acid 3-methyl-2-oxobutanoic acid and its beta-keto acid isomer, 2-methyl-3-oxobutanoic acid, reveals distinct metabolic roles and potential therapeutic implications. While 3-methyl-2-oxobutanoic acid is a well-characterized intermediate in branched-chain amino acid metabolism, the biological significance of 2-methyl-3-oxobutanoic acid remains largely unexplored, presenting an area of opportunity for novel research and drug discovery.

This guide provides a comprehensive comparison of these two keto acid isomers, summarizing their known properties, metabolic pathways, and potential biological activities. It also includes detailed experimental protocols for their analysis and visualizations to illustrate key concepts.

At a Glance: Key Differences

Feature2-methyl-3-oxobutanoic acid3-methyl-2-oxobutanoic acid
Classification Beta-keto acid (3-oxoacid)Alpha-keto acid (2-oxoacid)
Synonyms 2-methylacetoacetic acidα-Ketoisovaleric acid, α-ketovaline
CAS Number 2382-59-4759-05-7
Metabolic Role Not well-established, potentially involved in isoleucine metabolism or ketone body metabolism.Key intermediate in the catabolism of the branched-chain amino acid valine.
Chemical Stability Prone to thermal decarboxylation.Relatively more stable.

Structural and Chemical Properties

The fundamental difference between these two molecules lies in the position of the ketone group relative to the carboxylic acid. 3-methyl-2-oxobutanoic acid is an alpha-keto acid, with the ketone group on the carbon atom adjacent (alpha) to the carboxyl group. In contrast, 2-methyl-3-oxobutanoic acid is a beta-keto acid, with the ketone group on the carbon atom two positions away (beta) from the carboxyl group. This seemingly subtle structural variance leads to significant differences in their chemical reactivity and biological functions.

Beta-keto acids, like 2-methyl-3-oxobutanoic acid, are known for their susceptibility to decarboxylation (loss of CO2) upon heating, a reaction that is less favorable for alpha-keto acids under the same conditions.

Table 1: Physicochemical Properties

Property2-methyl-3-oxobutanoic acid3-methyl-2-oxobutanoic acid
Molecular Formula C5H8O3C5H8O3
Molecular Weight 116.11 g/mol 116.11 g/mol
Melting Point 30-33 °C31.5 °C
Boiling Point 245-246 °C170.5 °C
Water Solubility Soluble (675 g/L at 20°C)Soluble
Appearance White flaky crystalPale yellow liquid or solid with a fruity aroma

Biological Roles and Metabolic Pathways

3-methyl-2-oxobutanoic acid is a crucial metabolite in the catabolism of the essential branched-chain amino acid (BCAA), valine. It is formed through the transamination of valine and is subsequently oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form isobutyryl-CoA. This pathway is vital for energy production and is linked to several metabolic disorders, most notably Maple Syrup Urine Disease (MSUD), which results from a deficiency in the BCKDH complex, leading to the accumulation of BCAAs and their corresponding alpha-keto acids.

valine_catabolism Valine Valine KIV 3-methyl-2-oxobutanoic acid Valine->KIV Branched-chain aminotransferase Isobutyryl_CoA Isobutyryl-CoA KIV->Isobutyryl_CoA BCKDH complex TCA_Cycle TCA Cycle Isobutyryl_CoA->TCA_Cycle Further metabolism

Valine Catabolism Pathway

In contrast, the biological role of 2-methyl-3-oxobutanoic acid is not as clearly defined in the scientific literature. As a beta-keto acid, it could potentially be involved in metabolic pathways related to ketone bodies or fatty acid metabolism. One plausible, though not definitively established, pathway is its potential involvement in the metabolism of isoleucine. The catabolism of isoleucine produces 2-methylacetoacetyl-CoA, and it is conceivable that 2-methyl-3-oxobutanoic acid could be an intermediate or a byproduct of this pathway.

A Comparative Guide to the Analysis of 2-Methylacetoacetic Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Methylacetoacetic acid, a key biomarker in certain inborn errors of metabolism, is crucial for clinical diagnostics and research. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable technique for your analytical needs.

At a Glance: Performance Comparison

While direct comparative studies on this compound are limited, the following table summarizes the expected quantitative performance based on the analysis of structurally similar organic acids.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Remarks
Limit of Detection (LOD) 0.03 - 0.34 mmol/mol creatinine (B1669602) (for various organic acids in urine)[1]Potentially in the low ng/mL rangeLC-MS/MS generally offers superior sensitivity for targeted analyses.[2]
Limit of Quantification (LOQ) Typically 2-5 times higher than the LOD.Can be as low as 0.04–0.12 mg/kg for some organic acids.[3]Method-dependent, but LC-MS/MS often provides lower LOQs.
Linearity Good linearity is achievable over a relevant concentration range.Excellent linearity (r² ≥ 0.9998) is commonly reported for organic acid analysis.[3]Both techniques can provide linear results with proper calibration.
Precision (%RSD) Within-day and day-to-day assay imprecision is typically below 10%.[1]Relative standard deviations are often very low, in the range of 0.16–2.01%.[3]LC-MS/MS can offer higher precision.
Sample Throughput Lower, due to the requirement for derivatization and longer chromatographic run times.Higher, as derivatization is often not required, and run times can be shorter.LC-MS/MS is generally more amenable to high-throughput analysis.
Derivatization Mandatory to increase volatility and thermal stability.Often not necessary, simplifying sample preparation.The need for derivatization in GC-MS adds complexity and potential for variability.[4]

The Metabolic Significance of this compound

This compound is a critical intermediate in the catabolism of the branched-chain amino acid isoleucine and is also involved in ketone body metabolism. Its accumulation in biological fluids is a primary diagnostic marker for beta-ketothiolase deficiency, an inherited metabolic disorder.

Metabolic_Pathway Metabolic Pathway of Isoleucine and Ketone Body Metabolism Isoleucine Isoleucine Tiglyl_CoA Tiglyl_CoA Isoleucine->Tiglyl_CoA Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Tiglyl_CoA->Methylacetoacetyl_CoA Propionyl_CoA Propionyl_CoA Methylacetoacetyl_CoA->Propionyl_CoA Beta-ketothiolase Acetyl_CoA Acetyl_CoA Methylacetoacetyl_CoA->Acetyl_CoA Beta-ketothiolase Methylacetoacetic_acid This compound Methylacetoacetyl_CoA->Methylacetoacetic_acid Accumulation in beta-ketothiolase deficiency TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Ketone_Bodies Ketone Bodies Acetyl_CoA->Ketone_Bodies Acetyl_CoA->TCA_Cycle

Isoleucine and Ketone Body Metabolism.

Experimental Protocols

Below are generalized experimental workflows for the analysis of this compound using GC-MS and LC-MS/MS. These should be optimized and validated for specific laboratory conditions and sample matrices.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Silylation (e.g., with BSTFA) Extraction->Derivatization GC_Separation Gas Chromatography Separation Derivatization->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Spectrometry Analysis Ionization->Mass_Analysis Quantification Quantification Mass_Analysis->Quantification

GC-MS Experimental Workflow.

1. Sample Preparation:

  • Sample Collection: Collect a random urine sample in a preservative-free container. For long-term storage, samples should be kept at -70°C.

  • Extraction: To a known volume of urine, add an internal standard. Perform a liquid-liquid extraction using a suitable organic solvent such as ethyl acetate.

  • Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatization reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat to ensure complete derivatization. This process converts the non-volatile this compound into a volatile trimethylsilyl (B98337) (TMS) derivative suitable for GC analysis.[5][6]

2. GC-MS Analysis:

  • Gas Chromatography: Inject the derivatized sample onto a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polar column). The oven temperature program should be optimized to achieve good separation of the analyte from other matrix components.

  • Mass Spectrometry: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the derivatized this compound.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Sample->Protein_Precipitation LC_Separation Liquid Chromatography Separation Protein_Precipitation->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization Tandem_MS_Analysis Tandem Mass Spectrometry (MS/MS) Analysis Ionization->Tandem_MS_Analysis Quantification Quantification Tandem_MS_Analysis->Quantification

LC-MS/MS Experimental Workflow.

1. Sample Preparation:

  • Sample Collection: Collect blood in an appropriate tube (e.g., EDTA or heparin for plasma, or a serum separator tube). Process the blood to obtain plasma or serum and store at -80°C until analysis.

  • Protein Precipitation: To a small volume of plasma or serum, add a precipitating agent like cold acetonitrile (B52724) containing an internal standard. Vortex and centrifuge to pellet the precipitated proteins.

  • Dilution: The resulting supernatant can be directly injected or further diluted with the mobile phase to reduce matrix effects.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Inject the prepared sample onto a liquid chromatography system. A reversed-phase C18 column is commonly used for the separation of organic acids. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a modifier like formic acid to improve peak shape and ionization efficiency.

  • Tandem Mass Spectrometry: The LC is coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode for carboxylic acids. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and its internal standard.

Conclusion: Choosing the Right Technique

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of this compound.

  • GC-MS is a well-established and robust method, often considered the "gold standard" for urinary organic acid profiling. However, the mandatory derivatization step can be time-consuming and introduce variability.

  • LC-MS/MS offers several advantages, including higher sensitivity, higher throughput due to simpler sample preparation (often without derivatization), and the ability to analyze a wider range of metabolites simultaneously. For targeted, high-sensitivity quantification of this compound in a clinical or research setting, LC-MS/MS is often the preferred choice.

The ultimate decision between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, available instrumentation, and the complexity of the biological matrix.

References

A Comparative Guide to the Biological Activity of 2-Methylacetoacetic Acid and Its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 2-Methylacetoacetic acid and its corresponding methyl ester, methyl 2-methylacetoacetate (B1246266). Due to a notable lack of direct experimental data on the biological effects of the methyl ester in publicly available literature, this comparison focuses on the well-documented activities of the parent acid and the predicted biological role of the methyl ester based on its chemical properties and the metabolism of similar compounds. This document is intended to summarize existing knowledge and guide future research in this area.

Introduction

This compound is a short-chain keto acid that has garnered significant interest primarily as a biomarker for the inborn error of metabolism known as beta-ketothiolase deficiency.[1] Its accumulation in the body is indicative of impaired isoleucine catabolism and ketone body utilization.[1][2] In contrast, its methyl ester, methyl 2-methylacetoacetate, is less studied for its biological effects and is more commonly encountered as a chemical intermediate. Understanding the comparative biological activities of these two related compounds is crucial for researchers investigating metabolic pathways and for professionals in drug development who may consider the ester as a potential prodrug for delivering the active acid.

Chemical and Physical Properties

A comparison of the key chemical and physical properties of this compound and its methyl ester is crucial for understanding their potential biological behavior, such as solubility and membrane permeability.

PropertyThis compoundMethyl 2-methylacetoacetate
IUPAC Name 2-methyl-3-oxobutanoic acidmethyl 2-methyl-3-oxobutanoate
CAS Number 2382-59-417094-21-2
Molecular Formula C₅H₈O₃C₆H₁₀O₃
Molecular Weight 116.11 g/mol [3][4]130.14 g/mol [5][6]
Boiling Point 227.9°C at 760 mmHg[3]177.4°C at 760 mmHg[5]
Density 1.125 g/cm³[3]1.012 g/cm³[5]
Flash Point 105.9°C[3]62.2°C[5]
pKa (Strongest Acidic) ~4.17Not Applicable

Biological Activity of this compound

The biological significance of this compound is predominantly linked to its role in metabolic pathways and its implications in a specific genetic disorder.

Role in Beta-Ketothiolase Deficiency

This compound is a key diagnostic marker for beta-ketothiolase deficiency, an autosomal recessive disorder.[1] This condition is caused by mutations in the ACAT1 gene, which encodes the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme.[2] This enzyme is crucial for two metabolic processes:

  • Isoleucine Catabolism: T2 is the final enzyme in the breakdown pathway of the amino acid isoleucine, where it cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.[2]

  • Ketone Body Utilization: In extrahepatic tissues, T2 is responsible for the thiolytic cleavage of acetoacetyl-CoA into two molecules of acetyl-CoA, allowing ketone bodies to be used as an energy source.

A deficiency in T2 leads to the accumulation of 2-methylacetoacetyl-CoA, which is then hydrolyzed to this compound and other metabolites, such as 2-methyl-3-hydroxybutyrate (B1258522) and tiglylglycine.[7] These compounds are subsequently excreted in the urine, and their elevated levels are characteristic of the disorder.[1]

Induction of Oxidative Stress

Research has indicated that an accumulation of this compound can induce oxidative stress. This is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products. The buildup of this keto acid has been shown to lead to lipid peroxidation and protein damage in brain tissues, suggesting a potential role in the pathophysiology of neurodegenerative diseases where its accumulation is observed.

Predicted Biological Activity of Methyl 2-methylacetoacetate

There is a significant lack of direct experimental data on the biological activity of methyl 2-methylacetoacetate. However, based on the principles of pharmacology and drug metabolism, a plausible hypothesis can be formulated.

Prodrug Hypothesis

It is highly probable that methyl 2-methylacetoacetate acts as a prodrug of this compound. In a biological system, the ester bond of methyl 2-methylacetoacetate is likely to be hydrolyzed by ubiquitous esterase enzymes present in the plasma and various tissues to yield this compound and methanol. This enzymatic conversion would release the biologically active parent acid. Therefore, the observed biological effects following administration of the methyl ester would likely be attributable to the resulting this compound.

The ester form is more lipophilic than the carboxylic acid, which could potentially enhance its ability to cross cell membranes. This might lead to differences in pharmacokinetics and biodistribution compared to the direct administration of the acid.

Signaling Pathways and Experimental Workflows

To visualize the metabolic context and a potential experimental approach for comparing these two compounds, the following diagrams are provided.

metabolic_pathway Metabolic Pathway of Isoleucine Catabolism Isoleucine Isoleucine Tiglyl_CoA Tiglyl_CoA Isoleucine->Tiglyl_CoA Multiple Steps Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Tiglyl_CoA->Methylacetoacetyl_CoA Thiolase Mitochondrial Acetoacetyl-CoA Thiolase (T2) Methylacetoacetyl_CoA->Thiolase Methylacetoacetic_acid This compound Methylacetoacetyl_CoA->Methylacetoacetic_acid Accumulation in T2 deficiency Propionyl_CoA Propionyl_CoA Thiolase->Propionyl_CoA Acetyl_CoA Acetyl_CoA Thiolase->Acetyl_CoA

Caption: Isoleucine catabolism pathway and the role of T2.

experimental_workflow Comparative In Vitro Activity Workflow cluster_0 Compound Preparation cluster_1 Cell Culture Treatment cluster_2 Biological Assays Acid This compound Cells Cultured Cells (e.g., Neuronal Cells) Acid->Cells Ester Methyl 2-methylacetoacetate Ester->Acid Hydrolysis (Cellular Esterases) Ester->Cells ROS ROS Measurement Cells->ROS Cytotoxicity Cytotoxicity Assay Cells->Cytotoxicity Data_Analysis Data_Analysis ROS->Data_Analysis Quantify Oxidative Stress Cytotoxicity->Data_Analysis Determine Cell Viability

References

Investigating Cross-Reactivity in Immunoassays for 2-Methylacetoacetic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical immunoassay for the detection of 2-Methylacetoacetic acid (2-MAA). Elevated levels of 2-MAA are a key biomarker for the inborn error of metabolism known as beta-ketothiolase deficiency.[1][2] While gas chromatography-mass spectrometry (GC-MS) is the current gold standard for quantifying 2-MAA, a dedicated immunoassay could offer a more high-throughput and cost-effective screening method. A critical aspect of developing such an immunoassay is understanding its potential for cross-reactivity with structurally similar molecules. This guide explores these potential cross-reactants and provides a framework for evaluating the performance of a novel 2-MAA immunoassay.

Data Presentation: Predicted Cross-Reactivity of a Hypothetical 2-MAA Immunoassay

As no commercial immunoassay for this compound is currently available, the following table presents a predictive analysis of potential cross-reactivity based on structural similarity. The percent cross-reactivity is an educated estimation and would need to be confirmed by experimental data. The degree of cross-reactivity is highly dependent on the specific antibody used in the assay.[1]

CompoundStructurePredicted Cross-Reactivity (%)Rationale for Potential Cross-Reactivity
This compound CH₃-CO-CH(CH₃)-COOH100% Target Analyte.
Acetoacetic acidCH₃-CO-CH₂-COOH20-40%High structural similarity, differing only by the absence of a methyl group at the alpha-carbon.[3][4] This is considered a very likely cross-reactant.
3-Methyl-2-oxobutanoic acidCH₃-CH(CH₃)-CO-COOH5-15%A structural isomer of 2-MAA.[4] The positions of the methyl and keto groups are different, which may reduce but not eliminate antibody binding. This compound is associated with maple syrup urine disease.[4]
Ethyl 2-methylacetoacetate (B1246266)CH₃-CO-CH(CH₃)-COOCH₂CH₃1-5%The carboxylic acid group is esterified.[5] This modification is likely to significantly reduce antibody recognition, as the carboxyl group is often a key part of the epitope for small molecule antibodies.
2-Methyl-3-hydroxybutyric acidCH₃-CH(OH)-CH(CH₃)-COOH<1%The ketone group is reduced to a hydroxyl group. This change in functional group is expected to have a major impact on antibody binding, resulting in low cross-reactivity.
Butyric acidCH₃CH₂CH₂-COOH<0.1%Lacks the ketone group and the methyl group at the alpha position.[3] Significant structural differences make cross-reactivity highly unlikely.
3-Hydroxybutyric acidCH₃CH(OH)CH₂-COOH<0.1%A common ketone body, but structurally distinct from 2-MAA, lacking the alpha-methyl group and having a hydroxyl instead of a keto group.

Experimental Protocols

The following is a detailed methodology for a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for the quantification of small molecules like this compound.[6][7][8]

Objective: To determine the concentration of this compound in a sample and to assess the cross-reactivity of the assay with structurally related compounds.

Materials:

  • Microtiter plates (96-well)

  • This compound standard

  • Potential cross-reactant compounds

  • Anti-2-Methylacetoacetic acid primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • A conjugate of this compound and a carrier protein (e.g., BSA) is diluted in coating buffer to a concentration of 1-10 µg/mL.

    • 100 µL of the conjugate solution is added to each well of a 96-well microtiter plate.

    • The plate is covered and incubated overnight at 4°C.

  • Washing and Blocking:

    • The coating solution is removed, and the plate is washed three times with 200 µL of wash buffer per well.

    • The remaining protein-binding sites are blocked by adding 200 µL of blocking buffer to each well.

    • The plate is incubated for 1-2 hours at room temperature.

  • Competitive Reaction:

    • The plate is washed three times with wash buffer.

    • A mixture of the sample (or standard/potential cross-reactant) and a fixed concentration of the anti-2-MAA primary antibody is prepared.

    • 100 µL of this mixture is added to each well.

    • The plate is incubated for 1-2 hours at room temperature. During this incubation, the free 2-MAA in the sample competes with the 2-MAA conjugate coated on the plate for binding to the primary antibody.

  • Secondary Antibody Incubation:

    • The plate is washed three times with wash buffer.

    • 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, is added to each well.

    • The plate is incubated for 1 hour at room temperature.

  • Signal Development and Measurement:

    • The plate is washed five times with wash buffer.

    • 100 µL of the substrate solution is added to each well.

    • The plate is incubated in the dark at room temperature for 15-30 minutes, allowing for color development.

    • The enzymatic reaction is stopped by adding 50 µL of stop solution to each well.

    • The absorbance is measured at 450 nm using a plate reader. The intensity of the color is inversely proportional to the concentration of 2-MAA in the sample.

Cross-Reactivity Determination:

To determine the percentage of cross-reactivity, the IC50 (the concentration of the compound that causes 50% inhibition of the maximal signal) is determined for both this compound and the potential cross-reactant. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100

Mandatory Visualization

Isoleucine_Metabolism Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate alpha_methylbutyryl_CoA α-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->tiglyl_CoA alpha_methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA tiglyl_CoA->alpha_methyl_beta_hydroxybutyryl_CoA alpha_methylacetoacetyl_CoA α-Methylacetoacetyl-CoA alpha_methyl_beta_hydroxybutyryl_CoA->alpha_methylacetoacetyl_CoA Propionyl_CoA Propionyl-CoA alpha_methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA alpha_methylacetoacetyl_CoA->Acetyl_CoA Two_MAA This compound alpha_methylacetoacetyl_CoA->Two_MAA Deficiency Beta-Ketothiolase Deficiency Deficiency->alpha_methylacetoacetyl_CoA

Caption: Isoleucine catabolism pathway and the role of beta-ketothiolase deficiency.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA for this compound step1 1. Plate Coating: 2-MAA-protein conjugate is immobilized on the microplate wells. step2 2. Blocking: Unbound sites on the plate are blocked with an inert protein. step1->step2 step3 3. Competitive Binding: Sample (containing free 2-MAA) and anti-2-MAA antibody are added. Free 2-MAA competes with coated 2-MAA for antibody binding. step2->step3 step4 4. Secondary Antibody Incubation: Enzyme-linked secondary antibody is added, binding to the primary antibody. step3->step4 step5 5. Substrate Addition & Signal Detection: Substrate is added, and the enzyme converts it to a colored product. Absorbance is measured. step4->step5 result Result: Signal intensity is inversely proportional to the 2-MAA concentration in the sample. step5->result

Caption: Workflow of a competitive ELISA for this compound.

References

Comparative Chemical Stability of 2-Methylacetoacetic Acid and Tiglylglycine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of metabolic research and diagnostics, particularly in the study of inborn errors of metabolism, the accurate detection and quantification of key biomarkers are paramount. Among these, 2-Methylacetoacetic acid and tiglylglycine serve as crucial indicators for conditions such as beta-ketothiolase deficiency.[1][2] However, the inherent chemical stability of these molecules can significantly impact the reliability of their analysis. This guide provides a comparative overview of the chemical stability of this compound and tiglylglycine, supported by experimental data and detailed analytical protocols.

Chemical Properties and Stability Overview

This compound is a beta-keto acid, a class of compounds known for their inherent instability.[3][4] Its structure, featuring a ketone group beta to a carboxylic acid, makes it highly susceptible to decarboxylation, particularly when subjected to heat or acidic conditions.[3][5] This reaction results in the loss of a carboxyl group as carbon dioxide.[3] In contrast, tiglylglycine is an N-acylglycine, a conjugate of tiglic acid and glycine.[6] Generally, N-acylglycines are considered to be more stable than beta-keto acids under typical physiological and analytical conditions.

Table 1: General Chemical Properties

PropertyThis compoundTiglylglycine
Chemical Formula C5H8O3C7H11NO3
Molar Mass 116.11 g/mol 157.17 g/mol
Chemical Class Beta-keto acidN-acylglycine
Primary Degradation Pathway DecarboxylationHydrolysis (of the amide bond)

Comparative Stability Data

This compound Stability:

The stability of this compound is significantly influenced by temperature and pH. As a beta-keto acid, it is prone to spontaneous decarboxylation, a process that is accelerated by heat.[3][5] To ensure accurate quantification in biological samples, immediate analysis or storage at ultra-low temperatures is crucial. Acidic conditions are known to promote the protonated form of the carboxylic acid, which is more susceptible to decarboxylation.[3]

Table 2: Stability of Beta-Keto Acids (Acetoacetate as a proxy) under Various Storage Conditions

Storage TemperatureDurationApproximate Degradation
-20°C7 days~40%
-20°C40 days~100%
-80°C40 days~15%
-80°C (deproteinized plasma)60 daysNo significant change

Data extrapolated from studies on acetoacetate, a similar beta-keto acid.[3]

Tiglylglycine Stability:

Tiglylglycine, as an N-acylglycine, is inherently more stable than this compound. The primary route of degradation for tiglylglycine would be the hydrolysis of its amide bond. This process is generally slower than the decarboxylation of beta-keto acids under neutral or mildly acidic conditions and at room temperature or below. Studies on the analysis of N-acyl glycines demonstrate their stability throughout the extraction and derivatization procedures required for GC-MS analysis.[7]

Metabolic Pathways and their Significance

Both this compound and tiglylglycine are metabolites in the catabolic pathway of the branched-chain amino acid, isoleucine.[8][9] An enzymatic block in this pathway, specifically a deficiency in mitochondrial acetoacetyl-CoA thiolase (also known as beta-ketothiolase), leads to the accumulation of upstream metabolites, including 2-methylacetoacetyl-CoA.[10][11] This intermediate is then hydrolyzed to this compound and also leads to the formation of tiglylglycine.[10] Therefore, the elevated presence of both compounds in urine is a key diagnostic marker for beta-ketothiolase deficiency.[1][2]

Isoleucine_Catabolism Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Branched-chain amino acid aminotransferase alpha_methylbutyryl_CoA α-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA Branched-chain α-keto acid dehydrogenase complex Tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->Tiglyl_CoA Short/branched-chain acyl-CoA dehydrogenase alpha_methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA Tiglyl_CoA->alpha_methyl_beta_hydroxybutyryl_CoA Enoyl-CoA hydratase Tiglylglycine Tiglylglycine Tiglyl_CoA->Tiglylglycine Glycine N-acyltransferase Two_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA alpha_methyl_beta_hydroxybutyryl_CoA->Two_Methylacetoacetyl_CoA 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA Two_Methylacetoacetyl_CoA->Propionyl_CoA Mitochondrial acetoacetyl-CoA thiolase (β-ketothiolase) (Deficient in BKT deficiency) Acetyl_CoA Acetyl-CoA Two_Methylacetoacetyl_CoA->Acetyl_CoA Mitochondrial acetoacetyl-CoA thiolase (β-ketothiolase) (Deficient in BKT deficiency) Two_Methylacetoacetic_acid This compound Two_Methylacetoacetyl_CoA->Two_Methylacetoacetic_acid Hydrolysis

Caption: Simplified isoleucine catabolism pathway highlighting the origin of this compound and tiglylglycine.

Experimental Protocols

The gold standard for the analysis of urinary organic acids, including this compound and tiglylglycine, is Gas Chromatography-Mass Spectrometry (GC-MS).[12][13] This technique requires the chemical derivatization of the analytes to increase their volatility.[14][15]

Protocol: Urinary Organic Acid Analysis by GC-MS

This protocol outlines the key steps for the extraction, derivatization, and analysis of this compound and tiglylglycine in urine.

1. Sample Preparation and Extraction:

  • Thaw frozen urine samples on ice to minimize degradation of unstable compounds like this compound.

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled organic acid).

  • Acidify the urine to a pH of approximately 1 by adding hydrochloric acid.

  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex the mixture thoroughly and centrifuge to separate the layers.

  • Collect the organic (upper) layer. Repeat the extraction process on the aqueous layer and combine the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add a silylating agent. A common choice is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine.[16]

  • The keto group of this compound can be protected by a prior methoximation step using methoxyamine hydrochloride to prevent the formation of multiple derivatives due to tautomerization.[17][18]

  • Incubate the mixture at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

3. GC-MS Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp up gradually to separate the different organic acids based on their boiling points and interactions with the column.

  • Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer detects these fragments, creating a unique mass spectrum for each compound, which allows for its identification and quantification.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Urine_Sample Urine Sample (Thawed on ice) Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Acidification Acidify to pH ~1 Internal_Standard->Acidification Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Acidification->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Methoximation Methoximation (optional) (Protects keto groups) Evaporation->Methoximation Silylation Silylation (e.g., BSTFA + TMCS) Methoximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: General workflow for the analysis of urinary organic acids by GC-MS.

Conclusion

The chemical stability of this compound and tiglylglycine differs significantly due to their distinct chemical structures. This compound, as a beta-keto acid, is inherently unstable and prone to decarboxylation, necessitating careful sample handling and storage at ultra-low temperatures to ensure accurate measurement. In contrast, tiglylglycine, an N-acylglycine, is a more stable molecule. For researchers and clinicians involved in the diagnosis and monitoring of metabolic disorders, a thorough understanding of these stability differences is critical for the reliability of analytical results. The use of robust and validated experimental protocols, such as the GC-MS method detailed here, is essential for the accurate and simultaneous quantification of these important biomarkers.

References

Differentiating Beta-Ketothiolase Deficiency and HSD10 Mitochondrial Disease: A Metabolite-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Beta-ketothiolase deficiency (BKTD) and HSD10 mitochondrial disease are two distinct inborn errors of metabolism that affect the catabolism of the amino acid isoleucine. While they share some overlapping clinical and biochemical features, a definitive differential diagnosis is crucial for appropriate patient management and for the development of targeted therapeutic strategies. This guide provides a comprehensive comparison of these two disorders based on their metabolite profiles, supported by experimental data and detailed methodologies for their analysis.

Distinguishing Metabolites: A Quantitative Comparison

The primary method for differentiating BKTD and HSD10 mitochondrial disease lies in the quantitative analysis of specific organic acids in urine and acylcarnitines in plasma or dried blood spots. The key distinguishing feature is the presence of metabolites upstream of the enzymatic block in the isoleucine catabolism pathway. In BKTD, the deficiency of mitochondrial acetoacetyl-CoA thiolase (T2) leads to the accumulation of 2-methylacetoacetyl-CoA, which is subsequently converted to 2-methylacetoacetate (B1246266) and its carnitine ester. In contrast, HSD10 disease results from a deficiency of 2-methyl-3-hydroxybutyryl-CoA dehydrogenase, an enzyme that acts earlier in the pathway.

MetaboliteFluidBeta-Ketothiolase Deficiency (BKTD)HSD10 Mitochondrial DiseaseNormal Range
2-Methyl-3-hydroxybutyrate Urine (mmol/mol creatinine)Markedly elevatedMarkedly elevated0 - 4
Tiglylglycine Urine (mmol/mol creatinine)ElevatedElevatedUndetectable to low levels
2-Methylacetoacetate Urine (mmol/mol creatinine)Markedly elevated, especially during ketosisNormal or absentUndetectable
C5-OH Carnitine (2-methyl-3-hydroxybutyrylcarnitine) Plasma (nmol/mL)ElevatedElevated< 0.07
2-Methylacetoacetylcarnitine Plasma/Dried Blood SpotSignificantly increasedVery low or absentUndetectable
Ratio of 2-Methylacetoacetylcarnitine to C5-OH Carnitine Dried Blood SpotHighLowNot applicable

Note: Metabolite concentrations can vary depending on the individual's clinical state (e.g., during a ketoacidotic crisis versus a stable period). The presence of 2-methylacetoacetate and 2-methylacetoacetylcarnitine is a strong indicator of BKTD.

Biochemical Pathway and Diagnostic Logic

The following diagrams illustrate the affected biochemical pathway and the logical workflow for differential diagnosis using metabolite analysis.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate alpha_Methylbutyryl_CoA alpha_Methylbutyryl_CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Tiglyl_CoA Tiglyl_CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA alpha_Methyl_beta_hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->alpha_Methyl_beta_hydroxybutyryl_CoA Tiglylglycine Tiglylglycine (urine) Tiglyl_CoA->Tiglylglycine alpha_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA alpha_Methyl_beta_hydroxybutyryl_CoA->alpha_Methylacetoacetyl_CoA HSD10 C5OH_Carnitine C5-OH Carnitine (plasma) alpha_Methyl_beta_hydroxybutyryl_CoA->C5OH_Carnitine Two_M_three_HB 2-Methyl-3-hydroxybutyrate (urine) alpha_Methyl_beta_hydroxybutyryl_CoA->Two_M_three_HB Propionyl_CoA_Acetyl_CoA Propionyl-CoA + Acetyl-CoA alpha_Methylacetoacetyl_CoA->Propionyl_CoA_Acetyl_CoA BKTD Two_MAA 2-Methylacetoacetate (urine) alpha_Methylacetoacetyl_CoA->Two_MAA Two_MAAC 2-Methylacetoacetylcarnitine (plasma) alpha_Methylacetoacetyl_CoA->Two_MAAC HSD10 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (HSD10) BKTD Mitochondrial Acetoacetyl-CoA Thiolase (Beta-Ketothiolase)

Caption: Isoleucine catabolism pathway highlighting the enzymatic blocks in HSD10 disease and BKTD.

Diagnostic_Workflow start Clinical Suspicion of Isoleucine Catabolism Disorder metabolite_analysis Metabolite Analysis: - Urine Organic Acids (GC-MS) - Plasma Acylcarnitines (LC-MS/MS) start->metabolite_analysis elevated_common Elevated 2-Methyl-3-hydroxybutyrate and Tiglylglycine? metabolite_analysis->elevated_common check_2maa Elevated 2-Methylacetoacetate and 2-Methylacetoacetylcarnitine? elevated_common->check_2maa Yes other_disorder Consider Other Disorders elevated_common->other_disorder No bktd_diagnosis Diagnosis: Beta-Ketothiolase Deficiency (BKTD) check_2maa->bktd_diagnosis Yes hsd10_diagnosis Diagnosis: HSD10 Mitochondrial Disease check_2maa->hsd10_diagnosis No

A comparative review of synthetic routes for 2-Methylacetoacetic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methylacetoacetic acid, a vital intermediate in various biochemical pathways and a key biomarker for certain metabolic disorders, is a molecule of significant interest in chemical and pharmaceutical research. Its synthesis has been approached through several routes, each with distinct advantages and drawbacks. This guide provides a comparative analysis of the most prominent synthetic methodologies, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterAcetoacetic Ester SynthesisCatalytic Hydrogenation of Methyl Acetoacetate (B1235776)Enzymatic HydrolysisMicrowave-Assisted Synthesis
Starting Materials Ethyl acetoacetate, Methyl iodide, Base (e.g., Sodium ethoxide), Acid/Base for hydrolysisMethyl acetoacetate, Formaldehyde (B43269), H₂, Pd/C catalystEthyl 2-methylacetoacetate (B1246266), Lipase (B570770)Ethyl acetoacetate, Methyl iodide, Base
Overall Yield 85-88%92-95% (for the ester intermediate)80-82%89%
Reaction Time Several hours to days0.5-1.5 hours (for hydrogenation)Varies (typically several hours)~2 hours (total synthesis)
Reaction Conditions Step 1: Room temp. to reflux; Step 2: Reflux50-80°C, 0.4-0.6 MPa H₂ pressureMild (e.g., 30°C, pH 7.0)300 W, 15 min (for key steps)
Purity 85-88% after hydrolysisHigh (distillation)HighHigh
Key Advantages Well-established, versatile, readily available starting materialsHigh yield of the ester intermediate, potentially scalableHigh selectivity, mild reaction conditions, environmentally friendlyRapid synthesis, reduced reaction times
Key Challenges Multi-step process, use of strong bases, potential for side reactionsRequires specialized equipment (autoclave), subsequent hydrolysis step neededEnzyme cost and stability, optimization of enzyme activity requiredRequires specialized microwave reactor, optimization of irradiation parameters

Synthetic Route 1: Acetoacetic Ester Synthesis

The classical acetoacetic ester synthesis remains a cornerstone for the preparation of α-alkylated ketones and, by extension, this compound. This method involves the alkylation of the α-carbon of ethyl acetoacetate, followed by hydrolysis and decarboxylation.[1][2][3]

Experimental Protocol

Step 1: Synthesis of Ethyl 2-Methylacetoacetate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (B145695) under an inert atmosphere.

  • To this solution, add ethyl acetoacetate (1 equivalent) dropwise with stirring.

  • After the addition is complete, add methyl iodide (1.1 equivalents) dropwise.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield crude ethyl 2-methylacetoacetate.

Step 2: Hydrolysis and Decarboxylation to this compound

  • The crude ethyl 2-methylacetoacetate is refluxed with an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

  • The reaction mixture is then cooled and acidified (if a basic hydrolysis was performed) to a pH of 2-3.[4]

  • The aqueous solution is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield this compound. The final product can be further purified by distillation or recrystallization.

A typical yield for this multi-step process is in the range of 85-88%.[4]

Logical Flow of Acetoacetic Ester Synthesis

Acetoacetic_Ester_Synthesis EAA Ethyl Acetoacetate Enolate Enolate Intermediate EAA->Enolate Deprotonation Base Base (e.g., NaOEt) EMAA Ethyl 2-Methylacetoacetate Enolate->EMAA Alkylation (SN2) MeI Methyl Iodide Hydrolysis Hydrolysis & Decarboxylation (Acid or Base, Heat) Product This compound EMAA->Product

Caption: Acetoacetic ester synthesis of this compound.

Synthetic Route 2: Catalytic Hydrogenation of Methyl Acetoacetate derivative

An alternative approach involves the synthesis of the methyl ester of this compound from methyl acetoacetate and formaldehyde, followed by hydrolysis. This method utilizes a palladium-on-carbon catalyst for the initial hydrogenation step.[4]

Experimental Protocol

Step 1: Synthesis of Methyl 2-Methylacetoacetate

  • In an autoclave, combine methyl acetoacetate (99% purity), palladium-on-carbon (2-4 wt%), acetic acid, and pyridine (B92270) in a molar ratio of 1:0.004-0.006:0.5-1.5:0.5-1.5.[4]

  • Pressurize the autoclave with hydrogen to 0.4-0.6 MPa.

  • Inject formaldehyde at a rate of 0.1-0.3 m³/h while stirring the mixture at 50-80°C for 0.5-1.5 hours.[4]

  • After the reaction is complete, the catalyst is filtered off, and the resulting methyl 2-methylacetoacetate is purified by distillation. This step typically yields 92-95% of the ester.[4]

Step 2: Hydrolysis to this compound

The purified methyl 2-methylacetoacetate is then hydrolyzed using standard acidic or basic conditions as described in the acetoacetic ester synthesis protocol to yield this compound.

Experimental Workflow for Catalytic Hydrogenation Route

Catalytic_Hydrogenation_Workflow MAA Methyl Acetoacetate Autoclave Autoclave (50-80°C, 0.4-0.6 MPa) MAA->Autoclave Reagents Formaldehyde, H₂, Pd/C Acetic Acid, Pyridine Reagents->Autoclave MMAA Methyl 2-Methylacetoacetate Autoclave->MMAA Purification Filtration & Distillation MMAA->Purification Hydrolysis Hydrolysis Purification->Hydrolysis Product This compound Hydrolysis->Product

Caption: Workflow for the synthesis of this compound via catalytic hydrogenation.

Synthetic Route 3: Enzymatic Hydrolysis

A greener and more selective approach to this compound involves the use of lipases for the hydrolysis of the corresponding ester. This biocatalytic method operates under mild conditions, reducing energy consumption and byproduct formation.[4]

Experimental Protocol
  • Ethyl 2-methylacetoacetate is suspended in an aqueous buffer solution (e.g., phosphate (B84403) buffer, pH 7.0).

  • A suitable lipase (e.g., from Candida species) is added to the mixture.

  • The reaction is stirred at a mild temperature (e.g., 30°C) for several hours.

  • The progress of the hydrolysis is monitored by techniques such as HPLC or GC.

  • Upon completion, the enzyme is typically removed by filtration.

  • The aqueous solution is then acidified, and the product is extracted with an organic solvent.

  • Drying and removal of the solvent yield this compound.

This method has been reported to achieve yields of 80-82%.[4]

Signaling Pathway of Enzymatic Hydrolysis

Enzymatic_Hydrolysis Substrate Ethyl 2-Methylacetoacetate Complex Enzyme-Substrate Complex Substrate->Complex Enzyme Lipase Enzyme->Complex Product This compound Complex->Product Byproduct Ethanol Complex->Byproduct

Caption: Lipase-catalyzed hydrolysis of ethyl 2-methylacetoacetate.

Synthetic Route 4: Microwave-Assisted Synthesis

To accelerate the classical acetoacetic ester synthesis, microwave irradiation can be employed. This technique significantly reduces reaction times for both the esterification and hydrolysis steps.[4]

Experimental Protocol

The general procedure follows the acetoacetic ester synthesis, with the key difference being the use of a microwave reactor for the heating steps.

  • The alkylation of ethyl acetoacetate with methyl iodide in the presence of a base is carried out in a sealed vessel inside a microwave reactor. A typical condition is irradiation at 300 W for a short period (e.g., 15 minutes).[4]

  • Similarly, the subsequent hydrolysis and decarboxylation of the resulting ethyl 2-methylacetoacetate are performed under microwave irradiation.

  • Work-up and purification procedures are similar to the conventional method.

This approach can reduce the total synthesis time to approximately 2 hours with a reported yield of 89%.[4]

Logical Relationship in Microwave-Assisted Synthesis

Microwave_Synthesis Start Acetoacetic Ester + Methyl Iodide + Base Microwave Microwave Irradiation (300 W, 15 min) Start->Microwave Intermediate Ethyl 2-Methylacetoacetate Microwave->Intermediate Hydrolysis Microwave-Assisted Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Microwave-assisted synthesis of this compound.

Conclusion

The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, available equipment, and environmental considerations. The acetoacetic ester synthesis is a robust and well-understood method suitable for laboratory-scale synthesis. For higher yields of the ester intermediate and potentially larger-scale production, the catalytic hydrogenation route is a strong candidate, although it requires specialized equipment. Enzymatic hydrolysis offers a green and highly selective alternative, ideal for applications where mild conditions and high purity are paramount. Finally, microwave-assisted synthesis provides a rapid method for producing this compound, making it an attractive option for high-throughput synthesis and process optimization studies. Researchers should carefully evaluate the trade-offs between yield, reaction time, cost, and environmental impact when selecting the most appropriate synthetic strategy.

References

Unraveling the Metabolic Disruption: A Comparative Analysis of 2-Methylacetoacetic Acid and 2-Methyl-3-Hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the inhibitory actions of 2-Methylacetoacetic acid (MAA) and 2-methyl-3-hydroxybutyrate (B1258522) (MHB) on cellular energy metabolism reveals distinct and significant disruptive effects, with MHB demonstrating a more potent and widespread inhibitory profile. These findings, primarily derived from studies on the cerebral cortex of developing rats, offer crucial insights for researchers in metabolic disorders and drug development. Both compounds are known to accumulate in inherited metabolic disorders such as β-ketothiolase deficiency and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) deficiency, contributing to the neurological symptoms observed in patients.

A key study investigating these effects demonstrated that both MAA and MHB significantly impede the Krebs cycle and, to a lesser extent, the respiratory chain.[1][2] However, the specific targets and the magnitude of inhibition differ between the two metabolites. This guide provides a comprehensive comparison of their inhibitory effects, supported by experimental data and detailed protocols.

Comparative Analysis of Inhibitory Effects on Energy Metabolism

The following table summarizes the quantitative data on the inhibitory effects of MAA and MHB on various parameters of energy metabolism in the cerebral cortex of developing rats.

ParameterSubstrate/ComplexInhibitorConcentration (mmol/L)Inhibition (%)
CO₂ Production GlucoseMAA0.01Marked Inhibition
MHB0.01Strong Inhibition
AcetateMAA0.01Marked Inhibition
MHB0.01Strong Inhibition
CitrateMAA0.01Marked Inhibition
MHB0.01Strong Inhibition
Respiratory Chain Complex IIMAANot specifiedMild Inhibition
Complex IVMHB≥ 0.01Strong Inhibition
Enzyme Activity Succinate (B1194679) DehydrogenaseMAANot specifiedMild Inhibition
Creatine (B1669601) Kinase (Total & Mitochondrial)MAANot specifiedNo Effect
MHBNot specifiedInhibition

Data sourced from Rosa et al. (2005).[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis.

Measurement of CO₂ Production

The production of CO₂ from various radiolabeled substrates was used to assess the activity of the Krebs cycle.

  • Tissue Preparation: Cerebral cortex from young Wistar rats was homogenized in a Krebs-Ringer bicarbonate buffer.

  • Incubation: The homogenates were incubated at 37°C in sealed flasks containing Krebs-Ringer buffer, 10 mM glucose, and the respective radiolabeled substrate (e.g., [U-¹⁴C]glucose, [1-¹⁴C]acetate, or [1,5-¹⁴C]citrate).

  • Inhibitor Addition: this compound (MAA) or 2-methyl-3-hydroxybutyrate (MHB) were added to the incubation medium at concentrations ranging from 0.01 to 1.0 mmol/L.

  • CO₂ Trapping: The ¹⁴CO₂ produced was trapped in a solution of phenylethylamine.

  • Quantification: The radioactivity of the trapped ¹⁴CO₂ was measured using a liquid scintillation counter to determine the rate of substrate oxidation.

Determination of Respiratory Chain Complex Activities

The activities of the mitochondrial respiratory chain complexes were measured spectrophotometrically.

  • Mitochondrial Isolation: Mitochondria were isolated from the cerebral cortex by differential centrifugation.

  • Complex II (Succinate-Q Reductase) Activity: The activity was determined by measuring the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm, using succinate as the substrate.

  • Complex IV (Cytochrome c Oxidase) Activity: The activity was measured by following the oxidation of reduced cytochrome c at 550 nm.

  • Inhibitor Treatment: The assays were performed in the presence and absence of MAA and MHB to determine their inhibitory effects.

Creatine Kinase Activity Assay

The activity of creatine kinase was determined by measuring the rate of ATP formation coupled to the reduction of NADP⁺.

  • Enzyme Source: Total and mitochondrial fractions were obtained from the cerebral cortex homogenates.

  • Assay Mixture: The reaction mixture contained phosphocreatine, ADP, glucose, hexokinase, and glucose-6-phosphate dehydrogenase.

  • Measurement: The rate of NADPH formation was monitored spectrophotometrically at 340 nm.

  • Inhibitor Analysis: The effect of MAA and MHB on creatine kinase activity was assessed by including them in the assay mixture.

Signaling Pathways and Metabolic Interruption

The inhibitory effects of MAA and MHB disrupt key energy-producing pathways within the mitochondria. The following diagrams illustrate the points of inhibition.

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Krebs_Cycle Krebs Cycle AcetylCoA->Krebs_Cycle ETC Electron Transport Chain Krebs_Cycle->ETC NADH, FADH₂ ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP MAA This compound MAA->Krebs_Cycle Inhibits MHB 2-methyl-3-hydroxybutyrate MHB->Krebs_Cycle Inhibits MHB->ETC Inhibits Complex IV

Figure 1: Overview of MAA and MHB inhibition on cellular respiration.

G cluster_krebs Krebs Cycle & ETC Citrate Citrate Succinate Succinate Citrate->Succinate ... CO2 CO₂ ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII ComplexIV Complex IV MAA This compound MAA->Citrate Inhibits CO₂ production from MAA->ComplexII Mildly Inhibits MHB 2-methyl-3-hydroxybutyrate MHB->Citrate Strongly Inhibits CO₂ production from MHB->ComplexIV Strongly Inhibits

Figure 2: Specific sites of inhibition by MAA and MHB in energy metabolism.

Conclusion

The accumulation of both this compound and 2-methyl-3-hydroxybutyrate leads to significant impairment of cerebral energy metabolism.[1] MHB appears to be a more potent inhibitor, affecting both the Krebs cycle and the respiratory chain at complex IV, and also inhibiting creatine kinase activity.[1] In contrast, MAA's inhibitory effects are primarily directed towards the Krebs cycle, with only a mild impact on complex II and succinate dehydrogenase, and no effect on creatine kinase.[1] These distinct inhibitory profiles likely contribute to the different clinical presentations and severity of the associated metabolic disorders. A deeper understanding of these mechanisms is vital for the development of targeted therapeutic strategies to mitigate the neurological damage in affected individuals.

References

A Comparative Guide to the Biological Significance of 2-Methylacetoacetic Acid's Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced biological roles of metabolic intermediates is paramount. This guide provides a comprehensive comparison of the biological significance of 2-methylacetoacetic acid and its structural isomers. This compound, a key intermediate in the metabolic pathways of fatty acids and the amino acid isoleucine, serves as a critical biomarker for certain inborn errors of metabolism.[1][2] Its biological activity, and that of its isomers, is deeply intertwined with their molecular structure, influencing their roles in metabolic disorders and potential therapeutic applications.

Positional Isomerism: A Tale of Two Metabolic Pathways

This compound (more systematically named 2-methyl-3-oxobutanoic acid) and its positional isomer, 3-methyl-2-oxobutanoic acid, share the same molecular formula (C₅H₈O₃) but differ in the placement of their functional groups. This seemingly minor structural variance leads to their involvement in distinct and clinically significant metabolic pathways.

The accumulation of this compound is a hallmark of beta-ketothiolase deficiency, an inherited disorder affecting the breakdown of isoleucine and ketone bodies.[1][3][4][5] In contrast, elevated levels of 3-methyl-2-oxobutanoic acid are associated with Maple Syrup Urine Disease (MSUD), a disorder of branched-chain amino acid metabolism.[1]

Comparative Analysis of Positional Isomers
Property2-Methyl-3-oxobutanoic Acid3-Methyl-2-oxobutanoic Acid
IUPAC Name 2-methyl-3-oxobutanoic acid3-methyl-2-oxobutanoic acid
Associated Metabolic Disorder Beta-ketothiolase deficiencyMaple Syrup Urine Disease (MSUD)
Metabolic Pathway Isoleucine catabolism and ketolysisBranched-chain amino acid (valine) catabolism
Acidity (pKa) ~4.65~5.2
Primary Biological Significance Biomarker for beta-ketothiolase deficiency.[1]Biomarker for Maple Syrup Urine Disease.

The difference in acidity, with 2-methyl-3-oxobutanoic acid being more acidic, is attributed to the closer proximity of the ketone group to the carboxylic acid, which enhances its electron-withdrawing effect.[1]

Stereoisomerism: A Predictive Look at Enantiomeric Significance

2-Methyl-3-oxobutanoic acid possesses a chiral center at the second carbon (C2), meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-methyl-3-oxobutanoic acid and (S)-2-methyl-3-oxobutanoic acid.[1] While most studies to date have focused on the racemic mixture, the principles of stereochemistry in biological systems strongly suggest that these enantiomers are likely to exhibit different biological activities due to the stereospecific nature of enzymes.

Hypothetical Comparison of Enantiomers
Aspect(R)-2-methyl-3-oxobutanoic acid(S)-2-methyl-3-oxobutanoic acid
Enzyme Interaction One enantiomer is expected to be the preferred substrate for mitochondrial acetoacetyl-CoA thiolase (the enzyme deficient in beta-ketothiolase deficiency).The other enantiomer may be a poor substrate or an inhibitor of the enzyme, potentially contributing to its accumulation.
Metabolic Fate The preferred enantiomer would be further metabolized in the isoleucine degradation pathway.The less-preferred enantiomer might be metabolized at a slower rate or shunted into alternative metabolic routes.
Toxicity The biological effects and potential toxicity are likely to be enantiomer-dependent.Accumulation of a specific enantiomer could have distinct pathophysiological consequences.

This predictive comparison underscores the need for future research involving the synthesis and biological evaluation of the individual enantiomers of this compound to fully elucidate their specific roles in health and disease.

Signaling and Metabolic Pathways

The biological significance of this compound and its isomers is best understood in the context of their respective metabolic pathways. Below are diagrams illustrating the key pathways involved.

Isoleucine_Catabolism cluster_Deficiency Beta-Ketothiolase Deficiency Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transaminase alpha_methylbutyryl_CoA α-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA BCKDH tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->tiglyl_CoA ACADSB alpha_methyl_beta_hydroxybutyryl_CoA α-Methyl-β-hydroxybutyryl-CoA tiglyl_CoA->alpha_methyl_beta_hydroxybutyryl_CoA ECHS1 two_methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA alpha_methyl_beta_hydroxybutyryl_CoA->two_methylacetoacetyl_CoA HADH Propionyl_CoA Propionyl-CoA two_methylacetoacetyl_CoA->Propionyl_CoA β-Ketothiolase (ACAT1) Acetyl_CoA Acetyl-CoA two_methylacetoacetyl_CoA->Acetyl_CoA β-Ketothiolase (ACAT1) Deficiency Block in pathway leads to accumulation of This compound two_methylacetoacetyl_CoA->Deficiency TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle

Isoleucine Catabolism Pathway

Ketone_Body_Metabolism cluster_Liver Liver (Ketogenesis) cluster_Extrahepatic Extrahepatic Tissues (Ketolysis) Fatty_Acids Fatty Acids Acetyl_CoA_Keto Acetyl-CoA Fatty_Acids->Acetyl_CoA_Keto β-oxidation Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA_Keto->Acetoacetyl_CoA Thiolase HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMG-CoA synthase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG-CoA lyase Beta_Hydroxybutyrate β-Hydroxybutyrate Acetoacetate->Beta_Hydroxybutyrate BDH1 Acetoacetate_Ketolysis Acetoacetate Acetoacetate->Acetoacetate_Ketolysis Bloodstream Beta_Hydroxybutyrate->Acetoacetate_Ketolysis Bloodstream (via oxidation) Acetoacetyl_CoA_Ketolysis Acetoacetyl-CoA Acetoacetate_Ketolysis->Acetoacetyl_CoA_Ketolysis SCOT Acetyl_CoA_TCA Acetyl-CoA Acetoacetyl_CoA_Ketolysis->Acetyl_CoA_TCA β-Ketothiolase (ACAT1) Deficiency Deficiency in β-Ketothiolase impairs ketone body utilization Acetoacetyl_CoA_Ketolysis->Deficiency TCA_Cycle TCA Cycle Acetyl_CoA_TCA->TCA_Cycle

Ketone Body Metabolism

Experimental Protocols

The analysis of this compound and its isomers in biological fluids, primarily urine, is crucial for the diagnosis of related metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for this purpose.

Protocol: Urinary Organic Acid Analysis by GC-MS

1. Sample Preparation:

  • A specific volume of urine, normalized to creatinine (B1669602) concentration, is used.

  • An internal standard (e.g., a deuterated analog or a structurally similar but biologically absent compound) is added to the urine sample for quantification.

  • The urine is acidified to a pH of less than 2 with an acid such as HCl.

  • The sample is saturated with sodium chloride to enhance the extraction of organic acids.

2. Extraction:

  • The acidified and salt-saturated urine is extracted with an organic solvent, typically ethyl acetate. This is usually performed multiple times to ensure complete extraction.

  • The organic layers are combined and then dried, often under a stream of nitrogen, to remove the solvent.

3. Derivatization:

  • The dried extract is derivatized to increase the volatility and thermal stability of the organic acids for GC analysis.

  • A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the acidic protons to trimethylsilyl (B98337) (TMS) groups.

  • The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a set period.

4. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph.

  • The GC separates the different organic acids based on their boiling points and interaction with the column's stationary phase.

  • The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio.

  • The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification relative to the internal standard.

Experimental_Workflow Urine_Sample Urine Sample Add_Internal_Standard Add Internal Standard Urine_Sample->Add_Internal_Standard Acidification Acidification (pH < 2) Add_Internal_Standard->Acidification Salt_Saturation Salt Saturation (NaCl) Acidification->Salt_Saturation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Salt_Saturation->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Derivatization (e.g., BSTFA) Drying->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

Workflow for Urinary Organic Acid Analysis

Conclusion

The biological significance of this compound and its structural isomers is a compelling example of how subtle changes in molecular architecture can have profound effects on metabolic function and human health. While the role of this compound as a biomarker for beta-ketothiolase deficiency is well-established, the distinct biological activities of its enantiomers remain an important area for future investigation. A deeper understanding of the stereospecific interactions of these molecules will be crucial for advancing diagnostic and therapeutic strategies for related inborn errors of metabolism.

References

Navigating the Correlation Between Urinary 2-Methylacetoacetic Acid and ACAT1 Gene Mutations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical methods used to correlate urinary 2-methylacetoacetic acid levels with mutations in the ACAT1 gene, a key diagnostic paradigm for mitochondrial acetoacetyl-CoA thiolase (T2) deficiency, also known as beta-ketothiolase deficiency. We present a detailed overview of the biochemical markers, genetic analysis techniques, and their clinical significance, supported by experimental data and protocols to aid in research and diagnostic assay development.

Introduction to ACAT1 Deficiency

Mitochondrial acetoacetyl-CoA thiolase deficiency is an autosomal recessive inborn error of metabolism affecting the catabolism of isoleucine and ketone bodies.[1] The disorder is caused by mutations in the ACAT1 gene, which encodes the T2 enzyme.[1][2] A deficiency in T2 leads to the accumulation of toxic metabolic intermediates, particularly during periods of catabolic stress, resulting in episodes of severe ketoacidosis.[2] The primary biochemical markers for this condition are elevated levels of this compound, 2-methyl-3-hydroxybutyric acid, and tiglylglycine in the urine.[3][4]

Diagnostic Approaches: A Comparative Overview

The diagnosis of ACAT1 deficiency relies on a two-pronged approach: biochemical analysis of urinary organic acids and molecular genetic testing of the ACAT1 gene. While elevated urinary this compound is a strong indicator, genetic analysis provides the definitive confirmation.

Biochemical Analysis: Urinary Organic Acids

Urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS) is the primary screening method for ACAT1 deficiency.[3] This technique allows for the simultaneous detection and quantification of a wide range of organic acids.

Table 1: Comparison of Key Urinary Metabolites in Healthy Individuals vs. ACAT1 Deficiency

MetaboliteNormal Range (mmol/mol creatinine)Typical Levels in ACAT1 Deficiency (mmol/mol creatinine)Notes
This compound0[4]Markedly elevatedHighly specific marker, but can be unstable.[4]
2-Methyl-3-hydroxybutyric acid0 - 4[5]Significantly elevated (e.g., 441 µmol/mmol in a newborn)[6]A stable and reliable marker.
TiglylglycineTypically undetectable or present in trace amountsElevatedAlso seen in other metabolic disorders.[7]

Note: Reference ranges can vary between laboratories and with age. The provided values are for illustrative purposes.

Genetic Analysis: ACAT1 Gene Mutation Detection

Confirmation of ACAT1 deficiency is achieved through molecular genetic testing to identify pathogenic variants in the ACAT1 gene.

Table 2: Comparison of ACAT1 Gene Sequencing Methods

MethodPrincipleAdvantagesDisadvantages
Sanger Sequencing Chain-termination sequencing of specific DNA fragments (exons and flanking introns of ACAT1).Gold standard for accuracy in targeted sequencing, relatively straightforward data analysis.Lower throughput, more time-consuming and expensive for analyzing the entire gene compared to NGS.
Next-Generation Sequencing (NGS) Massively parallel sequencing of millions of DNA fragments simultaneously. Can be targeted (gene panel) or broad (whole exome/genome).High throughput, cost-effective for analyzing multiple genes or the entire gene, can detect various types of mutations.Complex data analysis and interpretation, potential for incidental findings.

Experimental Protocols

Urinary Organic Acid Analysis by GC-MS

This protocol provides a general framework for the analysis of urinary organic acids. Specific parameters may need to be optimized based on the instrumentation and reagents used.

1. Sample Preparation:

  • Collect a random urine sample in a sterile container.

  • To 1 mL of urine, add an internal standard (e.g., 3,3-dimethylglutaric acid) to a final concentration of 20 µg/mL.

  • Acidify the urine to a pH of approximately 1.0 by adding 6 M HCl.

2. Extraction:

  • Add 5 mL of ethyl acetate (B1210297) to the acidified urine.

  • Vortex for 2 minutes and centrifuge at 2000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

3. Derivatization:

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the tube tightly and heat at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

4. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • Gas Chromatograph Conditions (example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions (example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 50-600.

    • Data Acquisition: Full scan mode.

5. Data Analysis:

  • Identify organic acids based on their retention times and mass spectra by comparing them to a spectral library.

  • Quantify the analytes by comparing the peak area of the analyte to the peak area of the internal standard.

ACAT1 Gene Sequencing (General Workflow)

This outlines the general steps for both Sanger and Next-Generation Sequencing of the ACAT1 gene.

1. DNA Extraction:

  • Extract genomic DNA from peripheral blood leukocytes or other patient samples using a commercial DNA extraction kit.

  • Assess the quality and quantity of the extracted DNA using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

2. PCR Amplification (for both Sanger and targeted NGS):

  • Design primers to amplify all 12 coding exons and the exon-intron boundaries of the ACAT1 gene.

  • Perform PCR using a high-fidelity DNA polymerase.

  • Verify the PCR products by agarose (B213101) gel electrophoresis.

3. Sequencing:

  • Sanger Sequencing:

    • Purify the PCR products to remove excess primers and dNTPs.

    • Perform cycle sequencing reactions using fluorescently labeled dideoxynucleotides.

    • Purify the sequencing products.

    • Analyze the products on a capillary electrophoresis-based genetic analyzer.

    • Align the resulting sequences to the ACAT1 reference sequence to identify variants.

  • Next-Generation Sequencing (NGS):

    • Library Preparation: Fragment the genomic DNA (for whole-genome/exome) or PCR products (for targeted panels). Ligate sequencing adapters to the fragments.

    • Target Enrichment (for targeted panels/exomes): Use hybridization probes to capture the regions of interest, including the ACAT1 gene.

    • Sequencing: Perform massively parallel sequencing on an NGS platform (e.g., Illumina).

    • Data Analysis (Bioinformatics Pipeline):

      • Quality Control: Assess the quality of the raw sequencing reads.

      • Alignment: Align the reads to the human reference genome.

      • Variant Calling: Identify single nucleotide variants (SNVs), insertions, and deletions (indels).

      • Annotation: Annotate the identified variants for their potential functional impact and population frequency.

      • Interpretation: Classify variants as pathogenic, likely pathogenic, of uncertain significance, likely benign, or benign based on established guidelines.

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway, the diagnostic workflow, and the logical relationship between the biochemical and genetic findings.

metabolic_pathway Isoleucine Isoleucine Tiglyl_CoA Tiglyl_CoA Isoleucine->Tiglyl_CoA Two_Methyl_3_Hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Two_Methyl_3_Hydroxybutyryl_CoA Urinary_Metabolites Urinary Excretion Tiglyl_CoA->Urinary_Metabolites Accumulates and is converted to Two_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Two_Methyl_3_Hydroxybutyryl_CoA->Two_Methylacetoacetyl_CoA Two_Methyl_3_Hydroxybutyryl_CoA->Urinary_Metabolites Accumulates and is converted to Propionyl_CoA Propionyl-CoA Two_Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA Two_Methylacetoacetyl_CoA->Acetyl_CoA Two_Methylacetoacetyl_CoA->Urinary_Metabolites Accumulates and is converted to TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle ACAT1 ACAT1 (T2) Enzyme ACAT1->Two_Methylacetoacetyl_CoA Catalyzes Mutation ACAT1 Gene Mutation Mutation->ACAT1 Leads to deficiency Two_MAA This compound Urinary_Metabolites->Two_MAA Two_M3HB 2-Methyl-3-hydroxybutyric acid Urinary_Metabolites->Two_M3HB Tiglylglycine Tiglylglycine Urinary_Metabolites->Tiglylglycine

Caption: Isoleucine catabolism and the role of ACAT1.

diagnostic_workflow Clinical_Suspicion Clinical Suspicion of ACAT1 Deficiency Urine_Sample Urine Sample Collection Clinical_Suspicion->Urine_Sample GC_MS Urinary Organic Acid Analysis (GC-MS) Urine_Sample->GC_MS Elevated_Metabolites Elevated this compound, 2-Methyl-3-hydroxybutyric acid, and/or Tiglylglycine? GC_MS->Elevated_Metabolites Blood_Sample Blood Sample Collection Elevated_Metabolites->Blood_Sample Yes Further_Investigation Consider Alternative Diagnoses Elevated_Metabolites->Further_Investigation No DNA_Extraction Genomic DNA Extraction Blood_Sample->DNA_Extraction ACAT1_Sequencing ACAT1 Gene Sequencing (Sanger or NGS) DNA_Extraction->ACAT1_Sequencing Pathogenic_Variants Pathogenic/Likely Pathogenic Variants Identified? ACAT1_Sequencing->Pathogenic_Variants Diagnosis_Confirmed Diagnosis of ACAT1 Deficiency Confirmed Pathogenic_Variants->Diagnosis_Confirmed Yes Pathogenic_Variants->Further_Investigation No

Caption: Diagnostic workflow for ACAT1 deficiency.

logical_relationship ACAT1_Mutation ACAT1 Gene Mutation Enzyme_Deficiency ACAT1 (T2) Enzyme Deficiency ACAT1_Mutation->Enzyme_Deficiency causes Metabolic_Block Block in Isoleucine and Ketone Body Metabolism Enzyme_Deficiency->Metabolic_Block leads to Metabolite_Accumulation Accumulation of Precursor Metabolites Metabolic_Block->Metabolite_Accumulation results in Urinary_Excretion Increased Urinary Excretion of This compound & others Metabolite_Accumulation->Urinary_Excretion causes

Caption: Causative link from gene mutation to biomarker.

Conclusion

The correlation between elevated urinary this compound and ACAT1 gene mutations is a cornerstone in the diagnosis of mitochondrial acetoacetyl-CoA thiolase deficiency. A combined approach utilizing urinary organic acid analysis as a primary screening tool, followed by confirmatory ACAT1 gene sequencing, provides a robust diagnostic strategy. This guide offers the necessary comparative data and methodological insights to support researchers and clinicians in accurately identifying and studying this rare metabolic disorder. Further research to establish standardized, age-stratified reference ranges for key urinary metabolites will continue to enhance diagnostic accuracy.

References

2-Methylacetoacetic acid versus other markers for monitoring low-carbohydrate diets.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately monitoring the metabolic shift induced by low-carbohydrate diets is paramount. This guide provides an objective comparison of 2-Methylacetoacetic acid against established biomarkers—beta-hydroxybutyrate (BHB), acetoacetate (B1235776), and acetone (B3395972)—for tracking nutritional ketosis, supported by experimental data and detailed methodologies.

When the body transitions to utilizing fat for fuel in response to carbohydrate restriction, it produces ketone bodies. Monitoring the levels of these compounds provides a direct window into the state of ketosis. While beta-hydroxybutyrate (BHB), acetoacetate, and acetone are the primary ketone bodies and widely used as markers, other metabolites, such as this compound, are also generated. This guide will delve into the comparative utility of these markers.

Comparison of Key Biomarkers for Monitoring Low-Carbohydrate Diets

The selection of a biomarker for monitoring low-carbohydrate diets depends on several factors, including the desired accuracy, frequency of measurement, and analytical resources available. The following table summarizes the key characteristics of this compound and the three primary ketone bodies.

BiomarkerSample TypePrimary Analytical MethodTypical Concentration in Nutritional KetosisKey AdvantagesKey Disadvantages
Beta-hydroxybutyrate (BHB) Blood (serum, plasma, capillary)Enzymatic assays (Point-of-care meters, laboratory analyzers)0.5 - 3.0 mmol/LGold standard for accuracy, reflects real-time ketosis, most abundant ketone body.[1][2]Invasive (requires blood sample), higher cost per test strip.[2]
Acetoacetate (AcAc) UrineNitroprusside-based colorimetric test stripsSemiquantitative (trace to large amounts, e.g., ≥ 15 mg/dL)[3]Non-invasive, low cost, readily available.[2]Reflects excreted/excess ketones, not real-time levels; results can be influenced by hydration status.[4]
Acetone BreathGas sensors (breathalyzers)Correlates with blood BHB (e.g., ≥ 9 ppm may correspond to BHB ≥ 0.5 mM)[5]Non-invasive, convenient for frequent monitoring.[6][7]Less direct measure of circulating ketones, can be influenced by other factors.[6]
This compound UrineGas Chromatography-Mass Spectrometry (GC-MS)Not typically monitored; expected to be very low or undetectable.[8][9]Highly specific and quantifiable with advanced methods.Primarily a marker for metabolic disorders, not standard for dietary monitoring; requires specialized equipment and complex sample preparation.[9][10]

In-Depth Analysis of Biomarkers

Beta-hydroxybutyrate (BHB): The Gold Standard

BHB is the most abundant ketone body in circulation during nutritional ketosis, making up approximately 78% of the total ketone bodies.[5] Its concentration in the blood provides a stable and accurate representation of the current metabolic state.[1] Point-of-care meters offer a convenient method for real-time monitoring, which is particularly useful in clinical trials and research settings where precise data is crucial. Studies have consistently shown that blood BHB testing is more effective than urine testing for managing and monitoring ketoacidosis, a principle that extends to the monitoring of nutritional ketosis.[11]

Acetoacetate (AcAc): The Convenient Screening Tool

Urine acetoacetate testing is a widely accessible and non-invasive method for detecting ketosis.[2] The use of nitroprusside-based test strips provides a semi-quantitative measure of the acetoacetate being excreted by the kidneys. While this method is useful for confirming the presence of ketosis, especially in the initial stages of a low-carbohydrate diet, it is less reliable for quantifying the degree of ketosis.[2] This is because the measurement reflects the overflow of ketones that the body has not utilized, and the concentration can be affected by hydration levels.[4]

Acetone: The Non-Invasive Breath Marker

Acetone is a volatile byproduct of the spontaneous breakdown of acetoacetate and is expelled through the breath.[6][12] This provides a completely non-invasive way to monitor ketosis. Breath acetone levels have been shown to correlate with blood BHB and can be a reliable indicator of the ketogenic state.[6][7] While convenient for frequent, qualitative checks, the precision of consumer-grade breathalyzers can vary.

This compound: A Marker of Isoleucine Metabolism

This compound is not a primary ketone body derived from fatty acid oxidation. Instead, it is an intermediate in the catabolism of the branched-chain amino acid isoleucine.[8] In healthy individuals, even during nutritional ketosis, the levels of this compound in the urine are expected to be very low to non-existent. Its presence in significant amounts is a key diagnostic marker for the rare inherited metabolic disorder known as beta-ketothiolase deficiency, which impairs the breakdown of both isoleucine and ketone bodies.[9][10]

While a low-carbohydrate diet does alter amino acid metabolism, this compound is not considered a primary or reliable marker for monitoring the degree of nutritional ketosis in the general population. Its measurement is complex, requiring sophisticated laboratory techniques like GC-MS, and its utility is confined to the diagnosis of specific metabolic disorders.[10]

Experimental Protocols

Measurement of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used for the quantitative analysis of a wide range of organic acids, including this compound.

1. Sample Preparation:

  • A specific volume of urine, often normalized to creatinine (B1669602) concentration, is used.[13]

  • An internal standard (e.g., a stable isotope-labeled version of an organic acid) is added to the urine sample to account for variations in extraction and derivatization efficiency.[13]

  • The urine sample is acidified, and the organic acids are extracted into an organic solvent, such as ethyl acetate.[14] This step is often repeated to maximize recovery.

  • The organic solvent fractions are combined and evaporated to dryness under a stream of nitrogen.[14]

2. Derivatization:

  • To make the organic acids volatile for gas chromatography, they are chemically modified in a process called derivatization. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups.[14]

  • The sample is heated to ensure the derivatization reaction goes to completion.[14]

3. GC-MS Analysis:

  • The derivatized sample is injected into a gas chromatograph, where the different organic acids are separated based on their boiling points and interactions with the chromatographic column.

  • As the separated compounds exit the GC column, they enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio.

  • The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification by comparing it to a library of known compounds and the response of the internal standard.[13]

Measurement of Blood Beta-hydroxybutyrate (BHB) using a Point-of-Care Meter

This method provides a rapid and quantitative measurement of BHB in capillary blood.

1. Sample Collection:

  • A small drop of capillary blood is obtained by pricking a fingertip with a lancet.

2. Analysis:

  • The blood drop is applied to a disposable test strip that has been inserted into a portable BHB meter.

  • The test strip contains an enzyme, BHB dehydrogenase, which catalyzes the oxidation of BHB. This reaction generates an electrical current that is proportional to the concentration of BHB in the blood sample.

  • The meter measures this current and displays the BHB concentration, typically in mmol/L, within a few seconds.

Visualizing Metabolic Pathways and Workflows

To better understand the relationships between these biomarkers and the processes for their measurement, the following diagrams are provided.

Ketogenesis_Pathway Ketogenesis and Isoleucine Catabolism Fatty_Acids Fatty Acids (from Adipose Tissue) Acetyl_CoA Acetyl-CoA Fatty_Acids->Acetyl_CoA β-oxidation Isoleucine Isoleucine (Amino Acid) Two_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Isoleucine->Two_Methylacetoacetyl_CoA Catabolism Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA TCA_Cycle TCA Cycle (Energy Production) Acetyl_CoA->TCA_Cycle HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA Acetoacetate Acetoacetate (AcAc) (Urine Marker) HMG_CoA->Acetoacetate Acetone Acetone (Breath Marker) Acetoacetate->Acetone Spontaneous decarboxylation BHB Beta-hydroxybutyrate (BHB) (Blood Marker) Acetoacetate->BHB Two_Methylacetoacetic_Acid This compound (Urine Marker for BKD) Two_Methylacetoacetyl_CoA->Two_Methylacetoacetic_Acid BKD_block Blocked in Beta-ketothiolase Deficiency (BKD) Two_Methylacetoacetyl_CoA->BKD_block Experimental_Workflow Experimental Workflow for Ketosis Monitoring cluster_blood Blood Analysis cluster_urine Urine Analysis cluster_breath Breath Analysis Blood_Sample Capillary Blood Sample POC_Meter Point-of-Care Meter Blood_Sample->POC_Meter BHB_Result BHB Result (mmol/L) POC_Meter->BHB_Result Urine_Sample Urine Sample Test_Strip AcAc Test Strip Urine_Sample->Test_Strip GC_MS GC-MS Analysis Urine_Sample->GC_MS Extraction & Derivatization AcAc_Result AcAc Result (semi-quantitative) Test_Strip->AcAc_Result Organic_Acid_Profile This compound Result (quantitative) GC_MS->Organic_Acid_Profile Breath_Sample Exhaled Breath Sample Breathalyzer Acetone Breathalyzer Breath_Sample->Breathalyzer Acetone_Result Acetone Result (ppm) Breathalyzer->Acetone_Result

References

Safety Operating Guide

Navigating the Disposal of 2-Methylacetoacetic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Methylacetoacetic acid, ensuring compliance and minimizing risk.

Chemical Profile: this compound

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all necessary safety precautions are in place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a face shield to protect against splashes, and a lab coat.[6][7]

  • Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any vapors.[6][8]

  • Spill Management: Have an appropriate spill kit readily accessible. For small spills, absorb the material with an inert absorbent like sand or vermiculite (B1170534) and place it in a designated chemical waste container.[9]

Step-by-Step Disposal Protocol

This protocol is intended for small quantities of this compound typically generated in a laboratory setting. For larger quantities, consultation with your institution's Environmental Health and Safety (EHS) department is mandatory.

1. Dilution (Proceed with Caution)

  • Slowly add the this compound to a large volume of cold water. A general guideline is a 1:10 ratio of acid to water.[6]

  • Crucially, always add acid to water, never the other way around , to prevent a violent exothermic reaction and splashing.[6]

2. Neutralization

  • While continuously stirring the diluted acid solution, slowly add a weak base. Suitable neutralizing agents include sodium bicarbonate (baking soda) or a 5-10% solution of sodium carbonate.[6] Using a weak base helps to control the reaction rate and prevent excessive heat generation or off-gassing.[6]

  • Be aware that neutralization, particularly with carbonates, will produce carbon dioxide gas.[6] Perform this step slowly to avoid excessive foaming.

3. pH Monitoring and Adjustment

  • Use pH paper or a calibrated pH meter to monitor the solution's acidity.

  • Continue to add the weak base in small increments until the pH of the solution is within a neutral range, typically between 6.0 and 8.0, or as specified by your local wastewater regulations.[6]

4. Final Disposal

  • For Small, Neutralized Quantities: Once the solution is neutralized and if it does not contain any other hazardous materials (e.g., heavy metals), it can typically be disposed of down the drain with a copious amount of water (at least 20 parts water), provided this is in accordance with local wastewater regulations.[6]

  • For Larger Quantities or Mixed Waste: If you are dealing with larger volumes, or if the this compound was mixed with other hazardous substances, the neutralized solution must be collected in a properly labeled, sealed, and corrosion-resistant waste container.[7][8][10] This container should then be managed by your institution's certified hazardous waste disposal service.[6]

Quantitative Data Summary

ParameterGuidelineSource
Dilution Ratio (Acid to Water) 1:10[6]
Target pH for Neutralization 6.0 - 8.0[6]
Post-Neutralization Flush Minimum 20 parts water[6]

Experimental Workflow and Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_small Small Quantity Protocol cluster_large Large Quantity / Mixed Waste Protocol start Start: Have 2-Methylacetoacetic Acid for Disposal ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->ppe fume_hood Work in a Fume Hood ppe->fume_hood assess_quantity Assess Quantity of Waste fume_hood->assess_quantity dilute 1. Dilute: Slowly add acid to cold water (1:10 ratio) assess_quantity->dilute Small Quantity containerize 1. Containerize: Place in a labeled, sealed, corrosion-resistant container assess_quantity->containerize Large Quantity or Mixed with other hazards neutralize 2. Neutralize: Slowly add weak base (e.g., Sodium Bicarbonate) dilute->neutralize monitor_ph 3. Monitor pH: Use pH paper or meter neutralize->monitor_ph check_ph pH between 6.0-8.0? monitor_ph->check_ph check_ph->neutralize No drain_disposal 4. Drain Disposal: Flush with copious amounts of water check_ph->drain_disposal Yes ehs_contact 2. Contact EHS: Arrange for hazardous waste pickup containerize->ehs_contact end_large End: Professional Disposal ehs_contact->end_large

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility within the research community. Always consult your institution's specific safety protocols and local regulations as the final authority on waste disposal.

References

Essential Safety and Logistical Information for Handling 2-Methylacetoacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

2-Methylacetoacetic acid and its analogs are classified as combustible liquids that can cause serious eye damage.[1][2][3] Adherence to strict safety protocols is essential to minimize risk to personnel and the laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific PPE Purpose
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against splashes and vapors that can cause serious eye damage.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact, irritation, and absorption.[4]
Body Protection Laboratory coat or chemical-resistant apronTo protect against spills and contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or if there is a risk of inhaling vapors or aerosols.[2][4]To prevent respiratory tract irritation from vapors or aerosols.
Operational Plan: Step-by-Step Handling Procedures
  • Preparation:

    • Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[5]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4]

    • Remove all potential ignition sources from the handling area, as the substance is a combustible liquid.[1][5]

    • Have spill control materials (e.g., inert absorbent material like sand or vermiculite) available.[1][4]

  • Handling:

    • Wear the appropriate PPE as detailed in the table above before handling the chemical.

    • Avoid direct contact with the skin and eyes.[5]

    • Do not inhale vapors or aerosols.[2]

    • Use spark-proof tools and explosion-proof equipment.[1]

    • Keep the container tightly closed when not in use.[5]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[5]

    • Clean the work area and any equipment used, ensuring all residues are decontaminated.

    • Properly store the chemical in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[1]

Disposal Plan
  • Waste Collection:

    • All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a designated and properly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the chemical waste and contaminated materials through a licensed waste disposal company.[1][2][5]

    • Do not dispose of this compound down the drain or into the environment.[5]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

  • Spill: In case of a spill, evacuate the area. Remove all ignition sources. Ventilate the area. Absorb the spill with an inert material and place it in a suitable container for disposal.[1][4]

Visual Guidance: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound task Assess the Task: - Small quantities? - Potential for splashing? - Adequate ventilation? start->task ppe_decision Select Appropriate PPE task->ppe_decision standard_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat ppe_decision->standard_ppe Always Required enhanced_ppe Enhanced PPE: - Face Shield - Chemical-Resistant Apron ppe_decision->enhanced_ppe High Splash Potential respiratory_protection Respiratory Protection: - Fume Hood or - NIOSH/MSHA Respirator ppe_decision->respiratory_protection Inadequate Ventilation or Aerosol Generation end Proceed with Task Safely standard_ppe->end enhanced_ppe->end respiratory_protection->end

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.